Holmium-166
Description
Structure
2D Structure
Properties
CAS No. |
13967-65-2 |
|---|---|
Molecular Formula |
Ho |
Molecular Weight |
165.93229 g/mol |
IUPAC Name |
holmium-166 |
InChI |
InChI=1S/Ho/i1+1 |
InChI Key |
KJZYNXUDTRRSPN-OUBTZVSYSA-N |
SMILES |
[Ho] |
Isomeric SMILES |
[166Ho] |
Canonical SMILES |
[Ho] |
Synonyms |
166Ho radioisotope Ho-166 radioisotope Holmium-166 |
Origin of Product |
United States |
Foundational & Exploratory
Holmium-166: A Technical Guide to its Decay Characteristics and Emissions
For Researchers, Scientists, and Drug Development Professionals
Holmium-166 (¹⁶⁶Ho) is a radionuclide of significant interest in therapeutic nuclear medicine, primarily due to its favorable decay properties. This technical guide provides an in-depth overview of the decay characteristics and emissions of ¹⁶⁶Ho, presenting quantitative data in a structured format, outlining experimental methodologies for its characterization, and visualizing key processes. This information is crucial for dosimetry calculations, treatment planning, and the development of novel radiopharmaceuticals.
Core Decay Properties of this compound
This compound is a beta-emitting radionuclide with a relatively short half-life, making it suitable for targeted radiotherapy applications. It decays exclusively via beta-minus (β⁻) emission to stable Erbium-166 (¹⁶⁶Er).[1] The key decay characteristics are summarized in the table below.
| Property | Value and Units |
| Half-life (T₁/₂) | 26.824 ± 0.012 hours |
| Decay Mode | 100% Beta-minus (β⁻) |
| Q-value (β⁻ decay) | 1854.7 ± 0.9 keV |
| Parent Nuclide | ¹⁶⁶Ho |
| Daughter Nuclide | ¹⁶⁶Er (stable) |
| Spin and Parity | 0- |
| Production Methods | Neutron activation of ¹⁶⁵Ho, Decay of ¹⁶⁶Dy |
Emissions of this compound
The therapeutic efficacy of ¹⁶⁶Ho is primarily attributed to its high-energy beta emissions, which deliver a cytotoxic radiation dose to targeted tissues. Additionally, it emits gamma rays that are suitable for imaging and dosimetry.
Beta (β⁻) Emissions
This compound decays to eight excited states of Erbium-166, as well as directly to its ground state.[1] The two most probable beta transitions account for approximately 99% of all decays. The details of the primary beta emissions are provided below.
| Beta Transition | Maximum Energy (Eβmax) [keV] | Average Energy (Eβavg) [keV] | Branching Ratio (%) |
| β₀ | 1854.9 ± 0.9 | 670.3 ± 0.4 | 49.9 ± 0.8 |
| β₁ | 1774.3 ± 0.9 | 634.9 ± 0.4 | 48.8 ± 0.8 |
| β₂ | 414.9 ± 0.9 | 122.9 ± 0.3 | 0.9 ± 0.1 |
Gamma (γ) and X-ray Emissions
Following beta decay to the excited states of ¹⁶⁶Er, the daughter nucleus de-excites by emitting gamma rays. The most prominent gamma emission at 80.57 keV is particularly useful for SPECT imaging, allowing for post-administration visualization and dosimetry.[2][3] A summary of the most significant gamma and X-ray emissions is presented below.
| Emission Type | Energy (keV) | Emission Probability (%) |
| Gamma | 80.57 | 6.7 ± 0.1 |
| Gamma | 1379.40 | 0.9 ± 0.0 |
| Gamma | 1581.00 | 0.2 ± 0.0 |
| Kα₁ X-ray | 49.13 | 3.2 ± 0.1 |
| Kα₂ X-ray | 47.55 | 1.8 ± 0.1 |
| Kβ₁ X-ray | 55.76 | 0.8 ± 0.0 |
This compound Decay Scheme
The decay of this compound to Erbium-166 involves transitions to several energy levels of the daughter nucleus. The simplified decay scheme below illustrates the primary beta decays and the subsequent gamma emissions.
References
- 1. A new evaluation of the decay data for 166Ho - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The various therapeutic applications of the medical isotope this compound: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Production of Holmium-166 from Dysprosium-164: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the production of the therapeutic radionuclide Holmium-166 (¹⁶⁶Ho) from Dysprosium-164 (¹⁶⁴Dy). This compound is a promising radionuclide for targeted radiotherapy due to its favorable decay characteristics, including the emission of high-energy beta particles for therapeutic effect and gamma radiation suitable for imaging.[1][2] The indirect production route starting from ¹⁶⁴Dy offers the advantage of producing high specific activity, "no-carrier-added" ¹⁶⁶Ho, which is crucial for labeling targeting molecules in drug development.[3][4]
Nuclear Reaction and Production Pathway
The production of ¹⁶⁶Ho from ¹⁶⁴Dy is achieved through a double neutron capture reaction in a nuclear reactor.[2][5] The process involves the following sequential nuclear reactions:
-
First Neutron Capture: Stable ¹⁶⁴Dy captures a thermal neutron to become Dysprosium-165 (¹⁶⁵Dy).
-
¹⁶⁴Dy (n,γ) ¹⁶⁵Dy
-
-
Second Neutron Capture: The short-lived ¹⁶⁵Dy captures a second neutron to form Dysprosium-166 (¹⁶⁶Dy).
-
¹⁶⁵Dy (n,γ) ¹⁶⁶Dy
-
-
Beta Decay: ¹⁶⁶Dy, with a half-life of 81.6 hours, undergoes beta decay to produce the desired ¹⁶⁶Ho.[5][6]
-
¹⁶⁶Dy → ¹⁶⁶Ho + β⁻
-
This production method is often referred to as a ¹⁶⁶Dy/¹⁶⁶Ho in vivo generator system, where the longer-lived parent radionuclide (¹⁶⁶Dy) decays to the shorter-lived daughter radionuclide (¹⁶⁶Ho).[4]
Production Workflow Diagram
Quantitative Data
The efficiency of ¹⁶⁶Ho production is dependent on several key nuclear parameters. The following tables summarize the relevant quantitative data.
Table 1: Nuclear Properties of Involved Isotopes
| Isotope | Natural Abundance (%) | Half-life | Decay Mode |
| ¹⁶⁴Dy | 28.18[7] | Stable | - |
| ¹⁶⁵Dy | - | 2.334 hours[8] | β⁻ |
| ¹⁶⁶Dy | - | 81.6 hours[6] | β⁻ |
| ¹⁶⁶Ho | - | 26.824 hours[9] | β⁻ |
| ¹⁶⁶ᵐHo | - | 1200 years[10][11] | β⁻ |
Table 2: Neutron Capture Cross-Sections
| Reaction | Thermal Neutron Energy | Cross-Section (barns) |
| ¹⁶⁴Dy(n,γ)¹⁶⁵Dy | 0.0334 eV | 2322 ± 140[12] |
| ¹⁶⁴Dy(n,γ)¹⁶⁵Dy | Thermal | ~2650[2] |
| ¹⁶⁵Dy(n,γ)¹⁶⁶Dy | Thermal | ~3900[4] |
Experimental Protocols
The production and separation of no-carrier-added ¹⁶⁶Ho from an irradiated dysprosium target is a multi-step process. The following sections detail typical experimental methodologies.
Target Preparation and Irradiation
Target Material: High-purity Dysprosium(III) oxide (Dy₂O₃) is commonly used as the target material. Both natural dysprosium oxide and enriched ¹⁶⁴Dy₂O₃ can be utilized. The use of enriched ¹⁶⁴Dy is preferred to maximize the production of ¹⁶⁶Dy and minimize the formation of other dysprosium radioisotopes.
Irradiation:
-
Target Encapsulation: The Dy₂O₃ powder is typically encapsulated in a high-purity quartz or aluminum ampoule.
-
Neutron Flux: The target is irradiated in a nuclear reactor with a high thermal neutron flux, typically in the range of 10¹³ to 10¹⁴ n/cm²·s.[3][13]
-
Irradiation Time: The irradiation time is optimized based on the neutron flux and the desired activity of ¹⁶⁶Ho. Theoretical yield calculations can be performed to determine the optimal irradiation period.[13] For instance, irradiating 1 mg of natural Dy₂O₃ at a thermal neutron flux of 1.2 x 10¹⁴ n/cm²/s for 14 days has been reported.[13]
Post-Irradiation Processing and Separation
After irradiation, the target contains the desired ¹⁶⁶Dy/¹⁶⁶Ho, unreacted ¹⁶⁴Dy, and other dysprosium isotopes. A chemical separation step is necessary to isolate the no-carrier-added ¹⁶⁶Ho.
Dissolution: The irradiated Dy₂O₃ target is dissolved in a suitable acid, such as hydrochloric acid (HCl) or nitric acid (HNO₃), to obtain a solution containing the radionuclides.[7][14]
Chromatographic Separation: Separation of holmium from dysprosium is challenging due to their similar chemical properties as lanthanides. High-performance liquid chromatography (HPLC) and extraction chromatography are the most effective methods.[3][15]
Method 1: Cation-Exchange HPLC
-
Stationary Phase: A cation-exchange resin such as Aminex A7 or Dowex AG 50WX12 is used.[15][16]
-
Mobile Phase: α-hydroxyisobutyric acid (α-HIBA) at a specific pH (e.g., 0.085 M, pH 4.3) is a common eluent.[16]
-
Procedure: The dissolved target solution is loaded onto the column, and the separation is achieved by eluting with the α-HIBA solution. Dysprosium and holmium are separated based on their differential affinities for the resin. The fractions containing the purified ¹⁶⁶Ho are collected.[15]
Method 2: Extraction Chromatography
-
Stationary Phase: A resin impregnated with an extractant, such as LN resin containing 2-ethylhexyl 2-ethylhexylphosphonic acid (HEH[EHP]), is used.[3][7]
-
Mobile Phase: Nitric acid (HNO₃) of varying concentrations is used as the eluent.[3][7]
-
Procedure: The dissolved target solution is loaded onto the column. A lower concentration of HNO₃ (e.g., 1.4 N or 1.5 M) is used to elute the dysprosium, while the holmium is retained more strongly. Subsequently, a higher concentration of HNO₃ can be used to elute the purified ¹⁶⁶Ho.[3][7] A reported procedure using LN2 resin with 1.5 M HNO₃ as the eluent at 25 °C and a flow rate of 1.5 mL/min achieved quantitative separation.[3]
Quality Control
The final ¹⁶⁶Ho product must undergo rigorous quality control to ensure its suitability for radiolabeling and clinical applications.
-
Radionuclidic Purity: Gamma-ray spectroscopy is used to identify and quantify the presence of any radionuclidic impurities. The goal is to achieve a radionuclidic purity of >99.9%.[3]
-
Radiochemical Purity: Techniques like instant thin-layer chromatography (ITLC) are used to determine the chemical form of the ¹⁶⁶Ho and ensure it is free from other radiochemical species. A radiochemical purity of >99% is typically required.[3]
-
Chemical Purity: The final product should be free of any chemical contaminants from the target material or the separation process, such as dysprosium or the eluting agents.
Decay Scheme
The decay of ¹⁶⁶Ho is crucial for its therapeutic and imaging applications. ¹⁶⁶Ho decays primarily through beta emission to stable Erbium-166 (¹⁶⁶Er).
This compound Decay Diagram
¹⁶⁶Ho emits high-energy beta particles with a maximum energy of approximately 1.85 MeV, which are responsible for its therapeutic effect.[9] It also emits several gamma photons, with the most prominent being at 80.6 keV (6.6% abundance), which allows for SPECT imaging to monitor the biodistribution of ¹⁶⁶Ho-labeled radiopharmaceuticals.[17]
Conclusion
The production of no-carrier-added ¹⁶⁶Ho from ¹⁶⁴Dy via double neutron capture is a well-established method that yields a high-purity product suitable for therapeutic applications. Careful optimization of irradiation conditions and the use of advanced chromatographic separation techniques are essential for achieving high yields and purity. The favorable decay characteristics of ¹⁶⁶Ho, combining therapeutic beta emission with imageable gamma radiation, make it a highly valuable radionuclide for the development of next-generation radiopharmaceuticals.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. The various therapeutic applications of the medical isotope this compound: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isotopes of dysprosium - Wikipedia [en.wikipedia.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 9. This compound - isotopic data and properties [chemlin.org]
- 10. mirdsoft.org [mirdsoft.org]
- 11. Holmium-166m - isotopic data and properties [chemlin.org]
- 12. researchgate.net [researchgate.net]
- 13. 166Dy/166Ho-labeled porous hydroxyapatite microparticles for treatment of inflammatory joint diseases – Exploring the advantages of in vivo generator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Automated production of no carrier added this compound [inis.iaea.org]
- 15. Production of 166Ho through 164Dy(n, gamma)165Dy(n, gamma)166Dy(beta-)166Ho and separation of 166Ho - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Separation of carrier-free this compound from neutron-irradiated dysprosium targets (Journal Article) | OSTI.GOV [osti.gov]
- 17. This compound Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
Holmium-166: A Technical Guide to its Physical and Chemical Properties for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Holmium-166 (¹⁶⁶Ho), a radionuclide of significant interest for therapeutic applications in nuclear medicine. This document outlines its decay characteristics, production methods, and key chemical properties relevant to radiolabeling and the development of radiopharmaceuticals.
Physical Properties
This compound is a beta- and gamma-emitting radionuclide with properties that make it a compelling candidate for various therapeutic applications, particularly in the treatment of liver tumors and bone metastases.[1][2] Its relatively short half-life and the emission of imageable gamma photons alongside its therapeutic beta particles are key advantages.[1][2]
The key physical characteristics of this compound are summarized in the table below.
| Property | Value |
| Half-life | 26.824 hours[3] |
| Primary Decay Mode | Beta (β⁻) emission (100%)[3][4] |
| Maximum Beta Energy (Eβmax) | 1.85 MeV (48.8% abundance), 1.77 MeV (49.9% abundance)[1][5] |
| Mean Beta Energy | Not explicitly stated in search results |
| Gamma Ray Energy (Abundance) | 80.57 keV (6.7%), 1379.40 keV (0.9%)[1] |
| Daughter Nuclide | Erbium-166 (¹⁶⁶Er) (Stable)[5] |
Chemical Properties
Holmium is a lanthanide, a series of metallic elements known for their similar chemical properties. As a trivalent lanthanide, this compound in its Ho³⁺ form is the most stable and common oxidation state in aqueous solutions. This trivalent state dictates its coordination chemistry, which is fundamental for its use in radiopharmaceuticals.
The chemical properties relevant to radiopharmaceutical development are presented in the following table.
| Property | Description |
| Oxidation State | Primarily +3 in aqueous solutions. |
| Coordination Chemistry | Forms stable complexes with a variety of chelating agents containing oxygen and nitrogen donor atoms. This is crucial for attaching ¹⁶⁶Ho to targeting molecules. |
| Common Chelators | EDTMP (ethylenediaminetetramethylene phosphonate), DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), and DTPA (diethylenetriaminepentaacetic acid) are used to form stable complexes with ¹⁶⁶Ho for therapeutic applications.[1] |
| Radiolabeling | Can be incorporated into various carriers such as microspheres (e.g., poly(L-lactic acid), glass, resin), nanoparticles, and conjugated to antibodies and peptides.[1][6][7][8] |
| Paramagnetism | The stable isotope, Holmium-165, is highly paramagnetic, a property that can be leveraged for magnetic resonance imaging (MRI).[1] This allows for the use of non-radioactive ¹⁶⁵Ho-labeled compounds for pre-treatment planning and dosimetry estimates. |
Production of this compound
This compound is primarily produced through two main neutron activation routes in a nuclear reactor.[1] The choice of production method can influence the specific activity and purity of the final product.
Production pathways of this compound.
Experimental Protocols
Detailed experimental protocols for the production and radiolabeling of this compound are crucial for reproducible research and development. Below are generalized methodologies based on published literature.
Production and Purification of this compound
A common method for producing this compound is through the neutron irradiation of a stable Holmium-165 target.[1]
General workflow for this compound production.
Methodology:
-
Target Preparation: A target of stable Holmium-165, typically in the form of holmium oxide (Ho₂O₃) or holmium nitrate (B79036) (Ho(NO₃)₃), is prepared.
-
Neutron Irradiation: The target is irradiated in a nuclear reactor with a high thermal neutron flux. The duration of irradiation depends on the desired specific activity.[7]
-
Dissolution: Following irradiation, the target is dissolved, for example, in hydrochloric acid to form ¹⁶⁶HoCl₃.
-
Purification: If produced via the Dysprosium-164 route, this compound needs to be separated from the dysprosium target. This is often achieved using high-performance liquid chromatography (HPLC) with a cation exchange column.[8] For the direct irradiation of Holmium-165, purification steps may be simpler as the primary product is ¹⁶⁶Ho.[1]
-
Quality Control: The final product undergoes rigorous quality control to ensure its suitability for radiolabeling. This includes:
-
Radionuclidic Purity: Assessed by gamma spectroscopy to identify and quantify any radionuclide impurities.
-
Radiochemical Purity: Determined using techniques like thin-layer chromatography (TLC) or HPLC to ensure the ¹⁶⁶Ho is in the desired chemical form.[4][9]
-
Sterility and Endotoxin Testing: Essential for any product intended for in-vivo use to ensure it is free from microbial and pyrogenic contamination.[4]
-
Radiolabeling of Microspheres with this compound
This compound is frequently incorporated into microspheres for localized radiotherapy, such as selective internal radiation therapy (SIRT) for liver tumors.[2]
Methodology for Poly(L-lactic acid) (PLLA) Microspheres:
-
Preparation of Holmium-loaded PLLA Microspheres: Non-radioactive Holmium-165 is incorporated into the PLLA matrix. This can be achieved by first preparing a holmium complex, such as holmium acetylacetonate, which is then incorporated into the PLLA microspheres using a solvent evaporation technique.[2][7]
-
Neutron Activation: The stable ¹⁶⁵Ho-loaded PLLA microspheres are then irradiated in a nuclear reactor to convert a portion of the ¹⁶⁵Ho to radioactive ¹⁶⁶Ho.[2][7] The neutron flux and irradiation time must be carefully controlled to achieve the desired specific activity without causing significant damage to the polymer matrix.[10]
-
Quality Control of Radiolabeled Microspheres:
-
Particle Size and Morphology: The size and shape of the microspheres are analyzed using techniques like light microscopy and scanning electron microscopy (SEM) to ensure they are within the appropriate range for arterial embolization.[10]
-
Stability: The stability of the radiolabeled microspheres is tested in relevant biological media (e.g., saline, plasma) to ensure minimal leaching of ¹⁶⁶Ho from the microspheres over time.[7]
-
Activity Measurement: The total activity and specific activity of the ¹⁶⁶Ho-microspheres are accurately measured using a dose calibrator.
-
Decay Scheme of this compound
The therapeutic efficacy and imaging potential of this compound are direct consequences of its decay process. The following diagram illustrates the decay of this compound to stable Erbium-166.
Simplified decay scheme of this compound.
This guide provides a foundational understanding of the physical and chemical properties of this compound, essential for its application in research and the development of novel radiopharmaceuticals. For specific applications, further optimization of production, purification, and radiolabeling protocols will be necessary.
References
- 1. The various therapeutic applications of the medical isotope this compound: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound radioembolization for the treatment of patients with liver metastases: design of the phase I HEPAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 5. This compound Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound poly lactic acid microspheres applicable for intra-arterial radionuclide therapy of hepatic malignancies: effects of preparation and neutron activation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiolabeling antibodies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Neutron activation of holmium poly(L-lactic acid) microspheres for hepatic arterial radioembolization: a validation study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Nuclear Properties of Holmium-166
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the nuclear decay characteristics of Holmium-166 (¹⁶⁶Ho), a radionuclide of significant interest for therapeutic applications in nuclear medicine, particularly in the field of radioembolization. Its combination of high-energy beta emissions for therapy and gamma emissions for imaging makes it a versatile theranostic agent.
Core Decay Properties
This compound is a synthetic radioisotope that decays via beta minus (β⁻) emission to the stable isotope Erbium-166 (¹⁶⁶Er).[1][2] The key decay properties are summarized below.
Table 1: General Properties of this compound
| Property | Value |
| Half-life (T½) | 26.824 (12) hours[3] |
| Decay Mode | 100% Beta Minus (β⁻)[2][3] |
| Parent Nuclide | Dysprosium-166 (¹⁶⁶Dy) or Neutron activation of ¹⁶⁵Ho |
| Daughter Nuclide | Erbium-166 (¹⁶⁶Er) (stable)[1] |
| Spin and Parity | 0-[3] |
Energy Spectrum
The decay of ¹⁶⁶Ho results in a spectrum of beta particles and a series of characteristic gamma and X-ray emissions as the daughter ¹⁶⁶Er nucleus de-excites to its ground state.
Beta (β⁻) Emission Spectrum
The therapeutic efficacy of ¹⁶⁶Ho is derived from its high-energy beta emissions. The decay proceeds primarily through two main branches to the ground state and the first excited state of ¹⁶⁶Er.
Table 2: Principal Beta Emission Data
| Property | Energy (keV) | Intensity per 100 Disintegrations |
| β⁻ 1 (max energy) | 1853.8 | 48.8%[2] |
| β⁻ 1 (avg energy) | 632.48 | 48.8%[2] |
| β⁻ 2 (max energy) | 1773.2 | 50.2%[2] |
| β⁻ 2 (avg energy) | 599.21 | 50.2%[2] |
Note: Other low-intensity beta branches exist but are not dominant.
Gamma (γ) and X-ray Emission Spectrum
The gamma emissions from ¹⁶⁶Ho, particularly the 81 keV photopeak, are crucial for quantitative imaging using Single Photon Emission Computed Tomography (SPECT) to perform post-treatment dosimetry.[4][5][6] However, the energy spectrum is complex, containing scatter from high-energy photons and a significant bremsstrahlung continuum from the deceleration of beta particles.[5][7][8]
Table 3: Principal Photon Emission Data (>0.1% Intensity)
| Emission Type | Energy (keV) | Intensity per 100 Disintegrations |
| Gamma | 80.58 | 6.61%[2] |
| Gamma | 1379.45 | 0.91%[1][2] |
| Gamma | 1581.85 | 0.18%[2] |
| Gamma | 1662.43 | 0.12%[2] |
| X-ray (Kα) | ~49 | (not specified, but observed)[8] |
This compound Decay Scheme
The decay of ¹⁶⁶Ho to ¹⁶⁶Er involves transitions to several energy levels in the daughter nucleus. The simplified decay scheme below illustrates the primary pathways.
Caption: Simplified decay scheme of this compound.
Experimental Protocols for Characterization
The precise determination of the nuclear properties of ¹⁶⁶Ho requires sophisticated experimental techniques.
Half-Life Determination
The half-life of ¹⁶⁶Ho is typically measured by tracking its activity over a prolonged period.
-
Methodology :
-
A sample of high-purity ¹⁶⁶Ho (often in the form of ¹⁶⁶Ho-chloride) is prepared.[9]
-
The sample's activity is measured at regular intervals using a calibrated ionization chamber or dose calibrator.
-
Measurements are conducted over a period equivalent to multiple half-lives (e.g., >30 days) to ensure statistical accuracy.[9]
-
The natural logarithm of the count rate is plotted against time.
-
A linear regression is applied to the data points. The slope of the line is equal to the negative of the decay constant (λ).
-
The half-life is calculated using the formula: T½ = ln(2) / λ.
-
Energy Spectrum Measurement
Gamma and beta spectrometry are used to resolve the energy and intensity of emissions.
-
Workflow :
References
- 1. This compound Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lnhb.fr [lnhb.fr]
- 3. This compound - isotopic data and properties [chemlin.org]
- 4. This compound radioembolization for the treatment of patients with liver metastases: design of the phase I HEPAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma camera characterization at high this compound activity in liver radioembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accuracy of this compound SPECT/CT quantification over a large range of activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gamma camera imaging characteristics of 166Ho and 99mTc used in Selective Internal Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transarterial Radioembolization Planning and Treatment with Microspheres Containing this compound: Determination of Renal and Intestinal Radionuclide Elimination, Effective Half-Life, and Regulatory Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Holmium-166: A Technical Guide to its Discovery, Properties, and Applications in Nuclear Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Holmium-166 (¹⁶⁶Ho) is a high-energy beta- and gamma-emitting radioisotope with significant applications in therapeutic nuclear medicine.[1] Its unique decay characteristics, including a short half-life and imageable gamma emissions, make it a versatile tool for targeted radionuclide therapy, particularly in the treatment of liver tumors through radioembolization.[2][3] This technical guide provides a comprehensive overview of the discovery, history, nuclear properties, production methods, and clinical applications of this compound.
Discovery and History
The element Holmium (Ho), atomic number 67, was first identified spectroscopically in 1878 by Swiss chemists Jacques-Louis Soret and Marc Delafontaine, who named it "Element X".[4] Independently, Swedish chemist Per Teodor Cleve isolated the element's oxide from erbium oxide in the same year and named it "holmia" after his hometown of Stockholm.[4] The pure element was not isolated until 1939 by Heinrich Bommer.[4]
Nuclear Properties of this compound
This compound is characterized by its relatively short half-life and the emission of both therapeutic high-energy beta particles and imageable gamma photons.[1] These properties offer a unique theranostic advantage, allowing for both treatment and real-time imaging to assess microsphere distribution.[2][7]
Decay Characteristics
This compound decays via beta-minus (β⁻) emission to stable Erbium-166 (¹⁶⁶Er).[8] The key decay properties are summarized in the table below.
| Property | Value |
| Half-life (T½) | 26.824 (12) hours[5] |
| Decay Mode | β⁻[9] |
| Maximum Beta Energy (Eβmax) | 1.85 MeV (48.8%)[3] |
| Mean Beta Energy (Eβmean) | 0.69633 MeV[9] |
| Primary Gamma Energy (Eγ) | 81 keV (6.6%)[3] |
| Daughter Isotope | ¹⁶⁶Er (Stable)[9] |
| Specific Activity | 2.61978942798 × 10¹⁶ Bq/g[5] |
This compound Decay Scheme
The decay of this compound to Erbium-166 involves multiple excited states of the daughter nuclide, resulting in a complex gamma emission spectrum. The simplified decay scheme is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Holmium - Wikipedia [en.wikipedia.org]
- 5. This compound - isotopic data and properties [chemlin.org]
- 6. This compound poly(L-lactic acid) microsphere radioembolisation of the liver: technical aspects studied in a large animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eco-Friendly Approaches in Oncology: Developing Holmium (166Ho) Glass Microspheres for Hepatocellular Radioembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new evaluation of the decay data for 166Ho - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mirdsoft.org [mirdsoft.org]
Holmium-166: A Technical Guide to its Nuclear Properties for Medical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Holmium-166 (¹⁶⁶Ho) is a radionuclide with burgeoning significance in the field of nuclear medicine, particularly in therapeutic applications. Its unique combination of high-energy beta emission for localized tumoricidal effects and gamma emission suitable for imaging makes it a theranostic agent of considerable interest. This technical guide provides an in-depth overview of the nuclear properties of this compound, its production, and the methodologies for its application in a research and clinical context. The information presented herein is intended to serve as a comprehensive resource for professionals engaged in the development and utilization of ¹⁶⁶Ho-based radiopharmaceuticals.
Nuclear Properties of this compound
This compound is a synthetic radioisotope of the element holmium. Its therapeutic efficacy is primarily attributed to its high-energy beta emissions, which deposit their energy over a short range in tissue, leading to localized cell death. Concurrently, its gamma emissions allow for non-invasive imaging and dosimetric calculations.
Decay Characteristics
This compound decays via beta-minus (β⁻) emission to the stable isotope Erbium-166 (¹⁶⁶Er).[1] The fundamental decay properties are summarized in the table below.
| Property | Value |
| Half-life (T½) | 26.824 (12) hours[2] |
| Decay Mode | β⁻ (100%)[1] |
| Q-value (β⁻) | 1854.7 (9) keV[2] |
| Parent Nuclide | Dysprosium-166 (¹⁶⁶Dy) or Holmium-165 (¹⁶⁵Ho) via neutron capture[3] |
| Daughter Nuclide | Erbium-166 (¹⁶⁶Er) (stable)[1] |
Emissions Data
The therapeutic and imaging capabilities of ¹⁶⁶Ho are a direct result of its decay emissions. The high-energy beta particles are responsible for the therapeutic effect, while the gamma photons are utilized for SPECT imaging.
Table of Beta Emissions
| Maximum Energy (keV) | Average Energy (keV) | Intensity per 100 disintegrations |
| 1774.32 | 609.3 | 48.8%[4] |
| 1854.9 | 647.2 | 49.9%[4] |
Table of Principal Gamma Emissions
| Energy (keV) | Intensity per 100 disintegrations |
| 80.57 | 6.7%[4] |
| 1379.40 | 0.9%[4] |
| 1581.85 | 0.1789%[1] |
Production of this compound
This compound for medical use is primarily produced through neutron activation in a nuclear reactor. There are two principal methods for its production.
-
Direct Neutron Activation of Holmium-165: This is the most common method, where stable Holmium-165 (¹⁶⁵Ho), which has a 100% natural abundance, is irradiated with thermal neutrons.[4][5] The nuclear reaction is ¹⁶⁵Ho(n,γ)¹⁶⁶Ho. This method is advantageous as it does not require costly isotopic enrichment or complex chemical separation of the final product.[4][5]
-
Decay of Dysprosium-166: An alternative production route involves the neutron irradiation of Dysprosium-164 (¹⁶⁴Dy) to produce Dysprosium-166 (¹⁶⁶Dy). ¹⁶⁶Dy then decays with a half-life of 81.6 hours to ¹⁶⁶Ho.[3] This method can yield ¹⁶⁶Ho with a higher specific activity.
This compound Decay Scheme
The decay of this compound to stable Erbium-166 involves the emission of a beta particle, transitioning the nucleus to various excited states of ¹⁶⁶Er, which then de-excite by emitting gamma rays. The primary beta decay branches populate the ground state and the first excited state of ¹⁶⁶Er.
Experimental Protocols
The application of this compound in a medical context, particularly as ¹⁶⁶Ho-microspheres for radioembolization, involves a series of well-defined experimental and clinical protocols.
Preparation of this compound Microspheres
This compound microspheres are a key component of ¹⁶⁶Ho-based therapies. A common method for their preparation involves the following steps:
-
Synthesis of Holmium-loaded Microspheres: Non-radioactive Holmium-165 is incorporated into a biodegradable polymer matrix, such as poly(L-lactic acid) (PLLA), or inorganic matrices like holmium phosphate (B84403) or hydroxide.[1][6]
-
Neutron Activation: The stable ¹⁶⁵Ho-loaded microspheres are then irradiated in a nuclear reactor to convert ¹⁶⁵Ho to radioactive ¹⁶⁶Ho. The duration of neutron activation determines the final specific activity of the microspheres.[6]
-
Quality Control: Post-activation, the microspheres undergo rigorous quality control, including assessment of their size, morphology, radioactivity, and stability.[7]
Protocol for this compound Radioembolization in a Clinical Setting
The following outlines a typical protocol for the administration of ¹⁶⁶Ho-microspheres for the treatment of liver tumors:
-
Patient Selection and Pre-treatment Imaging: Patients are selected based on clinical criteria and undergo baseline imaging, typically with CT and/or MRI, to assess tumor characteristics.[8][9]
-
Scout Dose Administration and Imaging: A low-activity "scout" dose of ¹⁶⁶Ho-microspheres is administered via a catheter into the hepatic artery.[2][9] This is followed by SPECT/CT imaging to assess the biodistribution of the microspheres and to quantify any shunting to the lungs or other non-target organs.[2][10]
-
Dosimetry Planning: Based on the scout dose distribution, a patient-specific therapeutic dose is calculated to deliver a tumoricidal radiation dose while minimizing exposure to healthy liver tissue.[10][11]
-
Therapeutic Dose Administration: The therapeutic dose of ¹⁶⁶Ho-microspheres is administered through the hepatic artery catheter.[10]
-
Post-treatment Imaging and Dosimetry: Post-administration SPECT/CT and/or MRI is performed to confirm the final distribution of the microspheres and to perform accurate post-treatment dosimetry.[10][12]
Cellular Response to this compound Beta Radiation
The therapeutic effect of this compound is a consequence of the cellular damage induced by its high-energy beta radiation. The primary target of this radiation is cellular DNA. The interaction of beta particles with cellular components, primarily water, leads to the generation of reactive oxygen species (ROS), which in turn cause DNA damage.[13]
The cellular response to this radiation-induced damage involves a complex network of signaling pathways that can lead to several outcomes, including DNA repair, cell cycle arrest, senescence, or cell death. The predominant form of cell death following irradiation of solid tumors is mitotic catastrophe, which occurs when cells with damaged DNA attempt to divide, leading to their demise.[14] Other forms of regulated cell death, such as apoptosis and necroptosis, can also be initiated.[14]
Conclusion
This compound possesses a favorable combination of nuclear properties that make it a highly effective radionuclide for targeted cancer therapy. Its high-energy beta emissions provide a potent and localized therapeutic dose, while its gamma emissions enable quantitative imaging for treatment planning and verification. The well-established methods for its production and the development of sophisticated delivery vehicles like microspheres have paved the way for its successful clinical application. A thorough understanding of its nuclear characteristics, production methodologies, and the cellular responses it elicits is paramount for the continued advancement of ¹⁶⁶Ho-based radiopharmaceuticals and their effective use in oncology.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Individualised dosimetry for this compound RE in patients with unresectable hepatocellular carcinoma; a multi-centre, interventional, non-randomised, non-comparative, open label, phase II study: RHEPaiR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The various therapeutic applications of the medical isotope this compound: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. magicnijmegen.nl [magicnijmegen.nl]
- 7. This compound poly(L-lactic acid) microsphere radioembolisation of the liver: technical aspects studied in a large animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. This compound radioembolization for the treatment of patients with liver metastases: design of the phase I HEPAR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study Protocol: Adjuvant this compound Radioembolization After Radiofrequency Ablation in Early-Stage Hepatocellular Carcinoma Patients—A Dose-Finding Study (HORA EST HCC Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Mechanisms of Radiation-Induced Cancer Cell Death: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Holmium-166 and Other Therapeutic Radionuclides for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Holmium-166 (¹⁶⁶Ho) as a therapeutic radionuclide, offering a comparative analysis with other prominent radionuclides used in targeted cancer therapy: Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), and Rhenium-188 (¹⁸⁸Re). This document delves into their physical properties, production methods, mechanisms of action, and provides detailed experimental protocols for their application in preclinical research.
Comparative Analysis of Therapeutic Radionuclides
The selection of a radionuclide for therapeutic applications is dictated by a combination of its physical decay characteristics, the biological properties of the targeting molecule, and the nature of the tumor being treated. The following table summarizes the key physical properties of ¹⁶⁶Ho and its counterparts, providing a basis for their differential applications in radionuclide therapy.
| Property | This compound (¹⁶⁶Ho) | Lutetium-177 (¹⁷⁷Lu) | Yttrium-90 (⁹⁰Y) | Rhenium-188 (¹⁸⁸Re) |
| Half-life (t₁⸝₂)[1] | 26.8 hours | 6.73 days | 64.1 hours (2.67 days) | 16.9 hours |
| Beta (β⁻) Energy (Eβmax)[1] | 1.85 MeV (48.8%) | 0.497 MeV | 2.28 MeV | 2.12 MeV |
| Beta (β⁻) Particle Range (max in tissue) | 8.7 mm[2] | 2.0 mm | 11.0 mm[3] | 11.0 mm |
| Gamma (γ) Emissions (Energy, Abundance)[1] | 81 keV (6.6%) | 113 keV (6.4%), 208 keV (11%) | None (Bremsstrahlung) | 155 keV (15%)[4] |
| Production Method | Neutron activation of ¹⁶⁵Ho[1] | Neutron activation of ¹⁷⁶Lu or indirect from ¹⁷⁶Yb | Strontium-90/Yttrium-90 generator | Tungsten-188/Rhenium-188 generator[4] |
| Imaging Modality | SPECT, MRI (due to paramagnetism)[1] | SPECT | Bremsstrahlung SPECT, PET (from ⁹⁰Zr decay) | SPECT |
| Primary Clinical Applications | Liver radioembolization[1], bone pain palliation, radiosynovectomy[5] | Peptide Receptor Radionuclide Therapy (PRRT) for neuroendocrine tumors, PSMA-targeted therapy for prostate cancer | Liver radioembolization[3] | Bone pain palliation, radiosynovectomy, skin cancer therapy |
This compound: A Closer Look
This compound is a lanthanide series radioisotope with a unique combination of therapeutic high-energy beta emissions and imageable gamma and paramagnetic properties.[1] This theranostic capability allows for both treatment and real-time monitoring of the radiopharmaceutical's distribution.
Production of this compound Microspheres
¹⁶⁶Ho for therapeutic use, particularly in the form of microspheres for radioembolization, is produced by the neutron activation of stable Holmium-165 (¹⁶⁵Ho).[1]
Experimental Protocol: Neutron Activation of ¹⁶⁵Ho-loaded Microspheres
-
Preparation of ¹⁶⁵Ho-loaded Microspheres:
-
Holmium-165 acetylacetonate (B107027) (¹⁶⁵HoAcAc) and poly(L-lactic acid) (PLLA) are dissolved in chloroform.
-
This organic solution is then emulsified in an aqueous solution containing a stabilizer, such as polyvinyl alcohol.
-
Through solvent evaporation, ¹⁶⁵Ho-PLLA microspheres are formed.[6]
-
The microspheres are collected, washed, and sieved to obtain the desired size distribution (typically 20-50 µm for liver radioembolization).[2]
-
-
Neutron Activation:
-
A precisely weighed quantity of the ¹⁶⁵Ho-PLLA microspheres is encapsulated in a suitable container (e.g., a quartz ampoule).
-
The encapsulated sample is placed in a nuclear reactor and irradiated with a thermal neutron flux. The irradiation time is calculated based on the neutron flux of the reactor and the desired final specific activity of ¹⁶⁶Ho.
-
During irradiation, the ¹⁶⁵Ho atoms capture a neutron to become ¹⁶⁶Ho.
-
Post-irradiation, the sample is allowed to cool to allow for the decay of short-lived activation products.
-
-
Quality Control:
-
The specific activity of the ¹⁶⁶Ho-microspheres is determined using a calibrated gamma spectrometer.
-
The physical integrity and size distribution of the microspheres are re-assessed using light microscopy or scanning electron microscopy to ensure they have not been damaged during irradiation.[6]
-
Sterility and pyrogenicity tests are performed before clinical use.
-
Radiolabeling of Biomolecules with this compound
For targeted radionuclide therapy using biomolecules such as peptides or antibodies, ¹⁶⁶Ho needs to be attached via a bifunctional chelator.
Experimental Protocol: Radiolabeling of a Peptide with ¹⁶⁶Ho
-
Conjugation of the Chelator to the Peptide:
-
A bifunctional chelator, such as a derivative of DTPA or DOTA, containing a reactive group (e.g., an N-hydroxysuccinimide ester) is reacted with the peptide. The reaction is typically performed in a buffer solution at a specific pH to favor the conjugation to a primary amine on the peptide.
-
The resulting peptide-chelator conjugate is purified using methods like size-exclusion chromatography or reverse-phase HPLC.
-
-
Radiolabeling with ¹⁶⁶Ho:
-
¹⁶⁶HoCl₃, obtained from a generator or by dissolving an irradiated target, is added to the purified peptide-chelator conjugate in a suitable buffer (e.g., acetate (B1210297) or citrate (B86180) buffer) at an optimal pH for chelation (typically pH 4-6).
-
The reaction mixture is incubated at an elevated temperature (e.g., 95°C) for a specific duration to facilitate the complexation of ¹⁶⁶Ho by the chelator.
-
-
Purification and Quality Control of the Radioconjugate:
-
The radiolabeled peptide is purified from unchelated ¹⁶⁶Ho and other reactants using methods like solid-phase extraction (e.g., a C18 cartridge) or HPLC.
-
The radiochemical purity of the final product is determined by radio-TLC or radio-HPLC.
-
The stability of the radioconjugate is assessed in human serum or a competing chelator solution over time.
-
Mechanism of Action: DNA Damage and Apoptosis
The therapeutic effect of beta-emitting radionuclides like ¹⁶⁶Ho is primarily due to the deposition of energy in tissue, leading to the formation of reactive oxygen species and direct damage to cellular macromolecules, most critically, DNA.
Beta particles cause both single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA.[7] DSBs are the most lethal form of DNA damage and, if not repaired or misrepaired, can trigger cell cycle arrest and programmed cell death (apoptosis).
The DNA damage response (DDR) pathway is a complex signaling network that senses DNA damage and initiates repair or cell death. Key proteins in this pathway include ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by DSBs and SSBs, respectively. These kinases then phosphorylate a cascade of downstream proteins, including CHK1 and CHK2, which in turn activate tumor suppressor proteins like p53.[8] Activated p53 can induce cell cycle arrest to allow time for DNA repair or, if the damage is too severe, initiate apoptosis.
Apoptosis is executed through the activation of a family of proteases called caspases.[9] The intrinsic (mitochondrial) pathway of apoptosis is often triggered by DNA damage. This involves the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and the activation of caspase-9. Caspase-9 then activates the executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Preclinical Evaluation: In Vitro and In Vivo Studies
Before a novel radiopharmaceutical can be considered for clinical use, its efficacy and safety must be thoroughly evaluated in preclinical models.
In Vitro Cytotoxicity Assay
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture:
-
Cancer cell lines relevant to the therapeutic target are cultured in appropriate media and conditions.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Treatment with Radiopharmaceutical:
-
The cells are treated with serial dilutions of the radiolabeled compound (e.g., ¹⁶⁶Ho-labeled peptide). Control wells include untreated cells and cells treated with the non-radiolabeled compound.
-
The plates are incubated for a period that allows for the delivery of a significant radiation dose (e.g., 24-72 hours).
-
-
MTT Assay:
-
After the incubation period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
-
Data Analysis:
-
The absorbance of each well is read on a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the radiopharmaceutical that inhibits 50% of cell growth) is determined.
-
In Vivo Biodistribution and Efficacy Studies
Experimental Protocol: Tumor Xenograft Model in Mice
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice) are inoculated subcutaneously with a suspension of cancer cells to establish tumor xenografts.
-
Tumors are allowed to grow to a palpable size.
-
-
Biodistribution Study:
-
A cohort of tumor-bearing mice is injected (typically intravenously) with a known activity of the radiopharmaceutical.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), groups of mice are euthanized.
-
Major organs and the tumor are harvested, weighed, and the radioactivity in each tissue is measured using a gamma counter.
-
The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Efficacy Study:
-
Once tumors reach a specific size, mice are randomized into treatment and control groups.
-
The treatment group receives a therapeutic dose of the radiopharmaceutical, while the control group may receive a vehicle or a non-radiolabeled compound.
-
Tumor growth is monitored over time by measuring tumor dimensions with calipers.
-
Animal body weight and overall health are also monitored as indicators of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed.
-
Conclusion
This compound presents a compelling option in the arsenal (B13267) of therapeutic radionuclides, offering a unique combination of potent beta therapy and versatile imaging capabilities. Its shorter half-life compared to ¹⁷⁷Lu makes it suitable for targeting rapidly proliferating tumors, while its gamma emissions and paramagnetic nature facilitate accurate dosimetry and treatment monitoring. The choice between ¹⁶⁶Ho, ¹⁷⁷Lu, ⁹⁰Y, and ¹⁸⁸Re will ultimately depend on the specific clinical application, the pharmacokinetics of the delivery vehicle, and the desired therapeutic outcome. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore and harness the potential of these powerful tools in the fight against cancer.
References
- 1. This compound Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inis.iaea.org [inis.iaea.org]
- 3. Yttrium-90 hepatic radioembolization: clinical review and current techniques in interventional radiology and personalized dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Rhenium-188 Labeled Radiopharmaceuticals: Current Clinical Applications in Oncology and Promising Perspectives [frontiersin.org]
- 5. This compound Radioembolization: Current Status and Future Prospective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutron activation of holmium poly(L-lactic acid) microspheres for hepatic arterial radioembolization: a validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-dependent and -independent cell death pathways after DNA damage (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Same-Day Yttrium-90 Radioembolization: Feasibility with Resin Microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abeomics.com [abeomics.com]
Holmium-166: A Technical Guide to its Applications in Nuclear Medicine
For Researchers, Scientists, and Drug Development Professionals
Holmium-166 (¹⁶⁶Ho) is a radionuclide with a compelling combination of therapeutic and diagnostic properties, positioning it as a significant agent in the field of nuclear medicine. Its powerful beta emission, coupled with gamma photons suitable for standard imaging techniques, allows for a "theranostic" approach—simultaneously treating and visualizing targeted tissues. This guide provides an in-depth overview of ¹⁶⁶Ho's physical characteristics, production, and its current and emerging applications, with a focus on liver-directed radioembolization, radiosynovectomy, and bone marrow ablation.
Core Properties of this compound
This compound is an attractive isotope for radionuclide therapy due to its emission of high-energy beta particles, which are effective for causing localized cell death, and a gamma photon that enables imaging.[1] The stable isotope, Holmium-165, is also paramagnetic, allowing for visualization using Magnetic Resonance Imaging (MRI).[2][3]
| Property | Value | Reference(s) |
| Half-life (T½) | 26.824 hours | [4][5] |
| Decay Mode | Beta (β⁻) emission | [4] |
| Daughter Isotope | Erbium-166 (¹⁶⁶Er, stable) | [2] |
| Max. Beta Energy (Eβmax) | 1.854 MeV (50.0%), 1.77 MeV (48.7%) | [3][6][7] |
| Mean Beta Energy (Eβ,ave) | 628 keV | [8] |
| Max. Tissue Penetration (β⁻) | ~8.7 mm | [7] |
| Principal Gamma Photon Energy | 81 keV (80.5-81 keV reported) | [2][3][8] |
| Gamma Photon Abundance | ~6.7% | [2][3][7] |
| Imaging Modalities | SPECT/CT (gamma emission), MRI (paramagnetism) | [2][3][9] |
Production of this compound
This compound is primarily produced through neutron activation in a nuclear reactor.[2][7] The process is efficient and does not require complex chemical purification steps because the starting material, Holmium-165 (¹⁶⁵Ho), is the only naturally occurring, stable isotope of holmium (100% natural abundance).[2][7]
The primary production route involves the ¹⁶⁵Ho(n,γ)¹⁶⁶Ho reaction, where stable ¹⁶⁵Ho captures a neutron.[8] For medical applications like radioembolization, non-radioactive ¹⁶⁵Ho is first incorporated into poly(L-lactic acid) (PLLA) microspheres. These stable microspheres are then irradiated in a nuclear reactor to activate the holmium.[2][5][10]
Application 1: Radioembolization of Liver Tumors
Transarterial radioembolization (TARE), also known as selective internal radiation therapy (SIRT), is a primary application for ¹⁶⁶Ho. It is used to treat unresectable primary and secondary liver malignancies.[11][12] The procedure involves injecting millions of tiny radioactive microspheres into the hepatic artery, which preferentially supply blood to tumors.[13] The microspheres become lodged in the small vessels within and around the tumor, delivering a high, localized dose of radiation.[2]
Commercially available ¹⁶⁶Ho PLLA microspheres (QuiremSpheres®) have a mean diameter of 30 µm.[3] A key advantage of ¹⁶⁶Ho-TARE is the ability to use the same microspheres for both the pre-treatment planning (scout dose) and the therapeutic procedure, which can improve the prediction of the actual dose distribution compared to using Technetium-99m macroaggregated albumin (⁹⁹ᵐTc-MAA) as a surrogate.[11][12][14]
Clinical Efficacy and Dosimetry Data
Clinical studies have demonstrated that ¹⁶⁶Ho-TARE is a safe and effective treatment for liver tumors.[11] A maximum tolerated dose of 60 Gy to the whole liver has been established in dose-escalation studies.[2][15] However, personalized dosimetry, aiming for higher tumor doses while sparing healthy tissue, is increasingly employed.[13][16]
| Parameter | Finding | Study Population | Reference(s) |
| Disease Control Rate (DCR) | 93% (mRECIST) at 3-month follow-up | Primary & Secondary Liver Tumors | [11] |
| Overall Survival (OS) | 12-month OS: 74% | Primary & Secondary Liver Tumors | [11] |
| Median OS: 14.9 months | Hepatocellular Carcinoma (HCC) | [3] | |
| Median OS: 17.2 months | HCC (with personalized dosimetry) | [16] | |
| Progression-Free Survival (PFS) | Median PFS: 5.3 months | HCC, mCRC, iCC | [12] |
| Median overall PFS: 11.0 months | HCC (with personalized dosimetry) | [16] | |
| Absorbed Dose (Tumor) | Mean: 108.07 Gy | Primary & Secondary Liver Tumors | [11] |
| Median: 95.5 Gy | Hepatocellular Carcinoma | [17] | |
| Absorbed Dose (Healthy Liver) | Mean: 35.39 Gy | Primary & Secondary Liver Tumors | [11] |
| Median (target liver volume): 30 Gy | Hepatocellular Carcinoma | [17] | |
| Toxicity | Treatment-related unacceptable toxicity in <10% of patients | Hepatocellular Carcinoma | [3] |
mRECIST: modified Response Evaluation Criteria in Solid Tumors; mCRC: metastatic Colorectal Cancer; iCC: intrahepatic Cholangiocarcinoma.
Experimental / Clinical Protocol: ¹⁶⁶Ho Radioembolization
The clinical workflow for ¹⁶⁶Ho radioembolization is a multi-step process involving careful patient selection, planning, and execution.
-
Patient Evaluation & Selection: Patients with unresectable liver malignancies are evaluated by a multidisciplinary tumor board. Eligibility criteria typically include adequate liver function and performance status.[16]
-
Planning Angiography (Work-up):
-
A detailed angiography of the hepatic arteries is performed to map the vascular anatomy.
-
A "scout dose" is administered to predict the distribution of the therapeutic microspheres and to calculate the lung shunt fraction (the percentage of microspheres that travel to the lungs).
-
This can be a small activity of ¹⁶⁶Ho microspheres (e.g., 250 MBq QuiremScout™) or the traditional ⁹⁹ᵐTc-MAA.[2][9][18]
-
Post-administration SPECT/CT imaging is performed to visualize the scout dose distribution.[18] A lung shunt fraction >20% is often an exclusion criterion.[18]
-
-
Dosimetry Planning: Based on the scout scan, a personalized treatment plan is created. The activity of the therapeutic dose is calculated to deliver a target absorbed dose (e.g., >150 Gy) to the tumor while keeping the dose to healthy liver tissue below toxicity thresholds (e.g., <60 Gy).[9][13]
-
Therapeutic Administration:
-
The therapeutic dose of ¹⁶⁶Ho microspheres (QuiremSpheres®) is administered via a microcatheter selectively placed in the hepatic artery supplying the tumor(s).[13][19]
-
The injection is performed according to a specific protocol, often involving alternating cycles of saline and the microsphere suspension to ensure even delivery.[20]
-
-
Post-Treatment Imaging and Dosimetry:
Application 2: Radiosynovectomy for Arthritis
Radiosynovectomy (or synoviorthesis) is a minimally invasive procedure for treating chronic synovitis, a persistent inflammation of the synovial membrane common in conditions like rheumatoid arthritis and hemophilic arthropathy.[21] The treatment involves the intra-articular injection of a radioactive agent to destroy the inflamed synovial tissue through radiation.[22]
¹⁶⁶Ho has been successfully formulated for this purpose, notably as ¹⁶⁶Ho-chitosan complex.[21] The chitosan (B1678972), a biological substance, helps to localize the radionuclide within the joint space, minimizing leakage.[21]
Clinical Efficacy Data
Studies on ¹⁶⁶Ho-chitosan for hemophilic arthropathy have shown significant reductions in bleeding frequency and the need for coagulation factor replacement, demonstrating it to be a safe and effective procedure.[21][23]
| Parameter (Hemophilic Arthropathy) | Pre-Treatment (per month) | Post-Treatment (per month) | P-value | Reference(s) |
| Bleeding Frequency (Elbow) | 3.76 times | 0.47 times | < 0.05 | [21][23] |
| Bleeding Frequency (Knee) | 5.87 times | 1.12 times | < 0.05 | [21][23] |
| Bleeding Frequency (Ankle) | 3.62 times | 0.73 times | < 0.05 | [21][23] |
| Coagulation Factor Dose | 2814.8 units | 779.3 units | < 0.001 | [21][23] |
Experimental / Clinical Protocol: ¹⁶⁶Ho Radiosynovectomy
-
Patient Selection: Patients with chronic, treatment-resistant synovitis are selected.
-
Radiopharmaceutical Preparation: ¹⁶⁶Ho is complexed with chitosan (or other carriers like boro-macroaggregates).[21][22]
-
Administration: The ¹⁶⁶Ho complex is injected directly into the affected joint cavity (e.g., knee, elbow, ankle).[21] The administered activity depends on the size of the joint. For knees, activities around 972 MBq of ¹⁶⁶Ho-boro-macroaggregates have been used.[22]
-
Post-Injection Monitoring:
-
The joint is typically immobilized for a period (e.g., 3 days) to minimize leakage of the radiopharmaceutical.[22]
-
Scintigraphy is performed to confirm the homogenous distribution within the joint and to assess any leakage to regional lymph nodes.[22] Studies show leakage is typically insignificant (<1%).[22]
-
Blood radioactivity is measured to confirm low systemic exposure.[22]
-
-
Follow-up: Therapeutic effects, such as pain reduction, joint motion, and swelling, are evaluated at subsequent follow-up appointments.[22][24]
Application 3: Bone Marrow Ablation
Bone marrow ablation is a necessary preparatory regimen for patients with hematologic malignancies, such as multiple myeloma, undergoing bone marrow transplantation.[25][26] The goal is to eradicate the diseased marrow before transplanting healthy stem cells.[6] ¹⁶⁶Ho complexed with bone-seeking chelating agents, such as DOTMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene-phosphonic acid), has been developed for this purpose.[25][27]
When injected intravenously, ¹⁶⁶Ho-DOTMP rapidly localizes to the skeleton, delivering a high radiation dose to the adjacent bone marrow while clearing quickly from the blood, which minimizes toxicity to other organs.[25][28]
Clinical Efficacy and Dosimetry Data
Phase I clinical trials in multiple myeloma patients have shown that ¹⁶⁶Ho-DOTMP can safely ablate bone marrow with minimal non-hematologic toxicity.[25][26]
| Parameter | Finding | Reference(s) |
| Pharmacokinetics | >50% of injected dose excreted in 2-3 hours; <2% in blood after 5 hours | [25][28] |
| Bone Retention | 26-33% of injected dose | [26] |
| Absorbed Dose (Bone Marrow) | Ranged from 7.9 Gy to 48 Gy in clinical trials | [25][26] |
| Toxicity | All patients showed severe bone marrow toxicity (WBC < 1,000 cells/µL); no other toxicity ≥ grade 2 was observed | [25] |
| Ablation Efficacy | Marrow ablation (WBC < 100 cells/µL) was achieved in a subset of patients | [25] |
Experimental / Clinical Protocol: ¹⁶⁶Ho-DOTMP for Marrow Ablation
-
Radiopharmaceutical Preparation: ¹⁶⁶Ho is produced via neutron activation of ¹⁶⁵Ho₂O₃.[27] The resulting ¹⁶⁶HoCl₃ is then complexed with the DOTMP ligand under controlled pH conditions, achieving high radiochemical purity (>99%).[27][28]
-
Diagnostic Phase:
-
Patients receive a low diagnostic dose (e.g., 30 mCi) of ¹⁶⁶Ho-DOTMP.[26]
-
Serial whole-body gamma camera imaging is performed to determine the agent's pharmacokinetics, including skeletal uptake and blood clearance for that individual.[26]
-
This data allows for patient-specific dosimetry calculations to determine the therapeutic activity required to deliver the prescribed radiation dose to the marrow.[25][26]
-
-
Therapeutic Phase:
-
Based on the diagnostic study, a therapeutic dose of ¹⁶⁶Ho-DOTMP (ranging from ~19 GBq to 78 GBq in trials) is administered intravenously.[25]
-
-
Post-Ablation and Transplant:
Conclusion
This compound stands out as a versatile radionuclide with a robust profile for targeted therapy. Its application in liver cancer radioembolization is well-established, offering unique imaging and dosimetric advantages over other isotopes. Its use in radiosynovectomy and bone marrow ablation further demonstrates its potential across different clinical needs. The ability to image ¹⁶⁶Ho with both SPECT and MRI facilitates personalized treatment planning and post-therapy verification, paving the way for more precise and effective radionuclide therapies. Continued research and clinical trials will further refine dosimetry, expand its applications, and solidify the role of this compound in modern nuclear medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. This compound - isotopic data and properties [chemlin.org]
- 5. This compound radioembolization for the treatment of patients with liver metastases: design of the phase I HEPAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Radiation Synovectomy: An Enticing Treatment Option for Inflammatory Joint Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. Individualised dosimetry for this compound RE in patients with unresectable hepatocellular carcinoma; a multi-centre, interventional, non-randomised, non-comparative, open label, phase II study: RHEPaiR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Safety and efficacy of this compound selective internal radiotherapy of primary and secondary liver cancer confirmed by real-world data [frontiersin.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Clinical Results of this compound Radioembolization with Personalized Dosimetry for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.eur.nl [pure.eur.nl]
- 18. Study Protocol: Adjuvant this compound Radioembolization After Radiofrequency Ablation in Early-Stage Hepatocellular Carcinoma Patients—A Dose-Finding Study (HORA EST HCC Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thieme-connect.com [thieme-connect.com]
- 20. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 21. Radioisotope synoviorthesis with this compound-chitosan complex in haemophilic arthropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.viamedica.pl [journals.viamedica.pl]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Pharmacokinetics, dosimetry and toxicity of this compound-DOTMP for bone marrow ablation in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Phase I/II study of this compound-DOTMP for bone marrow ablation in multiple myeloma prior to bone marrow transplantation (BMT) (Journal Article) | OSTI.GOV [osti.gov]
- 27. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 28. researchgate.net [researchgate.net]
Holmium-166: A Comprehensive Technical Guide to Safety and Handling for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety protocols and handling precautions necessary for the use of Holmium-166 (¹⁶⁶Ho) in a research laboratory setting. This compound is a high-energy beta- and gamma-emitting radionuclide with significant potential in therapeutic drug development. Its proper handling is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide outlines the essential radiological data, shielding requirements, handling procedures, waste disposal protocols, and transportation regulations for ¹⁶⁶Ho.
Radiological Properties of this compound
A thorough understanding of the radiological characteristics of ¹⁶⁶Ho is fundamental to implementing effective safety measures. ¹⁶⁶Ho decays via beta emission to stable Erbium-166 (¹⁶⁶Er) with a physical half-life of 26.8 hours. This relatively short half-life is advantageous for many research applications, as it ensures that the radioactivity decays to negligible levels in a reasonable timeframe.[1] The decay of ¹⁶⁶Ho is characterized by the emission of high-energy beta particles and a spectrum of gamma photons, the most prominent of which is at a low energy, suitable for imaging.
The principal emissions of this compound are summarized in the table below.
| Property | Value |
| Half-life (T½) | 26.8 hours |
| Primary Emission | Beta (β⁻) |
| Maximum Beta Energy (Eβmax) | 1.854 MeV (50.0% abundance), 1.774 MeV (48.7% abundance) |
| Average Beta Energy (Eβavg) | Approximately 0.67 MeV |
| Primary Gamma Energy (Eγ) | 80.57 keV (6.7% abundance) |
| Other Notable Gamma Emissions | 1379.4 keV (0.905% abundance), 1581.8 keV (0.179% abundance) |
| Specific Gamma-Ray Constant | 0.023 R-m²/Ci-hr |
Data compiled from multiple sources.
Shielding and Dosimetry
Effective shielding is crucial for minimizing external radiation exposure to personnel working with ¹⁶⁶Ho. The choice of shielding material is dictated by the type and energy of the radiation emitted.
Beta Radiation Shielding
The high-energy beta particles emitted by ¹⁶⁶Ho can travel several meters in air and have a maximum range of approximately 8.7 mm in soft tissue.[1] Shielding these beta particles requires a material of sufficient thickness to completely absorb them. However, a critical consideration for high-energy beta emitters is the production of bremsstrahlung, or "braking radiation," which is a form of X-ray produced when beta particles decelerate rapidly in a dense material. The efficiency of bremsstrahlung production increases with the atomic number (Z) of the shielding material.
Therefore, the primary shielding for ¹⁶⁶Ho should be a low-Z material, such as:
-
Acrylic (Plexiglas®) : This is a commonly used, effective, and transparent shielding material for high-energy beta emitters. A thickness of 1 cm is generally sufficient to stop the beta particles from ¹⁶⁶Ho.
-
Aluminum : While not transparent, aluminum is another effective low-Z material for beta shielding.
Gamma and Bremsstrahlung Shielding
While the primary gamma emission of ¹⁶⁶Ho is a relatively low-energy 80.57 keV photon, the bremsstrahlung produced from beta shielding can be more energetic and penetrating. To effectively shield both the primary gamma rays and the secondary bremsstrahlung X-rays, a high-Z material is required.
-
Lead : Lead is the most common material for gamma and X-ray shielding due to its high density and atomic number.
A composite shielding approach is therefore recommended for significant quantities of ¹⁶⁶Ho:
-
Primary Shield : An inner layer of a low-Z material like acrylic (at least 1 cm thick) to absorb the beta particles and minimize bremsstrahlung production.
-
Secondary Shield : An outer layer of a high-Z material like lead to attenuate the primary gamma rays and any bremsstrahlung generated in the primary shield.
The following table provides approximate half-value layers (HVL) and tenth-value layers (TVL) for the 80.57 keV gamma photon from ¹⁶⁶Ho in common shielding materials.
| Material | Half-Value Layer (HVL) | Tenth-Value Layer (TVL) |
| Lead | ~0.5 mm | ~1.7 mm |
| Water | ~3.96 mm | ~13.2 mm |
Note: These values are approximate for the primary gamma photon. The required thickness of secondary shielding will also depend on the amount of bremsstrahlung produced, which is activity-dependent.
Dosimetry
All personnel working with ¹⁶⁶Ho must wear appropriate dosimeters to monitor their radiation exposure. This should include:
-
Whole-body dosimeter : To measure deep-dose equivalent from penetrating gamma and bremsstrahlung radiation.
-
Ring dosimeter : To measure extremity dose, particularly to the hands, which are often closest to the radioactive source during handling.
Laboratory Safety and Handling Precautions
Strict adherence to established radiation safety protocols is mandatory when working with ¹⁶⁶Ho.
Designated Work Area
All work with unsealed sources of ¹⁶⁶Ho should be conducted in a designated and properly labeled radioactive materials work area. This area should be equipped with:
-
A fume hood for handling volatile forms of ¹⁶⁶Ho.
-
Work surfaces covered with absorbent, plastic-backed paper to contain spills.
-
Appropriate shielding for storage and handling.
-
Readily accessible radiation survey meters.
Personal Protective Equipment (PPE)
The following PPE must be worn when handling ¹⁶⁶Ho:
-
Lab coat
-
Safety glasses
-
Disposable gloves (double-gloving is recommended)
General Handling Procedures
-
Minimize Time : Plan experiments to minimize the time spent in close proximity to the radioactive source.
-
Maximize Distance : Use tongs, forceps, or other remote handling tools to increase the distance between the source and your body.
-
Use Shielding : Always work behind appropriate shielding.
-
No Mouth Pipetting : Never pipette radioactive solutions by mouth.
-
Prevent Contamination : Handle radioactive materials with care to prevent spills and the spread of contamination.
-
Monitor Regularly : Use a survey meter to monitor work areas, hands, and clothing for contamination during and after work.
Experimental Protocols
Detailed and well-rehearsed protocols are essential for the safe and effective use of ¹⁶⁶Ho in research.
Activity Measurement (Dose Calibrator)
Accurate measurement of the activity of ¹⁶⁶Ho samples is critical for dosimetry and experimental consistency. This is typically performed using a dose calibrator.
Protocol: Dose Calibrator Quality Control and Activity Measurement
-
Daily Checks : Before use, perform daily quality control checks on the dose calibrator as per the manufacturer's instructions and institutional radiation safety policies. This typically includes checks for constancy using a long-lived reference source (e.g., ¹³⁷Cs).[2][3][4]
-
Background Measurement : Measure the background reading with an empty sample holder.
-
Select Isotope Setting : Select the appropriate setting for ¹⁶⁶Ho on the dose calibrator.
-
Sample Placement : Place the ¹⁶⁶Ho sample in the dose calibrator in a reproducible geometry.
-
Record Measurement : Record the activity measurement and subtract the background reading.
-
Linearity and Accuracy : Perform linearity and accuracy tests at regular intervals (e.g., quarterly and annually) as required by regulatory bodies.[2][4]
Contamination Surveys
Regular surveys for radioactive contamination are a critical component of a safe laboratory environment.
Protocol: Wipe Test for ¹⁶⁶Ho Contamination
-
Identify Locations : Identify key areas to be surveyed, including work surfaces, floors, equipment, and door handles.
-
Prepare Wipes : Using filter paper or a commercial wipe, moisten it slightly with an appropriate solvent (e.g., ethanol (B145695) or water).
-
Wipe Area : Wipe a 100 cm² area (10 cm x 10 cm) with firm pressure.
-
Sample Analysis : Place the wipe in a scintillation vial, add scintillation cocktail, and count in a liquid scintillation counter. Alternatively, for gamma-emitting contamination, a gamma counter can be used.[5][6][7]
-
Record Results : Record the results in disintegrations per minute (DPM) and compare them to the institution's action levels for contamination.
-
Decontamination : If contamination is found above the action level, decontaminate the area and re-survey.
Radiolabeling Procedure (General Example)
The following is a generalized protocol for radiolabeling a molecule with ¹⁶⁶Ho. Specific parameters will need to be optimized for the particular molecule and chelator being used.
Protocol: Radiolabeling a Chelate-Conjugated Molecule with ¹⁶⁶Ho
-
Prepare Reagents : Prepare a buffered solution of the chelate-conjugated molecule at the desired pH.
-
Add ¹⁶⁶Ho : In a shielded vial, add the required activity of ¹⁶⁶HoCl₃ to the buffered solution of the conjugated molecule.
-
Incubation : Incubate the reaction mixture at the optimal temperature and for the required duration to allow for chelation.
-
Quality Control : After incubation, perform quality control to determine the radiolabeling efficiency. This is often done using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
Purification : If necessary, purify the radiolabeled product to remove any unchelated ¹⁶⁶Ho.
Waste Disposal
Radioactive waste containing ¹⁶⁶Ho must be managed and disposed of in accordance with institutional and regulatory guidelines. Due to its short half-life, the primary method of disposal for ¹⁶⁶Ho waste is decay-in-storage.[8][9][10]
Protocol: Decay-in-Storage for ¹⁶⁶Ho Waste
-
Segregation : Segregate ¹⁶⁶Ho waste from other radioactive and non-radioactive waste streams. Further segregate by physical form (solid, liquid, sharps).
-
Labeling : Place the waste in clearly labeled, durable containers. The label should include the radionuclide (¹⁶⁶Ho), the initial activity, the date, and the name of the principal investigator.
-
Storage : Store the waste in a designated, shielded, and secure radioactive waste storage area.
-
Decay Period : Store the waste for a minimum of 10 half-lives (approximately 12 days for ¹⁶⁶Ho).
-
Survey for Release : After the decay period, survey the waste container with a sensitive radiation survey meter to ensure that the radiation levels are indistinguishable from background.
-
Final Disposal : If the survey confirms that the radioactivity has decayed to background levels, obliterate all radioactive material labels and dispose of the waste as non-radioactive waste according to institutional procedures.[8][9]
Transportation
The transportation of radioactive materials, including research quantities of ¹⁶⁶Ho, is regulated by the Department of Transportation (DOT) and, for air transport, the International Air Transport Association (IATA). For most research applications, ¹⁶⁶Ho will be shipped as a Type A package.
Key Requirements for Shipping a Type A Package of ¹⁶⁶Ho:
-
Packaging : The material must be in a DOT Specification 7A Type A package, which is designed and tested to withstand normal conditions of transport.[9][11][12]
-
Labeling : The package must be labeled with the appropriate radioactive material labels (e.g., "Radioactive White-I," "Radioactive Yellow-II," or "Radioactive Yellow-III") based on the external radiation levels.
-
Marking : The package must be marked with the proper shipping name ("UN2915, Radioactive material, Type A package"), the radionuclide ("this compound" or "¹⁶⁶Ho"), and the activity of the contents.
-
Shipping Papers : A properly completed shipping paper must accompany the shipment, providing detailed information about the radioactive material.
It is imperative that all personnel involved in the packaging and shipping of radioactive materials receive appropriate training and certification.
Emergency Procedures
In the event of a spill or other emergency involving ¹⁶⁶Ho, the following steps should be taken:
Protocol: Minor ¹⁶⁶Ho Spill Response
-
Notify : Immediately notify all personnel in the area of the spill.
-
Contain : Prevent the spread of contamination by covering the spill with absorbent paper.
-
Isolate : Isolate the area and restrict access.
-
Decontaminate : Wearing appropriate PPE, begin decontamination of the affected area, working from the outside in.
-
Survey : Survey the area and personnel for contamination after decontamination.
-
Report : Report the incident to the institution's Radiation Safety Officer (RSO).
For major spills, evacuate the area and contact the RSO immediately.
Visualizations
References
- 1. This compound Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ampasjournal.com [ampasjournal.com]
- 3. health.tas.gov.au [health.tas.gov.au]
- 4. Quality control of dose calibrators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uoguelph.ca [uoguelph.ca]
- 6. hidex.com [hidex.com]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. buffalo.edu [buffalo.edu]
- 10. research.uga.edu [research.uga.edu]
- 11. eCFR :: 49 CFR 173.415 -- Authorized Type A packages. [ecfr.gov]
- 12. phmsa.dot.gov [phmsa.dot.gov]
A Technical Guide to the Natural Abundance and Production of Holmium-165 for Holmium-166 Generation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance of Holmium-165 and the methodologies for producing the medically significant radionuclide, Holmium-166. This document is intended to serve as a core resource, offering detailed data, experimental protocols, and visual representations of key processes.
Introduction to Holmium-165 and this compound
Holmium, a rare earth element belonging to the lanthanide series, possesses a unique stable isotope, Holmium-165 (¹⁶⁵Ho).[1][2][3][4] This singular natural abundance makes it an ideal target material for the production of this compound (¹⁶⁶Ho), a radionuclide with promising applications in nuclear medicine, particularly in therapeutic settings.[5][6][7] ¹⁶⁶Ho is valued for its emission of high-energy beta particles, which are effective for therapeutic purposes, and gamma rays that facilitate nuclear imaging.[5][6][7]
Natural Abundance and Properties of Holmium-165
Holmium-165 is the only stable and naturally occurring isotope of holmium, resulting in a natural abundance of 100%.[1][2][3][5][8] This characteristic is highly advantageous for the production of ¹⁶⁶Ho, as it eliminates the need for costly and complex isotopic enrichment of the target material. The key nuclear and physical properties of ¹⁶⁵Ho are summarized in the table below.
| Property | Value |
| Natural Abundance | 100%[1][2][3][5][8] |
| Atomic Mass | 164.930319 Da[1] |
| Nuclear Spin | 7/2[1] |
| Thermal Neutron Capture Cross Section (for ¹⁶⁶Ho production) | ~64 barns[5][8] |
| Thermal Neutron Capture Cross Section (for ¹⁶⁶ᵐHo production) | ~3.4 barns[5][9] |
Production of this compound from Holmium-165
The primary and most direct method for producing this compound is through neutron activation of Holmium-165 in a nuclear reactor.[5][8] This process involves the capture of a thermal neutron by the ¹⁶⁵Ho nucleus, resulting in the formation of ¹⁶⁶Ho.
Nuclear Reaction and Decay
The nuclear reaction for the production of ¹⁶⁶Ho from ¹⁶⁵Ho is:
¹⁶⁵Ho + n → ¹⁶⁶Ho + γ
This compound decays via beta emission to the stable isotope Erbium-166 (¹⁶⁶Er) with a half-life of 26.8 hours.[4][5][10] The decay also produces a metastable isomer, Holmium-166m (¹⁶⁶ᵐHo), which has a very long half-life of 1200 years.[5] However, the production cross-section for ¹⁶⁶ᵐHo is significantly lower than that for ¹⁶⁶Ho, making it a minor byproduct.[5]
References
- 1. WebElements Periodic Table » Holmium » isotope data [webelements.com]
- 2. chemicool.com [chemicool.com]
- 3. ISOFLEX USA - Holmium [isoflex.com]
- 4. Holmium - Wikipedia [en.wikipedia.org]
- 5. The various therapeutic applications of the medical isotope this compound: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isotopes of holmium - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Holmium-166 Radiolabeling of Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview and experimental protocols for the radiolabeling of monoclonal antibodies (mAbs) with Holmium-166 (¹⁶⁶Ho), a potent beta- and gamma-emitting radionuclide. This compound's therapeutic high-energy beta particles and its gamma emissions suitable for SPECT imaging make it a promising candidate for radioimmunotherapy (RIT).[1][2] These application notes are intended for researchers, scientists, and professionals in drug development, offering comprehensive methodologies for antibody conjugation, radiolabeling, quality control, and preclinical evaluation. The protocols described herein are synthesized from established methods for radiolabeling antibodies with metallic radionuclides and are specifically adapted for this compound.
Introduction to this compound in Radioimmunotherapy
This compound is a lanthanide radionuclide with compelling physical properties for therapeutic applications. It decays by emitting high-energy beta particles (Eβmax = 1.84 MeV) and gamma photons (80.6 keV), with a half-life of 26.8 hours.[1][2] The high-energy beta particles have a maximum tissue penetration of 8.7 mm, making them suitable for treating solid tumors.[1] The accompanying gamma emission allows for in vivo imaging and dosimetric calculations using Single Photon Emission Computed Tomography (SPECT).[1][3]
Radioimmunotherapy leverages the specificity of monoclonal antibodies to deliver cytotoxic radiation directly to tumor cells, minimizing damage to healthy tissues. The stable attachment of ¹⁶⁶Ho to a tumor-targeting mAb creates a potent therapeutic agent. This process involves a bifunctional chelating agent (BFC) that is first covalently bonded to the antibody and then forms a stable coordination complex with the ¹⁶⁶Ho radionuclide.
Properties and Production of this compound
This compound can be produced through neutron activation of natural Holmium-165 (¹⁶⁵Ho) in a nuclear reactor via the ¹⁶⁵Ho(n,γ)¹⁶⁶Ho reaction.[1] Given that ¹⁶⁵Ho has a 100% natural abundance, this method allows for the production of ¹⁶⁶Ho with high specific activity and radionuclidic purity.[1]
Table 1: Key Physical Properties of this compound
| Property | Value |
| Half-life | 26.8 hours[1] |
| Principal Beta Emissions (Emax) | 1.77 MeV (50.5%), 1.85 MeV (48.2%)[2] |
| Principal Gamma Emission | 80.57 keV (6.55%)[2] |
| Maximum Beta Range in Tissue | 8.7 mm[1] |
| Production Method | ¹⁶⁵Ho(n,γ)¹⁶⁶Ho[1] |
Experimental Workflow and Methodologies
The overall process of preparing ¹⁶⁶Ho-labeled monoclonal antibodies involves several key stages, from the initial conjugation of a chelator to the final quality control of the radiolabeled product.
Caption: Experimental workflow for this compound radiolabeling of monoclonal antibodies.
Protocol for Antibody-Chelator Conjugation
This protocol describes the conjugation of a bifunctional chelator, DOTA-NHS-ester, to a monoclonal antibody. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a commonly used chelator for lanthanides like Holmium.
Materials:
-
Monoclonal antibody (in amine-free buffer, e.g., PBS)
-
DOTA-NHS-ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
PD-10 desalting column
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to remove any amine-containing buffers from the antibody solution.
-
Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.[4]
-
-
DOTA-NHS-ester Preparation:
-
Dissolve the DOTA-NHS-ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification:
-
Remove unconjugated DOTA and other small molecules using a PD-10 desalting column equilibrated with a suitable storage buffer (e.g., 0.15 M NH₄OAc buffer, pH 7).[5]
-
Caption: Chelation of this compound to a DOTA-conjugated monoclonal antibody.
Protocol for Radiolabeling with this compound
Materials:
-
DOTA-conjugated monoclonal antibody
-
¹⁶⁶HoCl₃ in 0.1 M HCl
-
Radiolabeling Buffer: 0.15 M NH₄OAc, pH 5.0-5.5
-
PD-10 desalting column
Procedure:
-
Add the DOTA-conjugated antibody to the radiolabeling buffer.
-
Add the ¹⁶⁶HoCl₃ solution to the antibody-chelator conjugate. The amount of ¹⁶⁶Ho will depend on the desired specific activity.
-
Incubate the reaction mixture at 37-40°C for 60-120 minutes.[4][6]
-
Purify the ¹⁶⁶Ho-labeled antibody from unchelated ¹⁶⁶Ho using a PD-10 desalting column equilibrated with PBS.
Quality Control of ¹⁶⁶Ho-Labeled Monoclonal Antibodies
Thorough quality control is essential to ensure the safety and efficacy of the radiolabeled antibody.
Radiochemical Purity
Radiochemical purity (RCP) is determined to quantify the percentage of ¹⁶⁶Ho that is successfully chelated by the antibody conjugate. Instant Thin-Layer Chromatography (ITLC) is a common method.
ITLC Protocol:
-
Stationary Phase: ITLC-SG strips
-
Mobile Phase: 0.1 M Sodium Citrate buffer, pH 6.0
-
Procedure:
-
Spot a small volume of the radiolabeled antibody solution onto the ITLC strip.
-
Develop the chromatogram in the mobile phase.
-
In this system, the ¹⁶⁶Ho-DOTA-mAb remains at the origin (Rf = 0), while free ¹⁶⁶Ho³⁺ moves with the solvent front (Rf = 1.0).
-
Cut the strip in half and count the radioactivity in each section using a gamma counter.
-
Calculate the RCP: RCP (%) = (Counts at Origin / Total Counts) x 100
-
Stability
The stability of the ¹⁶⁶Ho-mAb conjugate is assessed in vitro by incubating the product in human serum or a transferrin solution at 37°C for a period of time (e.g., up to 72 hours).[7] The RCP is measured at various time points to determine the extent of ¹⁶⁶Ho dissociation.
Immunoreactivity
The binding affinity of the radiolabeled antibody to its target antigen should be evaluated to ensure that the conjugation and radiolabeling processes have not compromised its function. This can be assessed using methods such as ELISA or a cell-binding assay with antigen-expressing cells.
Table 2: Representative Quantitative Data for ¹⁶⁶Ho-DOTA-Bevacizumab
| Parameter | Result | Reference |
| Radiochemical Purity | > 95% | [6] |
| Chelator to Antibody Ratio | 5.8:1 | [6] |
| In vitro Stability (in PBS) | Stable at 37°C | [6] |
| Specific Activity | 3-4 mCi/mg | [7] |
Preclinical Evaluation: Biodistribution Studies
Biodistribution studies in animal models are crucial to determine the in vivo behavior of the ¹⁶⁶Ho-labeled antibody, including tumor uptake and clearance from normal tissues.
Protocol Outline for Murine Biodistribution Study:
-
Animal Model: Use tumor-bearing mice (e.g., xenograft model with human cancer cells).
-
Injection: Administer a known activity of the ¹⁶⁶Ho-labeled antibody intravenously.
-
Time Points: Euthanize groups of animals at various time points post-injection (e.g., 4, 24, 48, and 72 hours).
-
Organ Harvesting: Dissect major organs and tissues (tumor, blood, liver, spleen, kidneys, muscle, bone, etc.).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each time point.
Table 3: Biodistribution of ¹⁶⁶Ho-DOTA-Bevacizumab in Rats (%ID/g ± SD)
| Organ | 4 hours | 8 hours | 16 hours | 24 hours |
| Blood | 12.5 ± 1.2 | 10.1 ± 0.9 | 7.8 ± 0.7 | 5.2 ± 0.5 |
| Liver | 3.5 ± 0.4 | 4.1 ± 0.5 | 4.5 ± 0.6 | 4.2 ± 0.4 |
| Spleen | 2.1 ± 0.3 | 2.5 ± 0.3 | 2.8 ± 0.4 | 2.6 ± 0.3 |
| Kidneys | 1.8 ± 0.2 | 2.0 ± 0.2 | 2.2 ± 0.3 | 2.1 ± 0.2 |
| Lungs | 4.2 ± 0.5 | 3.5 ± 0.4 | 2.8 ± 0.3 | 2.1 ± 0.2 |
| Bone | 0.5 ± 0.1 | 0.7 ± 0.1 | 0.9 ± 0.1 | 1.0 ± 0.1 |
Note: This data is adapted from a study on ¹⁶⁶Ho-DOTA-Bevacizumab in normal rats and serves as an illustrative example.[6]
Conclusion
This compound represents a highly promising radionuclide for the development of novel radioimmunotherapeutics. The protocols outlined in this document provide a comprehensive framework for the successful conjugation, radiolabeling, and preclinical evaluation of ¹⁶⁶Ho-labeled monoclonal antibodies. Adherence to these detailed methodologies and rigorous quality control are paramount to ensuring the production of safe, stable, and effective radioimmunoconjugates for cancer therapy. Further optimization of these protocols for specific antibodies and target antigens will be essential for advancing ¹⁶⁶Ho-based RIT to clinical applications.
References
- 1. The various therapeutic applications of the medical isotope this compound: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accuracy of this compound SPECT/CT quantification over a large range of activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study Protocol: Adjuvant this compound Radioembolization After Radiofrequency Ablation in Early-Stage Hepatocellular Carcinoma Patients—A Dose-Finding Study (HORA EST HCC Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Novel Bifunctional Maleimido CHX-A” Chelator for Conjugation to Thiol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 7. Radiolabeling antibodies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Holmium-166 Microspheres for Radioembolization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the preparation, characteristics, and quality control of Holmium-166 (¹⁶⁶Ho) microspheres used in radioembolization, a targeted radiation therapy for liver tumors.
Introduction
Radioembolization with ¹⁶⁶Ho microspheres is a promising brachytherapy technique for the treatment of unresectable liver malignancies.[1][2] The therapeutic principle lies in the intra-arterial administration of microspheres loaded with the high-energy beta-emitting radionuclide ¹⁶⁶Ho.[1] These microspheres become lodged in the microvasculature of the tumor, delivering a localized and high dose of radiation to the cancerous tissue while minimizing exposure to surrounding healthy liver parenchyma.[1]
This compound is a particularly advantageous radionuclide for this application. It emits both high-energy beta particles (Eβmax = 1.85 MeV), which are responsible for the therapeutic effect, and gamma photons (Eγ = 81 keV) that allow for quantitative single-photon emission computed tomography (SPECT) imaging.[3][4] Furthermore, the stable isotope, Holmium-165, is highly paramagnetic, enabling visualization of the microspheres by magnetic resonance imaging (MRI).[4][5] This unique combination of properties allows for detailed pre-treatment planning, in-treatment visualization, and post-treatment dosimetry.[3][6]
The most common type of ¹⁶⁶Ho microspheres are composed of poly(L-lactic acid) (PLLA), which encapsulates holmium-165 acetylacetonate (B107027).[6][7][8] The stable ¹⁶⁵Ho is then converted to radioactive ¹⁶⁶Ho via neutron activation in a nuclear reactor.[1][6][9] Inorganic and glass-based microspheres have also been developed.[10][11]
Quantitative Data Summary
The physical and radioactive properties of this compound microspheres are critical for their safety and efficacy. The following tables summarize key quantitative data from various studies.
Table 1: Physical and Chemical Properties of Holmium Microspheres
| Microsphere Type | Matrix Material | Mean Diameter (μm) | Holmium Content (% w/w) | Density (g/mL) |
| ¹⁶⁶Ho-PLLA-MS | Poly(L-lactic acid) | 20-50 | 17.0 ± 0.6 to 19-20 | 1.4 |
| ¹⁶⁶HoPO₄-ms | Holmium Phosphate (B84403) | Not Specified | 55 | Not Specified |
| ¹⁶⁶Ho(OH)₃-ms | Holmium Hydroxide | Not Specified | 73 | Not Specified |
| ¹⁶⁶Ho-Glass-MS | Recycled Glass | 20-30 | High (not specified) | Not Specified |
Data sourced from references:[8][10][11][12][13][14][15]
Table 2: Radioactive Properties and Stability of this compound Microspheres
| Property | Value |
| Radionuclide | This compound (¹⁶⁶Ho) |
| Half-life | 26.8 hours[4][14] |
| Beta Emission (Eβmax) | 1.84 - 1.85 MeV[3][14][16] |
| Gamma Emission (Eγ) | 81 keV[3][4] |
| Specific Activity (¹⁶⁶Ho-PLLA-MS) | 4.2–4.7 MBq/mg (Scout Dose)[13] |
| 11.6–15.3 MBq/mg (Therapeutic Dose)[13] | |
| Specific Activity (¹⁶⁶HoPO₄-ms) | 21.7 to 59.9 MBq/mg[10] |
| Specific Activity (¹⁶⁶Ho(OH)₃-ms) | 28.8 to 79.9 MBq/mg[10] |
| In-vitro Holmium Release (¹⁶⁶Ho-PLLA-MS in aqueous solution after 270h) | 0.3 ± 0.1%[9][17] |
| In-vitro Holmium Release (¹⁶⁶HoPO₄-ms and ¹⁶⁶Ho(OH)₃-ms in saline/phosphate buffer after 72h) | < 0.05%[10] |
Experimental Protocols
Protocol 1: Preparation of Holmium-165 Loaded PLLA Microspheres (Solvent Evaporation Technique)
This protocol describes the preparation of non-radioactive Holmium-165 poly(L-lactic acid) microspheres.
Materials:
-
Poly(L-lactic acid) (PLLA)
-
Holmium-165 acetylacetonate (¹⁶⁵HoAcAc)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution
-
Distilled water
-
Beakers, magnetic stirrer, homogenizer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLLA and ¹⁶⁵HoAcAc in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase while stirring at a constant rate to form an oil-in-water emulsion. The particle size is influenced by the stirring speed and the viscosity of the phases.[16]
-
Solvent Evaporation: Continue stirring the emulsion, allowing the DCM to evaporate. This process solidifies the PLLA droplets into microspheres containing ¹⁶⁵HoAcAc.[9] Temperature control during evaporation is a critical step.[9]
-
Washing and Sieving: Wash the prepared microspheres with distilled water to remove residual PVA. Sieve the microspheres to obtain a specific size distribution, typically between 20 and 50 µm, which is suitable for radioembolization.[8][14]
-
Drying and Storage: Dry the microspheres thoroughly to remove any residual water, as this is crucial for the subsequent neutron activation step.[14] Store the dried ¹⁶⁵Ho-PLLA-MS in a desiccated environment.
Protocol 2: Neutron Activation of Holmium-165 Microspheres
This protocol outlines the conversion of stable ¹⁶⁵Ho-loaded microspheres into radioactive ¹⁶⁶Ho microspheres.
Materials:
-
Dried ¹⁶⁵Ho-loaded microspheres
-
High-density polyethylene (B3416737) (HDPE) or polyethylene vials[5][14]
-
Nuclear reactor with a thermal neutron flux
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of ¹⁶⁵Ho-loaded microspheres (e.g., 60 mg for a scout dose, 540 mg for a therapeutic dose) and place them into a suitable irradiation vial.[5]
-
Irradiation: Place the vial in a nuclear reactor and irradiate it with a thermal neutron flux. The duration of irradiation determines the final specific activity of the ¹⁶⁶Ho microspheres.[7][10] For example, irradiation for up to 6 hours in a thermal neutron flux of 4.72 × 10¹⁶ n m⁻² s⁻¹ can be performed.[10]
-
Cooling: After irradiation, allow the microspheres to cool for a defined period to let short-lived activation products decay.
-
Activity Measurement: Measure the radioactivity of the ¹⁶⁶Ho-PLLA-MS using a calibrated dose calibrator.
-
Packaging and Transport: The radioactive microspheres are then ready for quality control, packaging, and transport to the clinical site.
Protocol 3: Quality Control of this compound Microspheres
A series of quality control tests are essential to ensure the safety and efficacy of the final product.
Tests:
-
Particle Size and Morphology:
-
Method: Light microscopy, scanning electron microscopy (SEM), and particle size analysis.[7][8]
-
Purpose: To confirm that the microspheres are spherical, have a smooth surface, and fall within the desired size range (e.g., 20-40 µm).[8][12] It also verifies that the neutron irradiation process has not caused significant damage or agglomeration of the particles.[7][8]
-
-
Radiochemical Purity and Stability:
-
Method: Incubation of the ¹⁶⁶Ho-microspheres in saline, phosphate buffer, or plasma, followed by measurement of the radioactivity in the supernatant over time.[10][14]
-
Purpose: To determine the amount of free ¹⁶⁶Ho that leaches from the microspheres. A very low level of leaching is required to ensure that the radioactivity remains localized at the target site. For instance, less than 0.05% of holmium should be released after 72 hours of incubation.[10]
-
-
Sterility and Endotoxin Levels:
-
Method: Standard pharmacopoeial tests for sterility and bacterial endotoxins.[9]
-
Purpose: To ensure the product is free from microbial contamination and pyrogens, making it safe for intravenous administration. The gamma radiation from the reactor core during neutron activation also contributes to sterilization.[16]
-
-
Residual Solvents:
-
Method: Gas chromatography.
-
Purpose: To quantify the amount of residual organic solvents (e.g., dichloromethane) from the preparation process. The levels must be below the limits set by pharmaceutical guidelines.[9]
-
Visualizations
Experimental Workflow for ¹⁶⁶Ho Microsphere Preparation
Caption: Workflow for the preparation of ¹⁶⁶Ho microspheres.
Radioembolization Mechanism of Action
Caption: Mechanism of ¹⁶⁶Ho radioembolization and imaging.
References
- 1. openmedscience.com [openmedscience.com]
- 2. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 3. This compound radioembolization for the treatment of patients with liver metastases: design of the phase I HEPAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The various therapeutic applications of the medical isotope this compound: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound poly(L-lactic acid) microsphere radioembolisation of the liver: technical aspects studied in a large animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutron activation of holmium poly(L-lactic acid) microspheres for hepatic arterial radioembolization: a validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production and characterization of 166Ho polylactic acid microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of GMP-grade radioactive holmium loaded poly(L-lactic acid) microspheres for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 14. This compound poly lactic acid microspheres applicable for intra-arterial radionuclide therapy of hepatic malignancies: effects of preparation and neutron activation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Poly(L-lactic acid) microspheres containing neutron-activatable holmium-165: a study of the physical characteristics of microspheres before and after irradiation in a nuclear reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Holmium-166 Patch for Non-Invasive Skin Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Holmium-166 (¹⁶⁶Ho) is a high-energy beta-emitting radioisotope with a short half-life, making it a promising candidate for localized radionuclide therapy. The development of a ¹⁶⁶Ho-containing patch offers a non-invasive brachytherapy approach for the treatment of non-melanoma skin cancers (NMSCs), such as basal cell carcinoma (BCC) and squamous cell carcinoma (SCC). This document provides a comprehensive overview of the application of ¹⁶⁶Ho patches, including their fabrication, mechanism of action, preclinical data, and relevant experimental protocols. The information is intended to guide researchers and professionals in the development and evaluation of this novel therapeutic modality.
Mechanism of Action
The therapeutic efficacy of the this compound patch is derived from the cytotoxic effects of its beta emissions. ¹⁶⁶Ho decays with the emission of high-energy beta particles (maximum energy of 1.84 MeV) and a small amount of gamma radiation (80.6 keV), which can be utilized for imaging purposes.[1] The beta particles have a limited tissue penetration depth, with the majority of the radiation dose being absorbed within the first few millimeters of tissue. This characteristic allows for the targeted destruction of superficial skin tumors while minimizing damage to underlying healthy tissues.[2] The primary mechanism of cell killing is through the induction of DNA damage in cancer cells.[3]
Data Presentation
Preclinical Efficacy of this compound Bandage in a Murine SCC Model
| Treatment Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Volume Ratio (TVR) | Reference |
| Radioactive Bandage (92.5 ± 18.5 MBq) | 35 ± 8.6 | Not explicitly stated | 3.3 ± 4.5 | [4] |
| Non-Radioactive Bandage | 35 ± 8.6 | Not explicitly stated | 33.2 ± 14.7 | [4] |
| No Treatment | 35 ± 8.6 | Not explicitly stated | 26.9 ± 12.6 | [4] |
Dosimetry and Treatment Parameters in a Preclinical Mouse Model
| Parameter | Value | Reference |
| Target Radiation Dose | 5000 rads (50 Gy) | |
| Application Time | 1-2 hours | |
| Outcome | Complete tumor destruction and regeneration of epithelium |
Experimental Protocols
This compound Patch Fabrication
Objective: To prepare a flexible, radioactive patch containing this compound for topical application.
Materials:
-
Holmium-165 nitrate (B79036) pentahydrate (¹⁶⁵Ho(NO₃)₃·5H₂O)
-
Polyurethane
-
Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Aluminum dish
-
Neutron source (e.g., nuclear reactor)
Protocol:
-
Prepare a casting solution by dissolving polyurethane and ¹⁶⁵Ho(NO₃)₃·5H₂O in a mixture of DMF and THF.
-
Cast the solution onto an aluminum dish.
-
Allow the solvent to evaporate completely to form a solid ¹⁶⁵Ho-containing patch.
-
Activate the patch by irradiating it with a neutron source to convert ¹⁶⁵Ho to the radioactive ¹⁶⁶Ho. The neutron flux and irradiation time will determine the final activity of the patch.
Preclinical Evaluation of this compound Patch in a Murine Skin Cancer Model
Objective: To assess the safety and efficacy of the ¹⁶⁶Ho patch in a chemically-induced skin cancer mouse model.
Animal Model:
-
ICR mice or hairless mice.
-
Induce skin tumors by topical application of a chemical carcinogen (e.g., 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) followed by 12-O-tetradecanoylphorbol-13-acetate (TPA)).
Treatment Protocol:
-
Once tumors reach a predetermined size, randomly assign mice to treatment and control groups.
-
Anesthetize the mice in the treatment group.
-
Apply the specially designed ¹⁶⁶Ho skin patch directly over the tumor for a specified duration (e.g., 1-2 hours) to deliver a target radiation dose (e.g., 50 Gy).
-
The control group may receive a non-radioactive patch or no treatment.
-
Monitor the mice regularly for tumor response (e.g., tumor size measurements), skin reactions (e.g., erythema, ulceration), and overall health.
-
At the end of the study, euthanize the mice and perform histopathological analysis of the tumor and surrounding tissues to assess tumor necrosis, epithelial regeneration, and any signs of toxicity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Intratumoral injection of radioactive this compound microspheres in recurrent head and neck squamous cell carcinoma: preliminary results of first use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for SPECT Imaging of Holmium-166 Biodistribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to Single Photon Emission Computed Tomography (SPECT) imaging for the biodistribution analysis of Holmium-166 (¹⁶⁶Ho). This document outlines detailed protocols for image acquisition, reconstruction, and quantitative analysis, supported by data from phantom and preclinical studies.
This compound is a radionuclide of significant interest for therapeutic applications due to its emission of high-energy beta particles.[1][2] Its concurrent emission of gamma photons, primarily at 80.6 keV, allows for SPECT imaging, enabling non-invasive assessment of its in vivo distribution.[3][4][5] This is crucial for dosimetry and evaluating the efficacy and safety of ¹⁶⁶Ho-based radiopharmaceuticals.[6][7]
I. SPECT Imaging Principles for this compound
Quantitative ¹⁶⁶Ho SPECT imaging is challenged by the complex energy spectrum of the radionuclide, which includes high-energy gamma emissions (1.38 MeV, 1.58 MeV, 1.66 MeV) that lead to down-scatter and contamination of the 81 keV photopeak.[1][2][3][5] Accurate quantification, therefore, necessitates meticulous protocol optimization and advanced scatter correction techniques.
II. Experimental Protocols
A. Phantom Studies for System Calibration and Protocol Optimization
Objective: To determine scanner-specific calibration factors and optimize acquisition and reconstruction parameters for quantitative ¹⁶⁶Ho SPECT imaging.
Materials:
-
SPECT/CT scanner (e.g., Siemens Symbia, GE Discovery NM/CT)
-
Medium-energy (ME) collimators
-
Cylindrical phantom (e.g., Jaszczak) with fillable spheres of various sizes
-
¹⁶⁶Ho-chloride solution of known activity concentration
-
Dose calibrator
Protocol:
-
Phantom Preparation:
-
SPECT/CT Acquisition:
-
Mount the phantom on the scanner bed.
-
Acquire a low-dose CT scan for attenuation correction.
-
Perform SPECT acquisition using the parameters outlined in Table 1.
-
-
Image Reconstruction:
-
Reconstruct the SPECT data using an Ordered Subset Expectation Maximization (OSEM) algorithm.[8][9]
-
Apply corrections for attenuation (using the CT map), scatter, and detector response.
-
Evaluate different scatter correction methods, such as the Dual-Energy Window (DEW) and Triple-Energy Window (TEW) techniques (see Table 2 for energy window settings).[5][10]
-
-
Data Analysis:
-
Draw regions of interest (ROIs) over the spheres and the background in the reconstructed images.
-
Calculate the Activity Recovery Coefficients (ARCs) for each sphere using the formula: ARC = (Measured Activity Concentration in ROI) / (True Activity Concentration)
-
Assess image noise and contrast to determine the optimal reconstruction parameters.
-
B. In Vivo Biodistribution Studies in Animal Models
Objective: To determine the whole-body distribution and pharmacokinetics of a ¹⁶⁶Ho-labeled agent over time.
Materials:
-
¹⁶⁶Ho-labeled radiopharmaceutical (e.g., ¹⁶⁶Ho-microspheres, ¹⁶⁶Ho-chitosan complex)
-
Animal model (e.g., rats, mice) with or without tumor xenografts
-
Anesthesia equipment
-
SPECT/CT scanner with medium-energy collimators
Protocol:
-
Animal Preparation and Administration:
-
SPECT/CT Imaging:
-
Image Analysis and Quantification:
-
Reconstruct the images using the optimized protocol from phantom studies.
-
Delineate volumes of interest (VOIs) for major organs (liver, spleen, kidneys, lungs, bone) and tumor tissue on the co-registered CT images.
-
Determine the activity concentration in each VOI at each time point.
-
Calculate the percentage of injected dose per gram (%ID/g) for each tissue/organ.
-
-
Ex Vivo Biodistribution (for validation):
-
Following the final imaging session, euthanize the animal.
-
Dissect the organs and tissues of interest.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the %ID/g and compare with the SPECT-quantified data.
-
III. Data Presentation: Quantitative Parameters
The following tables summarize typical parameters and findings for ¹⁶⁶Ho SPECT imaging.
Table 1: Recommended SPECT/CT Acquisition Parameters for this compound
| Parameter | Recommended Setting | Rationale/Reference |
| Radionuclide | This compound (¹⁶⁶Ho) | Therapeutic beta emitter with gamma emission for imaging.[3][4] |
| Gamma Camera | Dual-head SPECT/CT system | Allows for simultaneous emission and transmission (CT) imaging. |
| Collimator | Medium Energy (ME) | Appropriate for the 81 keV photopeak of ¹⁶⁶Ho.[4] |
| Photopeak Energy Window | 81 keV (15% width) | Centered on the most abundant gamma emission of ¹⁶⁶Ho.[4][5][13] |
| Scatter Correction Windows | See Table 2 | Crucial for quantitative accuracy due to high-energy emissions.[1][5] |
| Matrix Size | 128 x 128 | A common matrix size for clinical and preclinical studies.[8][14] |
| Projections | 120 projections over 360° | Provides sufficient angular sampling for reconstruction.[4][15] |
| Acquisition Time per Projection | 20-30 seconds | Balances count statistics with total scan time.[4][8][15] |
| CT Acquisition | Low-dose CT | Used for attenuation correction and anatomical localization.[14][15] |
Table 2: Energy Window Settings for Scatter Correction
| Scatter Correction Method | Energy Window Setting | Description |
| Dual-Energy Window (DEW) | Upper scatter window at 118 keV (12% width) | A commonly used clinical method to correct for down-scatter from high-energy photons.[4][5][13] |
| Triple-Energy Window (TEW) | Two adjacent scatter windows (8% width) around the 81 keV photopeak | Can provide superior uniformity and higher contrast recovery compared to DEW.[5][10] |
Table 3: Quantitative Performance of ¹⁶⁶Ho SPECT Reconstruction Methods
| Reconstruction Method | Key Feature | Average Deviation from True Activity | Activity Recovery Coefficient (ARC) for largest sphere | Reference |
| OSEM with no scatter correction (OS-AD) | Basic reconstruction | +72% | - | [1] |
| OSEM with Monte Carlo photopeak scatter correction (OS-ADS) | Advanced scatter modeling | +28% | - | [1] |
| OSEM with MC photopeak and down-scatter correction (OS-ADSS) | Comprehensive scatter correction | +16% | - | [1] |
| Self-Calibration OSEM | Scales image to known total activity | Inherently 100% whole-phantom recovery | 0.76 - 0.86 | [8][9] |
| Monte Carlo-based Reconstruction (SPECT-fMC) | Models full energy spectrum | Most accurate whole-body recovery | 76% - 103% | [6][16] |
Table 4: Example Biodistribution Data for ¹⁶⁶Ho-labeled Agents
| Agent | Animal Model | Administration Route | Time Point | Organ with Highest Uptake | %ID/g (Mean ± SD) | Reference |
| ¹⁶⁶Ho-microspheres | Rat with liver tumor | Intra-arterial (hepatic) | 24 hours | Liver and Tumor | >95% of injected dose retained in liver | [11][12] |
| ¹⁶⁶Ho-chitosan complex | Rat | Intrahepatic | 72 hours | Administration site | Most radioactivity localized at injection site | [17] |
| ¹⁶⁶Ho-chitosan complex | Rat | Intrahepatic | 72 hours | Blood | Low radioactive concentrations | [17] |
| ¹⁶⁶Ho-microspheres | Rat with liver tumor | Intra-arterial (hepatic) | 24 hours | Kidneys | <0.1 %ID/g | [11][12] |
IV. Visualizations
The following diagrams illustrate the key workflows and concepts in ¹⁶⁶Ho SPECT imaging.
Caption: General workflow for ¹⁶⁶Ho SPECT/CT imaging and biodistribution analysis.
Caption: Relationship between ¹⁶⁶Ho decay emissions and SPECT imaging considerations.
References
- 1. Hybrid scatter correction applied to quantitative this compound SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRI-based biodistribution assessment of this compound poly(L-lactic acid) microspheres after radioembolisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards harmonized this compound SPECT image quality for dosimetry: a multi-center, multi-vendor study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Monte Carlo-based this compound SPECT reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 8. researchgate.net [researchgate.net]
- 9. Accuracy of this compound SPECT/CT quantification over a large range of activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting of liver tumour in rats by selective delivery of this compound loaded microspheres: a biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical Results of this compound Radioembolization with Personalized Dosimetry for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety analysis of this compound microsphere scout dose imaging during radioembolisation work-up: A cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Accuracy of SPECT/CT‐based lung dose calculation for Holmium‐166 hepatic radioembolization before OSEM convergence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biodistribution and kinetics of this compound-chitosan complex (DW-166HC) in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trial Design of Holmium-166 Based Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the design and implementation of clinical trials involving Holmium-166 (¹⁶⁶Ho) based therapies, with a primary focus on transarterial radioembolization (TARE) for hepatic malignancies.
Introduction to this compound Radioembolization
This compound is a high-energy beta-emitting radionuclide with a short half-life of 26.8 hours, making it suitable for targeted radiotherapy.[1] Unlike other commonly used radionuclides such as Yttrium-90, ¹⁶⁶Ho also emits gamma radiation (81 keV) and possesses paramagnetic properties. This unique combination allows for quantitative imaging with both Single Photon Emission Computed Tomography (SPECT) and Magnetic Resonance Imaging (MRI), enabling precise dosimetry and personalized treatment planning.
¹⁶⁶Ho is typically incorporated into poly(L-lactic acid) (PLLA) microspheres for TARE procedures.[2][3] These microspheres are delivered directly to the tumor vasculature via intra-arterial injection, concentrating the radiation dose within the tumor while sparing surrounding healthy tissue.[4]
Clinical Trial Design Considerations
The design of clinical trials for ¹⁶⁶Ho-based therapies should follow a phased approach, starting with safety and dose-finding studies (Phase I) and progressing to efficacy assessments (Phase II and III).
2.1. Study Population and Eligibility Criteria
Patient selection is critical for the success of ¹⁶⁶Ho TARE clinical trials. Typical inclusion and exclusion criteria are summarized in the table below.
| Category | Inclusion Criteria | Exclusion Criteria |
| Disease Characteristics | - Histologically or radiologically confirmed unresectable primary liver tumors (e.g., Hepatocellular Carcinoma) or liver metastases.[5] - Liver-dominant disease.[5] | - Disseminated extrahepatic disease that is the primary determinant of prognosis.[6] - Previous liver radiotherapy. |
| Patient Characteristics | - Age ≥ 18 years.[5] - Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[1] - Adequate organ and bone marrow function (e.g., bilirubin (B190676) < 2 mg/dL, INR < 1.5, platelets > 60,000/μL, creatinine (B1669602) < 2.0 mg/dL). | - Pregnancy or breastfeeding.[6] - Severe co-morbidities that would interfere with treatment. |
| Technical Feasibility | - Hepatic artery anatomy amenable to catheterization. | - Significant hepatopulmonary shunting (>20-30%) as determined by a scout dose study.[2][7] - Uncorrectable arterial flow to the gastrointestinal tract. |
2.2. Study Endpoints
The choice of endpoints depends on the trial phase.
| Trial Phase | Primary Endpoints | Secondary Endpoints |
| Phase I | - Maximum Tolerated Dose (MTD).[5] - Dose-Limiting Toxicities (DLTs). - Safety and tolerability.[5] | - Tumor response (e.g., RECIST 1.1, mRECIST).[8] - Pharmacokinetics and biodistribution.[5] - Overall Survival (OS) and Progression-Free Survival (PFS).[8] |
| Phase II | - Objective Response Rate (ORR).[1] - Disease Control Rate (DCR).[8] | - Duration of Response (DoR). - Overall Survival (OS) and Progression-Free Survival (PFS).[8] - Quality of Life (QoL).[5] - Safety and tolerability.[1] |
| Phase III | - Overall Survival (OS). - Progression-Free Survival (PFS). | - Objective Response Rate (ORR). - Disease Control Rate (DCR). - Quality of Life (QoL). - Safety and tolerability. |
Experimental Protocols
3.1. This compound Microsphere Preparation and Radiolabeling
This compound poly(L-lactic acid) microspheres (¹⁶⁶Ho-PLLA-MS) are prepared through a solvent evaporation technique where non-radioactive Holmium-165 is incorporated into the PLLA matrix.[2][9] The non-radioactive microspheres are then activated to ¹⁶⁶Ho-PLLA-MS via neutron activation in a nuclear reactor.[2][3]
Protocol for Microsphere Preparation (Conceptual Overview):
-
Incorporate Holmium-165: Dissolve poly(L-lactic acid) in a suitable organic solvent. Add a Holmium-165 salt (e.g., Holmium acetylacetonate) to the polymer solution.[2]
-
Emulsification: Create an oil-in-water emulsion by adding the polymer solution to an aqueous phase containing a surfactant.
-
Solvent Evaporation: Stir the emulsion to evaporate the organic solvent, leading to the formation of solid microspheres.
-
Sieving and Washing: Sieve the microspheres to obtain the desired size range (typically 20-60 µm) and wash them to remove residual chemicals.
-
Drying: Dry the microspheres to remove any remaining water. For neutron activation, the microspheres must be free of water.[3]
-
Neutron Activation: Irradiate the dried ¹⁶⁵Ho-PLLA-MS in a nuclear reactor with a controlled neutron flux to produce ¹⁶⁶Ho-PLLA-MS.[3]
3.2. Quality Control of ¹⁶⁶Ho-PLLA-MS
Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.
| Parameter | Method | Specification |
| Radionuclidic Purity | Gamma Spectroscopy | > 99.9% |
| Radiochemical Purity | In vitro stability testing in plasma/serum | > 98% retention of ¹⁶⁶Ho in microspheres after 192 hours.[3] |
| Microsphere Size and Morphology | Microscopy, Laser Diffraction | Mean diameter 30-40 µm, spherical shape.[3] |
| Specific Activity | Dose Calibrator | To be determined based on the desired therapeutic dose. |
| Sterility | Standard microbiological testing | Sterile. |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) test | Within acceptable limits as per pharmacopeia. |
3.3. Administration Protocol: Transarterial Radioembolization (TARE)
The administration of ¹⁶⁶Ho-PLLA-MS is a minimally invasive procedure performed by an interventional radiologist.
-
Pre-treatment Angiography: A diagnostic angiogram of the hepatic arteries is performed to map the tumor-feeding vessels and identify any potential extrahepatic shunting.[10]
-
Scout Dose Administration: A low activity "scout dose" of ¹⁶⁶Ho-PLLA-MS (e.g., 250 MBq) or Technetium-99m macroaggregated albumin (⁹⁹mTc-MAA) is administered into the hepatic artery.[10][11]
-
Scout Dose Imaging: SPECT/CT imaging is performed immediately after the scout dose injection to assess the biodistribution of the microspheres and quantify the lung shunt fraction.[11] If the lung shunt is acceptable (<20%), the patient is eligible for the therapeutic dose.[11]
-
Therapeutic Dose Calculation (Dosimetry): The therapeutic activity of ¹⁶⁶Ho-PLLA-MS is calculated based on the desired absorbed dose to the tumor and/or the perfused liver volume, taking into account the patient's liver volume and tumor burden. A common approach is to aim for a mean absorbed dose of 60 Gy to the perfused liver volume.[12]
-
Therapeutic Dose Administration: The therapeutic dose of ¹⁶⁶Ho-PLLA-MS is administered through a microcatheter positioned in the tumor-feeding hepatic artery. The injection is performed slowly over several minutes.[13]
-
Post-treatment Imaging: SPECT/CT and/or MRI is performed within a few days after the therapeutic dose administration to confirm the final biodistribution of the microspheres and perform post-treatment dosimetry.[11][14]
3.4. Imaging Protocols
3.4.1. SPECT/CT Imaging Protocol
SPECT/CT is crucial for both pre-treatment planning and post-treatment dosimetry.
| Parameter | Recommendation |
| Collimator | Medium-Energy Low-Penetration (MELP) |
| Energy Windows | Primary: 81 keV (15% width)[14][15] Scatter: 118 keV (12% width) for dual-energy window correction[15] |
| Acquisition | 60-128 projections, 15-30 seconds per projection[14] |
| Reconstruction | Iterative reconstruction (e.g., OSEM) with corrections for attenuation, scatter, and detector response. |
| CT | Low-dose CT for attenuation correction and anatomical localization.[14] |
3.4.2. MRI Imaging Protocol
The paramagnetic properties of Holmium allow for MRI-based visualization and quantification of microsphere distribution.
| Sequence | Purpose | Key Parameters |
| T2-weighted Gradient Echo (GRE) | Quantification of microsphere concentration through changes in the transverse relaxation rate (R2 or T2). | Multiple echo times (TEs) to map T2. |
| T1-weighted FLASH | Near real-time visualization of microsphere administration.[16] | High temporal resolution (sub-second).[16] |
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effect through the emission of high-energy beta particles, which cause localized cell death primarily through the induction of DNA damage.[4]
4.1. DNA Damage Response (DDR)
The beta radiation from ¹⁶⁶Ho induces DNA single-strand breaks (SSBs) and double-strand breaks (DSBs) in tumor cells.[1] This triggers the DNA Damage Response (DDR) pathway.
4.2. Key Signaling Pathways in Radioresistance of Hepatocellular Carcinoma (HCC)
Several signaling pathways are implicated in the radioresistance of HCC, and targeting these pathways may enhance the efficacy of ¹⁶⁶Ho TARE.
Experimental Workflow for a Phase I/II Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial evaluating ¹⁶⁶Ho TARE.
References
- 1. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound radioembolization for the treatment of patients with liver metastases: design of the phase I HEPAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound poly lactic acid microspheres applicable for intra-arterial radionuclide therapy of hepatic malignancies: effects of preparation and neutron activation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Radioembolization Is a Safe and Effective Locoregional Treatment for Primary and Secondary Liver Tumors: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiation-induced intercellular signaling mediated by cytochrome-c via a p53-dependent pathway in hepatoma cells [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Advancements in understanding mechanisms of hepatocellular carcinoma radiosensitivity: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound radioembolization for the treatment of patients with liver metastases: design of the phase I HEPAR trial | springermedizin.de [springermedizin.de]
- 10. This compound Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study Protocol: Adjuvant this compound Radioembolization After Radiofrequency Ablation in Early-Stage Hepatocellular Carcinoma Patients—A Dose-Finding Study (HORA EST HCC Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Radioembolization With this compound Polylactic Acid Microspheres: Distribution of Residual Activity in the Delivery Set and Outflow Dynamics During Planning and Treatment Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dspace.library.uu.nl [dspace.library.uu.nl]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Holmium-166 in the Treatment of Bone Metastases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Holmium-166 (¹⁶⁶Ho) complexed with the phosphonate (B1237965) chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP) for the targeted radiotherapy of painful bone metastases. This document outlines the mechanism of action, experimental and clinical protocols, and key data related to the efficacy and safety of ¹⁶⁶Ho-DOTMP.
Introduction and Rationale
Bone metastases are a frequent and debilitating complication of many cancers, leading to severe pain, pathological fractures, and a significant reduction in quality of life.[1] Targeted radionuclide therapy using bone-seeking radiopharmaceuticals offers a systemic approach to irradiate multiple metastatic sites simultaneously.[2] this compound is a promising radionuclide for this application due to its favorable physical characteristics. It is a high-energy beta-emitter, which is effective for therapy, and also emits gamma radiation suitable for imaging.[3][4] When chelated with DOTMP, a phosphonate analog, ¹⁶⁶Ho is selectively delivered to areas of high bone turnover, characteristic of osteoblastic metastases.[5][6]
Mechanism of Action
The therapeutic efficacy of ¹⁶⁶Ho-DOTMP is derived from the localized delivery of cytotoxic beta radiation to bone metastases. The phosphonate groups in DOTMP have a high affinity for the hydroxyapatite (B223615) matrix of the bone, particularly at sites of active bone formation or repair, which are prevalent in and around osteoblastic metastases.[7] Following intravenous administration, ¹⁶⁶Ho-DOTMP rapidly clears from the blood and accumulates at these target sites.[8] The high-energy beta particles emitted by ¹⁶⁶Ho have a short tissue penetration range, delivering a concentrated radiation dose to the tumor cells and the surrounding microenvironment while minimizing exposure to adjacent healthy tissues.[4]
Physicochemical Properties of this compound
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Half-life | 26.8 hours | [6] |
| Principal Beta Emissions (Max Energy) | 1.85 MeV (51%), 1.77 MeV (48%) | [6] |
| Principal Gamma Emission (Abundance) | 80.6 keV (6.6%) | [6] |
| Production Method | Neutron irradiation of Holmium-165 | [9] |
Experimental Protocols
Radiolabeling of DOTMP with this compound
This protocol describes the laboratory-scale preparation of ¹⁶⁶Ho-DOTMP.
Materials:
-
This compound chloride (¹⁶⁶HoCl₃) solution
-
DOTMP solution (50 mg/mL in 2 N NaOH, pH adjusted to 7.5-8)
-
Phosphate (B84403) buffer (0.5 M, pH 8)
-
Ultra-pure water
-
Sterile, pyrogen-free vials
-
0.22 µm syringe filter
Procedure:
-
In a sterile vial, add 0.75 mL of the DOTMP solution (containing 37.5 mg of DOTMP).
-
Add 0.25 mL of the ¹⁶⁶HoCl₃ solution (containing the desired amount of radioactivity).
-
Add 0.5 mL of the phosphate buffer to the vial.
-
Adjust the final pH of the solution to 7-8.
-
Incubate the reaction mixture at room temperature for 1 hour.[9]
-
Filter the final product through a 0.22 µm syringe filter into a sterile vial.
Quality Control
Radiochemical Purity Determination:
-
Method: Instant Thin Layer Chromatography (ITLC)[9]
-
Stationary Phase: ITLC-SG paper[9]
-
Mobile Phase: 10 mM DTPA solution (pH ~4) or 10% ammonium (B1175870) acetate:methanol (1:1) can be used to determine the percentage of free ¹⁶⁶Ho.[9] A mixture of ammonia:methanol:water (1:10:20) can be used to confirm the formation of the ¹⁶⁶Ho-DOTMP complex.[9]
-
Acceptance Criteria: Radiochemical purity should be >99%.[9]
Radionuclidic Purity Determination:
-
Method: Gamma-ray spectrometry[9]
-
Procedure: Acquire a gamma spectrum of the final product and identify the characteristic photopeaks of ¹⁶⁶Ho (e.g., 80.6 keV).[9]
Clinical Protocol for ¹⁶⁶Ho-DOTMP Administration
The following is a generalized clinical protocol based on published clinical trials.[6][10]
Patient Selection:
-
Inclusion Criteria:
-
Histologically confirmed cancer with evidence of bone metastases.
-
Painful bone metastases requiring palliation.
-
For myeloablative regimens, patients are candidates for autologous stem cell transplantation.[10]
-
Adequate hematologic, renal, and hepatic function.
-
-
Exclusion Criteria:
-
Pregnancy or lactation.
-
Severe renal impairment.
-
Rapidly progressing disease requiring immediate alternative treatment.
-
Pain Assessment:
Pain intensity and relief are typically assessed using validated scales such as the Visual Analogue Scale (VAS), Numeric Rating Scale (NRS), or the Brief Pain Inventory (BPI).[1][11]
Administration Procedure:
-
Tracer Dose Administration: A diagnostic dose of approximately 1,110 MBq (30 mCi) of ¹⁶⁶Ho-DOTMP is administered intravenously over 10 minutes.[6][7]
-
Dosimetry and Biodistribution Imaging: Serial whole-body gamma camera imaging is performed to assess the biodistribution of the tracer dose and to calculate the radiation absorbed dose to the bone marrow and other critical organs.[6]
-
Therapeutic Dose Calculation and Administration: Based on the dosimetry from the tracer dose, a therapeutic dose is calculated to deliver a prescribed radiation dose to the bone marrow (e.g., 20, 30, or 40 Gy in dose-escalation studies).[6] The therapeutic dose is administered as a single intravenous infusion.[6]
Data Presentation
Efficacy of ¹⁶⁶Ho-DOTMP in Bone Metastases
| Study Population | Number of Patients | Key Efficacy Endpoints | Results | Reference |
| Breast Cancer (Bone-only metastases) | 6 | Complete Response (CR), Time to Progression (TTP) | 2 patients achieved CR, Median TTP was 10 months | [10] |
| Multiple Myeloma (Myeloablative therapy) | 32 | Myeloablation | Successful myeloablation achieved | [6] |
Pharmacokinetics and Biodistribution of ¹⁶⁶Ho-DOTMP
| Parameter | Finding | Reference |
| Blood Clearance | Rapid, with <10% of injected activity remaining at 1 hour post-injection | [8] |
| Excretion | >50% of the injected dose excreted in urine within 2-3 hours | [8] |
| Skeletal Uptake | Selective uptake in bone, particularly at sites of osteoblastic metastases | [10] |
Toxicity Profile of ¹⁶⁶Ho-DOTMP
| Toxicity Type | Grade | Incidence | Notes | Reference |
| Hematological | ||||
| Myelosuppression | Grade 3/4 | Expected and dose-limiting in myeloablative settings | Reversible with autologous stem cell transplantation | [10] |
| Non-Hematological | ||||
| Nausea and Vomiting | Mild | Common | [10] | |
| Hemorrhagic Cystitis | Not specified | Observed in 2 patients approximately 2 years post-therapy | Resolved in both cases | [10] |
Visualizations
References
- 1. Pain outcomes in patients with bone metastases from advanced cancer: assessment and management with bone-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. The various therapeutic applications of the medical isotope this compound: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. High-dose 166Ho-DOTMP in myeloablative treatment of multiple myeloma: pharmacokinetics, biodistribution, and absorbed dose estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, dosimetry and toxicity of this compound-DOTMP for bone marrow ablation in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 10. ashpublications.org [ashpublications.org]
- 11. The Relationship Between Radiotherapy-Induced Pain Response Score and Pain Biomarkers TRPV1, β-Endorphin (bEP), Neurotensin (NT), and Orexin A (OXA) in Patients with Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transarterial Radioembolization (TARE) with Holmium-166
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transarterial Radioembolization (TARE) with Holmium-166 (¹⁶⁶Ho) microspheres is an emerging locoregional therapy for the treatment of primary and metastatic liver tumors.[1][2] ¹⁶⁶Ho is a potent beta-emitter with a half-life of 26.8 hours, delivering a high radiation dose to the tumor while sparing surrounding healthy tissue.[3] A key advantage of ¹⁶⁶Ho is its multimodal imaging capabilities; it emits gamma radiation suitable for Single Photon Emission Computed Tomography (SPECT) and possesses paramagnetic properties allowing for Magnetic Resonance Imaging (MRI).[4][5] This "theranostic" characteristic enables accurate dosimetry and personalized treatment planning.[6][7]
These application notes provide a comprehensive overview of the protocols and data associated with ¹⁶⁶Ho-TARE, intended to guide researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies on ¹⁶⁶Ho-TARE.
Table 1: Patient and Treatment Characteristics
| Characteristic | Value | References |
| Patient Population | Patients with unresectable primary or secondary liver tumors | [1][2] |
| Hepatocellular Carcinoma (HCC), Metastatic Colorectal Cancer (mCRC), Intrahepatic Cholangiocarcinoma (ICC), etc. | [8][9] | |
| Microsphere Type | This compound poly(L-lactic acid) microspheres (¹⁶⁶Ho-PLLA-MS) | [4][5] |
| Mean Microsphere Diameter | ~30 µm (range 15-60 µm) | [10] |
| Prescribed Activity | Dose-escalation protocols (e.g., 20, 40, 60, 80 Gy) or personalized dosimetry aiming for >150 Gy in tumor | [7][11] |
| Scout Dose | ¹⁶⁶Ho scout microspheres (e.g., 80-170 MBq) or ⁹⁹ᵐTc-MAA | [6][12] |
Table 2: Efficacy and Survival Outcomes
| Outcome | Metric | Value | References |
| Tumor Response (3 months) | Disease Control Rate (DCR) - overall | 72% (95% CI, 46-89%) | [2][13] |
| DCR (mRECIST) | 93% (95% CI, 71-99%) | [2][13] | |
| DCR (RECIST 1.1) | 54% (95% CI, 22-83%) | [2][13] | |
| Complete/Partial Response (mRECIST) in HCC | 54% | [10][14] | |
| Overall Survival (OS) | 3 months | 98% | [2][13] |
| 6 months | 89% | [2][13] | |
| 12 months | 74% | [2][13] | |
| 30 months | 39% | [2][13] | |
| Median OS (HCC) | 14.9 - 22.1 months | [8][10] | |
| Progression-Free Survival (PFS) | Median PFS (HCC, treated liver) | 10.3 - 11 months | [8][15] |
Table 3: Dosimetry and Safety Profile
| Parameter | Value | References |
| Absorbed Dose | Tumor-absorbed doses nearly three times higher than healthy liver | [13] |
| Median tumor-absorbed dose (ICC) | 106.6 Gy (range 67-280 Gy) | |
| Median healthy liver-absorbed dose (ICC) | 32.9 Gy (range 22-44 Gy) | |
| Common Adverse Events (Grade 1-2) | Fatigue (71%), Back pain (55%), Ascites (32%), Nausea (23%), Abdominal pain (23%) | [10][14] |
| Grade 3 Laboratory Toxicity (>10%) | Increased AST/GGT (16%), Hyperglycemia (19%), Lymphopenia (29%) | [10] |
| Treatment-Related Unacceptable Toxicity | <10% | [10] |
Experimental Protocols
Patient Selection and Work-up
A meticulous patient selection process is crucial for the success of ¹⁶⁶Ho-TARE.
Inclusion Criteria (General):
-
Age ≥ 18 years.
-
Confirmed diagnosis of unresectable primary or secondary liver malignancy.
-
Adequate liver function (e.g., Child-Pugh A or B7).
-
ECOG performance status of 0-2.
-
Life expectancy of > 3 months.
Exclusion Criteria (General):
-
Significant extrahepatic disease.
-
Uncorrectable arterio-venous shunting.
-
Severe renal or pulmonary insufficiency.
-
Previous radiation therapy to the liver.
Pre-treatment Work-up:
-
Comprehensive Medical History and Physical Examination: Assess overall health status and comorbidities.
-
Laboratory Tests: Complete blood count, liver function tests, renal function tests, and tumor markers.
-
Imaging:
-
Contrast-enhanced CT or MRI of the abdomen to evaluate tumor burden, vascular anatomy, and liver volume.
-
Chest CT to rule out significant pulmonary metastases.
-
-
Angiography and Scout Dose Administration:
Microsphere Preparation and Administration
The preparation and administration of ¹⁶⁶Ho microspheres require strict adherence to radiation safety protocols.
Microsphere Preparation (QuiremSpheres™):
-
¹⁶⁵Ho is incorporated into poly-L-lactic acid (PLLA) microspheres.
-
The stable ¹⁶⁵Ho-PLLA microspheres are activated to radioactive ¹⁶⁶Ho-PLLA microspheres via neutron activation in a nuclear reactor.
-
The final product is supplied in a vial containing the microspheres in a resuspension medium.
Administration Procedure:
-
The procedure is performed under fluoroscopic guidance in an angiography suite.
-
A microcatheter is advanced into the hepatic artery supplying the tumor.
-
The ¹⁶⁶Ho microsphere vial is connected to a dedicated administration system.
-
The microspheres are suspended by flushing with saline and administered in a slow, controlled manner.
-
Post-administration, the delivery system is flushed to ensure complete delivery of the microspheres.
Post-Treatment Imaging and Dosimetry
Post-treatment imaging is essential for verifying microsphere distribution and calculating the absorbed radiation dose.
SPECT/CT Imaging Protocol:
-
Acquisition:
-
Perform SPECT/CT imaging within 24 hours of ¹⁶⁶Ho-TARE.
-
Use a dual-head gamma camera equipped with medium-energy collimators.
-
Acquire images with a primary energy window centered at 81 keV (15% width) for ¹⁶⁶Ho.[2]
-
Utilize scatter correction techniques, such as a dual-energy window (DEW) or triple-energy window (TEW) method.[2]
-
-
Reconstruction:
-
Reconstruct the images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and collimator-detector response.
-
-
Dosimetry Calculation:
-
Co-register the SPECT images with the pre-treatment CT or MRI to delineate the tumor and healthy liver volumes.
-
Convert the SPECT voxel counts to activity concentrations using a calibration factor.
-
Calculate the absorbed dose in Gray (Gy) using the Medical Internal Radiation Dose (MIRD) formalism.
-
MRI-Based Dosimetry Protocol:
-
Acquisition:
-
Acquire pre- and post-treatment MRI scans on the same day.
-
Use a multi-echo gradient echo (mGRE) sequence to generate R2* maps.[14]
-
-
Image Processing:
-
Co-register the pre- and post-treatment R2* maps.
-
Calculate the change in R2* (ΔR2*) for each voxel, which is linearly correlated with the local concentration of ¹⁶⁶Ho microspheres.
-
-
Dosimetry Calculation:
-
Convert the ΔR2* map to a concentration map of ¹⁶⁶Ho.
-
Calculate the absorbed dose distribution using this concentration map.
-
Mechanism of Action
The therapeutic effect of ¹⁶⁶Ho-TARE is primarily due to the localized delivery of high-energy beta particles.
The beta particles emitted by ¹⁶⁶Ho have a mean tissue penetration of 2.5 mm, leading to a highly localized radiation dose within the tumor microvasculature. This radiation induces DNA double-strand breaks in tumor cells, leading to cell cycle arrest and subsequent apoptosis or necrosis. The embolic effect of the microspheres also contributes to tumor ischemia.
Future Directions
Research in ¹⁶⁶Ho-TARE is ongoing, with a focus on:
-
Personalized Dosimetry: Optimizing treatment planning based on individual patient and tumor characteristics to maximize efficacy and minimize toxicity.[6]
-
Combination Therapies: Investigating the synergistic effects of ¹⁶⁶Ho-TARE with other cancer treatments, such as immunotherapy and chemotherapy.
-
MRI-Guided Therapy: Developing real-time, MRI-guided administration of ¹⁶⁶Ho microspheres for adaptive and highly precise treatment delivery.[14]
These application notes provide a foundational understanding of the principles and practices of ¹⁶⁶Ho-TARE. For detailed, site-specific protocols and safety procedures, consultation with institutional guidelines and manufacturer's instructions for use is mandatory.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Towards harmonized this compound SPECT image quality for dosimetry: a multi-center, multi-vendor study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Results of this compound Radioembolization with Personalized Dosimetry for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Transarterial Radioembolization for the Treatment of Intrahepatic Cholangiocarcinoma: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Intraprocedural MRI-based dosimetry during transarterial radioembolization of liver tumours with this compound microspheres (EMERITUS-1): a phase I trial towards adaptive, image-controlled treatment delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (ISMRM 2022) Intraprocedural MRI-based dosimetry during transarterial radioembolization with this compound microspheres: a pilot study [archive.ismrm.org]
- 12. indico.frm2.tum.de [indico.frm2.tum.de]
- 13. Radioembolization With this compound Polylactic Acid Microspheres: Distribution of Residual Activity in the Delivery Set and Outflow Dynamics During Planning and Treatment Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Holmium-166 Radiopharmaceutical Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of Holmium-166 (¹⁶⁶Ho) radiopharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of ¹⁶⁶Ho-radiopharmaceuticals?
A1: The stability of ¹⁶⁶Ho-radiopharmaceuticals is primarily influenced by radiolysis, pH of the final formulation, temperature, the presence of metallic impurities, and the choice of chelating agent or carrier molecule. Radiolysis, the decomposition of molecules by ionizing radiation, is a significant factor due to the high-energy beta emissions of ¹⁶⁶Ho.
Q2: What is radiolysis and how does it impact ¹⁶⁶Ho-radiopharmaceuticals?
A2: Radiolysis is the dissociation of molecules by ionizing radiation. In aqueous solutions, this process generates highly reactive species, such as free radicals, which can degrade the radiopharmaceutical, leading to reduced radiochemical purity and a shorter shelf-life. This can result in the release of free ¹⁶⁶Ho³⁺ from the chelator or carrier molecule.
Q3: How can radiolysis be minimized?
A3: The use of radical scavengers or antioxidants is a common strategy to mitigate radiolysis. Ascorbic acid and gentisic acid are frequently used for this purpose. Storing the radiopharmaceutical at low temperatures and protecting it from light can also help to reduce degradation.
Q4: What is the optimal pH for storing ¹⁶⁶Ho-radiopharmaceuticals?
A4: The optimal pH is dependent on the specific chelator or carrier molecule. For instance, ¹⁶⁶Ho-DOTMP has shown excellent stability at a pH of approximately 7.[1][2][3] For ¹⁶⁶Ho-labeled chitosan, the solubility is pH-dependent; it is soluble below pH 4.0 and forms a gel at neutral or basic pH, which aids in its retention at the injection site.[4] When preparing ¹⁶⁶Ho-PLLA microspheres, a pH of 8.5 is used during the complexation of holmium with acetylacetonate.[5]
Q5: What are common impurities in a ¹⁶⁶Ho radiopharmaceutical preparation?
A5: Common impurities include unbound "free" ¹⁶⁶Ho³⁺, and in the case of preparations involving precursors, there might be radiolabeled byproducts. Metallic impurities, such as Fe³⁺, can also be present in the radionuclide solution and can compete with ¹⁶⁶Ho for the chelating agent, leading to lower radiolabeling efficiency.[6]
Troubleshooting Guide
Issue 1: Low Radiochemical Purity (RCP) Detected by ITLC/HPLC
| Potential Cause | Troubleshooting Action |
| Suboptimal pH of reaction mixture | Verify and adjust the pH of the reaction buffer to the optimal range for your specific ligand. For many chelators, a slightly acidic to neutral pH is required. |
| Presence of metallic impurities (e.g., Fe³⁺) | Use high-purity reagents and radionuclide. If using a generator eluate, ensure it is free from metal ion breakthrough. Pre-purification of the ¹⁶⁶HoCl₃ solution may be necessary. |
| Radiolysis | Add a radical scavenger such as ascorbic acid to the formulation. Prepare the radiopharmaceutical in smaller batches to reduce the time between synthesis and use. Store the final product at a low temperature (e.g., 2-8 °C) and protect from light. |
| Incorrect ligand-to-metal ratio | Optimize the concentration of the chelating agent. Insufficient ligand will result in free ¹⁶⁶Ho³⁺, while excessive ligand may interfere with purification or in vivo behavior. |
| Low radiolabeling efficiency | Increase the reaction temperature or incubation time according to the protocol for your specific compound. Ensure all reagents are not expired and have been stored correctly. |
Issue 2: Instability of the Radiopharmaceutical Over Time
| Potential Cause | Troubleshooting Action |
| Radiolytic degradation | Incorporate antioxidants like ascorbic acid into the final formulation. Store the product in a lead pot to minimize external radiation exposure and at a reduced temperature. |
| Inappropriate storage conditions | Store the radiopharmaceutical at the recommended temperature and pH. Avoid repeated freeze-thaw cycles. Protect from light. |
| Transchelation in serum | For novel compounds, perform in vitro stability studies in human serum to assess the potential for ¹⁶⁶Ho³⁺ to dissociate and bind to serum proteins like transferrin. |
Quantitative Stability Data
The stability of this compound radiopharmaceuticals is highly dependent on the specific formulation. The following tables summarize available data.
Table 1: Stability of ¹⁶⁶Ho-EDTMP
| Condition | Time | Radiochemical Purity (%) | Reference |
| Final Formulation (25 °C) | 48 hours | >99 | [7][8] |
| Human Serum (37 °C) | 24 hours | No change in radiochemical yield | [7] |
Table 2: Stability of ¹⁶⁶Ho-DOTMP
| Condition | Time | Radiochemical Purity (%) | Reference |
| pH ~7 (Room Temperature) | 72 hours | >98 | [1][9] |
| Human Serum | Not specified | Excellent in vitro stability | [1][2][3] |
Table 3: Stability of ¹⁶⁶Ho-labeled Hydroxyapatite (B223615) (HA)
| Condition | Time | Stability (%) | Reference |
| Normal Saline | 7 days | ~98 | [10] |
| Human Serum (37 °C) | 48 hours | >90 | [10] |
Experimental Protocols
Protocol 1: Radiochemical Purity Determination by Instant Thin-Layer Chromatography (ITLC)
This is a general protocol that can be adapted for various ¹⁶⁶Ho-radiopharmaceuticals.
Materials:
-
ITLC strips (e.g., ITLC-SG)
-
Developing solvent (mobile phase) - This will be specific to the radiopharmaceutical being tested. For ¹⁶⁶Ho-EDTMP, a mixture of NH₄OH:MeOH:H₂O (0.2:2:4) is used.[7]
-
Chromatography developing tank
-
Radio-TLC scanner or gamma counter
Procedure:
-
Prepare the developing tank by adding the mobile phase to a depth of approximately 0.5 cm. Close the tank and allow the atmosphere to saturate for 10-15 minutes.
-
Carefully spot a small drop (1-2 µL) of the radiopharmaceutical onto the origin line of the ITLC strip.
-
Place the spotted strip into the developing tank, ensuring the spot is above the solvent level.
-
Allow the solvent to ascend the strip until it reaches the solvent front line.
-
Remove the strip from the tank and allow it to air dry.
-
Determine the distribution of radioactivity on the strip using a radio-TLC scanner.
-
Calculate the radiochemical purity (RCP) by integrating the peaks corresponding to the radiolabeled compound and any impurities. The Rf value (retention factor) will differentiate the components. Typically, the ¹⁶⁶Ho-complex remains at the origin (Rf=0) while free ¹⁶⁶Ho³⁺ moves with the solvent front.
Protocol 2: General Workflow for HPLC Analysis of ¹⁶⁶Ho-Radiopharmaceuticals
This protocol outlines the general steps for developing and running an HPLC method for RCP determination.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radioactivity detector.
-
Appropriate HPLC column (e.g., C18 reversed-phase).
-
Mobile phase solvents (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA).[11]
-
Reference standards for the non-radioactive compound and potential precursors.
Procedure:
-
Method Development: Develop a gradient or isocratic elution method that effectively separates the desired radiolabeled compound from potential impurities and the free ¹⁶⁶Ho³⁺.
-
System Suitability: Before running samples, perform a system suitability test using a non-radioactive standard to ensure the system is performing correctly (check for peak shape, retention time, and resolution).
-
Sample Preparation: Dilute a small aliquot of the radiopharmaceutical in the mobile phase.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data Acquisition: Acquire data from both the UV and radioactivity detectors.
-
Data Analysis: Integrate the peaks in the radioactivity chromatogram. Calculate the RCP as the percentage of the area of the peak corresponding to the desired product relative to the total area of all radioactive peaks.
Visualizations
Caption: Workflow for assessing radiopharmaceutical stability.
Caption: Troubleshooting logic for low radiochemical purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of this compound DOTMP: A promising agent for bone marrow ablation in hematologic malignancies [irjnm.tums.ac.ir]
- 3. [PDF] Production of this compound DOTMP: A promising agent for bone marrow ablation in hematologic malignancies | Semantic Scholar [semanticscholar.org]
- 4. The various therapeutic applications of the medical isotope this compound: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radiolabeling antibodies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production, Quality Control and Pharmacokinetic Studies of 166Ho-EDTMP for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Animal-based radiation absorbed dose evaluation of this compound labeled hydroxyapatite particulates in liver malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Reducing off-target effects of Holmium-166 therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Holmium-166 (¹⁶⁶Ho) therapy. The focus is on minimizing and managing off-target effects to enhance the safety and efficacy of this promising radiopharmaceutical agent.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the primary off-target effects of ¹⁶⁶Ho therapy? | The primary off-target effects are mainly associated with the unintended deposition of ¹⁶⁶Ho-microspheres in non-target organs or tissues. This can lead to extrahepatic toxicity, with the most common sites being the lungs (due to lung shunting) and the gastrointestinal tract. Other potential side effects include fatigue, abdominal pain, nausea, and changes in liver function enzymes.[1][2] |
| How can the risk of off-target deposition be minimized? | The risk of off-target deposition is primarily minimized through careful pre-treatment planning and patient selection. The use of a ¹⁶⁶Ho scout dose is a key strategy to visualize the biodistribution of the microspheres before the therapeutic dose is administered.[3][4] This allows for the identification of potential shunting to the lungs or gastrointestinal tract. If significant extrahepatic deposition is predicted, adjustments to the treatment plan, such as catheter repositioning or coil embolization of aberrant vessels, can be made.[5][6] |
| What makes ¹⁶⁶Ho advantageous for predicting its own biodistribution? | ¹⁶⁶Ho is a unique radionuclide because it emits both beta particles for therapy and gamma photons, which allows for imaging using Single Photon Emission Computed Tomography (SPECT).[4] This means the exact same type of microsphere used for therapy can be administered in a low-activity "scout dose" to accurately predict the distribution of the therapeutic dose. This is considered superior to the traditional method used for Yttrium-90 (⁹⁰Y) therapy, which relies on a different compound, Technetium-99m macroaggregated albumin (⁹⁹mTc-MAA), as a surrogate.[7][8] Additionally, Holmium is paramagnetic, enabling visualization with Magnetic Resonance Imaging (MRI).[9] |
| What is an acceptable level of lung shunting? | Generally, a lung shunt fraction leading to a lung dose of less than 30 Gy is considered acceptable to minimize the risk of radiation pneumonitis.[7] However, this threshold can vary, and a thorough risk-benefit assessment should be conducted for each patient. The use of a ¹⁶⁶Ho scout dose provides a more accurate prediction of the lung shunt fraction compared to ⁹⁹mTc-MAA, allowing for more precise dose calculations and improved safety.[7][8][10] |
| What are the common clinical side effects observed after ¹⁶⁶Ho radioembolization? | Common side effects are often mild and can include fatigue, back pain, ascites, dyspnea, nausea, and abdominal pain.[1][2] More severe, though less common, adverse events can include treatment-related toxicity affecting the liver and biliary system.[1][2] |
Troubleshooting Guides
Issue 1: High Lung Shunt Fraction Detected During Scout Dose Imaging
Problem: The calculated lung shunt fraction (LSF) from the ¹⁶⁶Ho scout dose imaging is higher than the acceptable limit (e.g., predicted lung dose >30 Gy).
Possible Causes:
-
Significant arteriovenous shunting within the tumor vasculature.
-
Catheter placement that promotes flow towards vessels that lead to the lungs.
-
Tumor biology that predisposes to high shunting.
Troubleshooting Steps:
-
Verify LSF Calculation: Double-check the regions of interest (ROIs) drawn on the SPECT/CT images for the liver and lungs to ensure accuracy. Utilize 3D SPECT/CT-based calculations for LSF, as they are generally more accurate than 2D planar methods.[11]
-
Evaluate Catheter Position: Review the angiography images to confirm optimal catheter placement. If the catheter is in a position that may increase flow to the lungs, consider repositioning it to a more selective location within the hepatic artery.
-
Consider Dose Reduction: If catheter repositioning is not feasible or does not sufficiently reduce the predicted lung dose, a reduction in the therapeutic activity of ¹⁶⁶Ho may be necessary to keep the lung dose within safe limits.
-
Alternative Therapies: In cases of persistently high and unmanageable lung shunting, alternative treatment modalities such as bland embolization, chemoembolization (TACE), or stereotactic body radiation therapy (SBRT) may need to be considered.[12]
Issue 2: Extrahepatic Deposition in the Gastrointestinal (GI) Tract
Problem: Scout dose imaging reveals deposition of ¹⁶⁶Ho-microspheres in the stomach, duodenum, or other parts of the GI tract.
Possible Causes:
-
Hepaticoenteric arterial communications (aberrant vessels) that were not identified or successfully embolized during the initial angiography.
-
Reflux of microspheres from the target artery during injection.
Troubleshooting Steps:
-
Review Angiography: Meticulously re-examine the pre-treatment angiogram to identify any missed hepaticoenteric arteries.
-
Coil Embolization: If an aberrant vessel is identified, perform coil embolization to block the flow of microspheres to the GI tract.[5][6]
-
Optimize Injection Technique: During the therapeutic dose administration, employ techniques to minimize reflux, such as slow, controlled injection and avoiding over-pressurization of the vessel.
-
Post-Treatment Monitoring: If minor GI deposition is unavoidable, monitor the patient closely for symptoms of gastrointestinal ulceration, such as abdominal pain, nausea, and vomiting. Prophylactic use of proton pump inhibitors may be considered.[13] In severe cases of refractory ulceration, surgical intervention may be required.[14]
Issue 3: In Vitro Instability of ¹⁶⁶Ho-Labeled Microspheres
Problem: Pre-administration quality control testing indicates significant leakage of ¹⁶⁶Ho from the microspheres.
Possible Causes:
-
Suboptimal radiolabeling process.
-
Degradation of the microsphere matrix.
-
Use of inappropriate suspension fluids.
Troubleshooting Steps:
-
Review Radiolabeling Protocol: Ensure that the radiolabeling procedure, including pH, temperature, and incubation times, was performed according to the validated protocol.
-
Assess Microsphere Integrity: Examine the morphology of the microspheres under a microscope to check for any signs of degradation.
-
Evaluate Suspension Medium: The choice of suspension fluid is critical. Test the stability of the microspheres in different biocompatible fluids to find one that minimizes sedimentation and does not compromise microsphere integrity.[13]
-
Perform Stability Studies: Conduct in vitro stability tests by incubating the radiolabeled microspheres in relevant biological media (e.g., phosphate-buffered saline, plasma) over time and measuring the amount of leached ¹⁶⁶Ho.[15]
Data Presentation
Table 1: Comparison of Lung Shunt Fraction (LSF) and Lung Dose (LD) Prediction Methods
| Method | Surrogate Agent | Modality | Accuracy | Notes |
| Standard | ⁹⁹mTc-MAA | Planar Scintigraphy | Often overestimates LSF | May lead to unnecessary dose reduction.[11] |
| Improved | ⁹⁹mTc-MAA | SPECT/CT | More accurate than planar | Provides 3D localization of activity. |
| Optimal | ¹⁶⁶Ho-microspheres | SPECT/CT | Superior predictive value | Uses the same particle for scouting and therapy, reducing discrepancies.[7][8] |
Experimental Protocols
Protocol 1: In Vitro Stability of ¹⁶⁶Ho-Microspheres
Objective: To determine the in vitro stability of ¹⁶⁶Ho-microspheres by measuring the leakage of ¹⁶⁶Ho in a physiologically relevant buffer.
Materials:
-
¹⁶⁶Ho-labeled microspheres
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human plasma (optional)
-
Centrifuge
-
Gamma counter
Methodology:
-
Aseptically dispense a known quantity of ¹⁶⁶Ho-microspheres into sterile centrifuge tubes.
-
Add a defined volume of pre-warmed PBS (or human plasma) to each tube.
-
Incubate the tubes at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 4, 24, 48, and 192 hours), centrifuge the tubes to pellet the microspheres.
-
Carefully collect a sample of the supernatant.
-
Measure the radioactivity in the supernatant and the pellet using a gamma counter.
-
Calculate the percentage of ¹⁶⁶Ho leached at each time point using the following formula: % Leached = (Activity in supernatant / (Activity in supernatant + Activity in pellet)) * 100
-
A cumulative release of less than a few percent over several days is generally considered indicative of good stability.[15]
Protocol 2: Preclinical Biodistribution of ¹⁶⁶Ho-Microspheres in a Rodent Model
Objective: To evaluate the in vivo distribution and clearance of ¹⁶⁶Ho-microspheres in a relevant animal model.
Materials:
-
¹⁶⁶Ho-labeled microspheres
-
Healthy rodents (e.g., rats or mice) of the same sex and similar weight
-
Anesthetic
-
Gamma counter or SPECT/CT scanner
-
Dissection tools
Methodology:
-
Administer a known activity of ¹⁶⁶Ho-microspheres to a cohort of rodents via the desired route (e.g., intra-arterial injection into the hepatic artery for liver-directed therapy).
-
At selected time points post-injection (e.g., 1, 24, and 48 hours), euthanize a subset of the animals.
-
Dissect and collect organs of interest (e.g., liver, lungs, spleen, kidneys, stomach, intestine, femur, and blood).
-
Weigh each organ and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
If available, perform SPECT/CT imaging at the same time points to visualize the whole-body distribution of the microspheres.
-
Analyze the data to determine the on-target accumulation and off-target deposition of the ¹⁶⁶Ho-microspheres.
Visualizations
Logical Workflow for Minimizing Off-Target Effects
Caption: Workflow for minimizing off-target effects in ¹⁶⁶Ho therapy.
Signaling Pathway of Radiation-Induced Cell Death
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of the radiolabelling method for improved in vitro and in vivo stability of 90Y-albumin microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Uncommon Case of Severe Gastric Ulceration Following Radioembolization for Hepatocellular Carcinoma: Clinical Insights and Management Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRI-based biodistribution assessment of this compound poly(L-lactic acid) microspheres after radioembolisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lung shunting and radiation pneumonitis after this compound TARE: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking Precision in Radioembolization: Navigating the Future of this compound Radioembolization Mapping and Lung Shunt Study by Implementing Scout Dosimetry | springermedicine.com [springermedicine.com]
- 9. Study Protocol: Adjuvant this compound Radioembolization After Radiofrequency Ablation in Early-Stage Hepatocellular Carcinoma Patients—A Dose-Finding Study (HORA EST HCC Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlocking Precision in Radioembolization: Navigating the Future of this compound Radioembolization Mapping and Lung Shunt Study by Implementing Scout Dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Transarterial Radioembolization for the Treatment of Intrahepatic Cholangiocarcinoma: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Side Effects of Yttrium-90 Radioembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gastrectomy for the treatment of refractory gastric ulceration after radioembolization with 90Y microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Step-by-Step Guide for the Novel Radiometal Production for Medical Applications: Case Studies with 68Ga, 44Sc, 177Lu and 161Tb - PMC [pmc.ncbi.nlm.nih.gov]
Improving spatial resolution in Holmium-166 SPECT imaging
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the spatial resolution of Holmium-166 (¹⁶⁶Ho) SPECT imaging.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high spatial resolution with ¹⁶⁶Ho SPECT imaging?
A1: The primary challenges stem from the complex decay spectrum of this compound.[1][2] ¹⁶⁶Ho emits high-energy beta particles and a spectrum of high-energy gamma photons, in addition to the primary low-energy gamma peak at 80.57 keV used for imaging.[3][4] This leads to several image-degrading factors:
-
Photon Scatter: High-energy photons scatter within the patient, collimator, and detector, contaminating the main photopeak window.[3][5][6]
-
Bremsstrahlung: The high-energy beta particles produce bremsstrahlung photons that also contribute to background noise.[3][6]
-
Lead X-rays: Interactions of high-energy photons with the lead collimator can produce characteristic X-rays that overlap with the ¹⁶⁶Ho photopeak.[3][4]
-
Dead Time: High activities of ¹⁶⁶Ho used in therapeutic applications can lead to high count rates, potentially causing gamma camera dead time effects and hampering dosimetry.
Q2: Why is improving spatial resolution crucial for ¹⁶⁶Ho applications?
A2: High spatial resolution is critical for accurate quantitative analysis and dosimetry in radionuclide therapies like radioembolization.[3][7] Improved resolution allows for more precise delineation of tumors and healthy tissues, leading to more accurate calculations of radiation absorbed doses.[7][8] This is essential for establishing reliable dose-response relationships and optimizing treatment planning.[4] The value of SPECT/CT-based dosimetry can be limited by low spatial resolution and motion artifacts.[3]
Q3: What are the key factors influencing spatial resolution in ¹⁶⁶Ho SPECT?
A3: Several factors, from image acquisition to reconstruction, impact the final spatial resolution:
-
Collimator Selection: The choice of collimator (e.g., Medium Energy Low Penetration - MELP, Medium Energy General Purpose - MEGP) has a major impact on the sensitivity and resolution of the system.[4][9] Collimator properties like hole length and septal thickness are crucial.[4][10]
-
Scatter Correction Methods: The method used to correct for photon scatter, such as Dual-Energy Window (DEW) or Triple-Energy Window (TEW), significantly affects image accuracy and contrast.[4][11][12] Monte Carlo-based methods can offer further improvements.[7][8]
-
Reconstruction Algorithms: The reconstruction algorithm (e.g., Ordered Subset Expectation Maximization - OSEM) and its parameters (iterations, subsets) play a vital role in image quality, with a trade-off between contrast and noise.[4][13][14]
-
System Hardware: Differences in SPECT/CT scanner hardware between vendors, such as collimator characteristics, can influence count statistics and overall image quality.[4][12]
Troubleshooting Guides
Issue 1: Poor Image Contrast and High Noise Levels
| Possible Cause | Troubleshooting Step |
| Inadequate Scatter Correction | The Triple-Energy Window (TEW) scatter correction method has been shown to result in superior uniformity and higher contrast recovery compared to the Dual-Energy Window (DEW) method.[4][12][15][16] Consider implementing TEW for improved accuracy.[4][12] For even greater accuracy, Monte Carlo-based scatter correction methods can substantially improve image contrast.[7][8] |
| Suboptimal Reconstruction Parameters | The number of iterations and subsets in the reconstruction algorithm (e.g., OSEM) affects the trade-off between contrast and noise.[4] Experiment with different combinations, such as 5 iterations with 15 subsets or 10 iterations with 8 subsets, which have been found suitable for ¹⁶⁶Ho imaging. Be aware that increasing iterations can increase image noise.[4] |
| High Count Rates (Dead Time) | For therapeutic levels of ¹⁶⁶Ho, high activity can lead to count loss due to detector dead time, especially affecting tumor dosimetry.[1] If possible, image the patient after some decay has occurred. Implement a dead-time correction method; some commercial software offers this feature.[3][13] Dead time effects can be significant for activities above 250 MBq.[17] |
Issue 2: Inaccurate Activity Quantification and Low Recovery Coefficients
| Possible Cause | Troubleshooting Step |
| Inappropriate Quantification Method | Different quantification methods yield varying levels of accuracy. A self-calibration quantification method has been shown to provide high accuracy across a wide range of ¹⁶⁶Ho activities.[3][13] |
| Photon Attenuation and Scatter | These are significant sources of quantification error.[7] Ensure that appropriate attenuation correction (using CT data) and robust scatter correction are included in the reconstruction process.[5][6] Monte Carlo-based reconstruction that models the full energy spectrum can significantly improve activity recovery coefficients (ARCs).[7][8] |
| Partial Volume Effects (PVE) | For small lesions or volumes, PVE can lead to an underestimation of activity.[18][19] This is an inherent limitation of SPECT resolution.[1] Applying a partial volume correction method during or after reconstruction can help mitigate this effect.[19] |
Issue 3: Presence of Image Artifacts
| Possible Cause | Troubleshooting Step |
| Patient Motion | Motion during the scan can cause blurring and misregistration artifacts.[20] Counsel the patient to remain as still as possible and ensure they are comfortable on the imaging table.[20] Motion correction algorithms can be applied during reconstruction if available.[19] |
| Misregistration between SPECT and CT | Inaccurate alignment of the SPECT and CT images will lead to incorrect attenuation correction.[20] Verify the registration and perform a manual adjustment if necessary. |
| Collimator Defects | Dents or other defects in the collimator can introduce artifacts into the images.[21] These can be identified by comparing flood images from different collimators.[21] |
Quantitative Data Summary
Table 1: Comparison of Reconstruction & Scatter Correction Methods on Activity Recovery
| Reconstruction Method | Description | Activity Recovery Coefficients (ARCs) | Count Error | Reference |
| SPECT-DSW | Energy window-based down-scatter correction | 32% - 63% | 29% | [7][8] |
| SPECT-ppMC+DSW | Hybrid: Monte Carlo photopeak scatter + DSW | 50% - 80% | 25% | [7][8] |
| SPECT-fMC | Full Monte Carlo simulation of the entire energy spectrum | 76% - 103% | 12% | [7][8] |
Table 2: Impact of Scatter Correction on Contrast Recovery Coefficients (CRC)
| Scatter Correction Method | CRC for Largest Sphere (mean ± SD) | Key Finding | Reference |
| DEW | 0.44 ± 0.04 | Lower accuracy | [4][12][15][16] |
| TEW | 0.54 ± 0.07 | Superior uniformity and higher CRCs | [4][12][15][16] |
Table 3: Comparison of Quantification Methods in a Jaszczak Phantom
| Quantification Method | Reconstruction Algorithm | Activity Recovery in Phantom | ACRC for Largest Sphere (Ø60 mm) | Reference |
| Scanner-Specific | OSEM (Flash3D) | 28% - 115% | 0.22 - 0.89 | [13] |
| Self-Calibration | OSEM (Flash3D) | 100% (inherently) | 0.76 - 0.86 | [13] |
| Broad Quantification | OSCG (xSPECT) | 57% - 97% | 0.39 - 0.72 | [13] |
Experimental Protocols
Protocol 1: Phantom Preparation for Image Quality Assessment
This protocol is based on methodologies used in multi-center phantom studies.[4][12][13]
-
Phantom Selection: Utilize a NEMA IEC Body Phantom for assessing contrast recovery and noise, and a cylindrical phantom for uniformity and sensitivity measurements.[4][12] The NEMA phantom contains fillable spheres of various diameters (e.g., 9.9, 15.4, 19.8, 24.8, 31.3, 60 mm).[13]
-
Radionuclide Preparation: Prepare a solution of ¹⁶⁶Ho-chloride. To prevent the holmium ions from adhering to the phantom walls, saturate the solution with 50 mM ethylenediaminetetraacetic acid (EDTA).[3]
-
Activity Concentration:
-
Activity Measurement: Accurately measure the total activity and activity concentration using a calibrated dose calibrator before filling the phantom.[3]
Protocol 2: Standardized ¹⁶⁶Ho SPECT/CT Acquisition
This protocol outlines recommended acquisition parameters for clinical and research settings.[13][22][23]
-
Collimator: Use a Medium-Energy Low Penetration (MELP) or Medium-Energy General Purpose (MEGP) collimator.[4][22]
-
Energy Windows:
-
Acquisition Parameters:
-
CT Acquisition: Acquire a low-dose CT scan immediately following the SPECT acquisition for attenuation correction and anatomical localization.[4]
Visualizations
Caption: Experimental workflow for optimizing ¹⁶⁶Ho SPECT image quality using phantoms.
Caption: Factors influencing spatial resolution and quantitative accuracy in ¹⁶⁶Ho SPECT.
Caption: Simplified workflow for quantitative SPECT image reconstruction with corrections.
References
- 1. researchgate.net [researchgate.net]
- 2. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 3. Accuracy of this compound SPECT/CT quantification over a large range of activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards harmonized this compound SPECT image quality for dosimetry: a multi-center, multi-vendor study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hybrid scatter correction applied to quantitative this compound SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Monte Carlo-based this compound SPECT reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. indico.global [indico.global]
- 10. nuclearfields.com [nuclearfields.com]
- 11. Impact of scatter correction on personalized dosimetry in selective internal radiotherapy using 166Ho-PLLA: a single-center study including Monte-Carlo simulation, phantom and patient imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Towards harmonized this compound SPECT image quality for dosimetry: a multi-center, multi-vendor study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Collection - Towards harmonized this compound SPECT image quality for dosimetry: a multi-center, multi-vendor study - EJNMMI Physics - Figshare [springernature.figshare.com]
- 17. Dosimetric study on radioembolization with 166Ho poly L-lactic acid microspheres: dead time effects on prediction power - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A review of state-of-the-art resolution improvement techniques in SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 21. Nuclear Medicine Artifacts - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. This compound Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gamma camera characterization at high this compound activity in liver radioembolization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Production of Holmium-166
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Holmium-166 (¹⁶⁶Ho).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound?
A1: There are two main production routes for ¹⁶⁶Ho[1][2]:
-
Direct Neutron Activation of Holmium-165 (¹⁶⁵Ho): This is the most common method, involving the irradiation of stable ¹⁶⁵Ho with neutrons in a nuclear reactor. ¹⁶⁵Ho has a 100% natural abundance, making this a relatively straightforward process[1][2].
-
Indirect Production via Dysprosium-164 (¹⁶⁴Dy): This method involves the double neutron capture of ¹⁶⁴Dy to produce Dysprosium-166 (¹⁶⁶Dy), which then decays to carrier-free ¹⁶⁶Ho[1]. This route is more complex but yields ¹⁶⁶Ho with a higher specific activity[3][4].
Q2: What is "carrier-free" this compound and why is it important?
A2: "Carrier-free" ¹⁶⁶Ho refers to a preparation that is not contaminated with stable isotopes of holmium (i.e., ¹⁶⁵Ho). It is produced via the decay of ¹⁶⁶Dy[1]. High specific activity and the absence of a carrier are crucial for applications such as radiolabeling antibodies and peptides, where a high amount of radioactivity needs to be attached to a small number of molecules to be effective[3][4].
Q3: What are the main challenges in the large-scale production of ¹⁶⁶Ho?
A3: Key challenges include:
-
Achieving High Specific Activity: For therapeutic efficacy, a high concentration of radioactivity is often required.
-
Radionuclidic Purity: Minimizing impurities such as the long-lived metastable state Holmium-166m (¹⁶⁶ᵐHo) is critical for patient safety and accurate dosimetry[1].
-
Microsphere Integrity: When producing ¹⁶⁶Ho-loaded microspheres for radioembolization, maintaining the structural integrity of the microspheres during neutron activation is a significant challenge due to heat and radiation damage[5][6][7].
-
Purification: For the indirect production route, efficient separation of ¹⁶⁶Ho from the bulk dysprosium target is necessary[8][9][10].
-
Quality Control: Ensuring the final product meets all specifications for radiochemical purity, radionuclidic purity, sterility, and pyrogenicity is essential for clinical use[11][12][13][14].
Q4: What is the significance of ¹⁶⁶ᵐHo impurity?
A4: ¹⁶⁶ᵐHo is a long-lived (half-life of ~1200 years) metastable isomer of ¹⁶⁶Ho that is co-produced during the neutron activation of ¹⁶⁵Ho[1]. Its presence is a concern due to the potential for long-term radiation dose to the patient. Minimizing the ¹⁶⁶ᵐHo/¹⁶⁶Ho ratio is a key quality control parameter. The production yield of ¹⁶⁶ᵐHo can be influenced by irradiation time[15].
Troubleshooting Guides
Issue 1: Low Yield of this compound
Symptoms:
-
The measured radioactivity of the final ¹⁶⁶Ho product is significantly lower than theoretical calculations.
-
Insufficient specific activity for subsequent radiolabeling or therapeutic application.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Irradiation Parameters | - Verify Neutron Flux: Ensure the neutron flux at the irradiation position is accurately known and stable. Lower than expected flux will result in lower production. - Optimize Irradiation Time: For ¹⁶⁵Ho(n,γ)¹⁶⁶Ho, a longer irradiation time generally increases the yield, but also increases the ¹⁶⁶ᵐHo impurity. For the ¹⁶⁴Dy route, the timing is more complex due to the need for double neutron capture and subsequent decay of ¹⁶⁶Dy. Modeling the production based on the specific reactor's neutron spectrum can help optimize the irradiation schedule[15]. |
| Target Material Issues | - Purity of Target: Ensure the starting material (¹⁶⁵Ho or enriched ¹⁶⁴Dy) is of high purity. Impurities can absorb neutrons and reduce the yield of the desired isotope. - Target Geometry: The physical form and geometry of the target can affect neutron self-shielding, where the outer layers of the target absorb neutrons, reducing the flux reaching the inner parts. Consider using thinner targets or a different target geometry. |
| Inefficient Chemical Separation (for ¹⁶⁴Dy route) | - Column Performance: Check the performance of the chromatography column used for separating ¹⁶⁶Ho from ¹⁶⁶Dy. The resin may need to be replaced or regenerated. - Eluent Composition and Flow Rate: Verify the concentration and pH of the eluent (e.g., α-HIBA) and the flow rate of the HPLC system. These parameters are critical for achieving good separation[8][10]. |
| Losses During Post-Irradiation Processing | - Adsorption to Surfaces: ¹⁶⁶Ho can be lost due to adsorption onto the surfaces of vials and tubing. Use appropriate materials and pre-treatment of surfaces where necessary. - Incomplete Elution: Ensure complete elution of ¹⁶⁶Ho from any purification columns or resins. |
Issue 2: Damage to Holmium-Loaded Microspheres During Neutron Activation
Symptoms:
-
Microspheres appear melted, aggregated, or fragmented under microscopic examination after irradiation[16].
-
Changes in particle size distribution.
-
Poor in-vitro stability, with leakage of ¹⁶⁶Ho from the microspheres.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Gamma Heating | - Reduce Gamma Flux: If possible, choose an irradiation position in the reactor with a lower gamma-to-neutron flux ratio. - Lead Shielding: The use of lead shielding around the sample during irradiation can significantly reduce the gamma heating effect[5]. - Cooling: Ensure adequate cooling of the sample during irradiation. |
| Radiation Damage to Polymer Matrix | - Limit Irradiation Time: Shorter irradiation times reduce the total radiation dose to the microspheres. This needs to be balanced with achieving the desired specific activity[6]. - Choice of Polymer: The type of polymer used for the microspheres can influence its radiation stability. |
| Presence of Water | - Ensure Dryness: The presence of water in the microsphere preparation can lead to the formation of reactive oxygen species upon irradiation, which can damage the polymer matrix. Ensure the microspheres are thoroughly dried before irradiation[5][16]. |
| High Neutron Flux | - Optimize Neutron Flux: While a high neutron flux is desirable for production, an excessively high flux can contribute to heating and radiation damage. A moderately low neutron flux may be optimal for preserving microsphere integrity[16]. |
Data Presentation
Table 1: Comparison of this compound Production Methods
| Parameter | Direct Neutron Activation of ¹⁶⁵Ho | Indirect Production via ¹⁶⁴Dy |
| Target Material | ¹⁶⁵Ho (100% natural abundance) | Enriched ¹⁶⁴Dy |
| Nuclear Reaction | ¹⁶⁵Ho(n,γ)¹⁶⁶Ho | ¹⁶⁴Dy(n,γ)¹⁶⁵Dy(n,γ)¹⁶⁶Dy → ¹⁶⁶Ho + β⁻ |
| Specific Activity | Lower | Higher (carrier-free) |
| Main Impurities | ¹⁶⁶ᵐHo | Other Dy isotopes (if natural Dy is used) |
| Post-Irradiation Processing | Minimal | Chemical separation of Ho from Dy required |
Table 2: Typical Quality Control Specifications for this compound Radiopharmaceuticals
| Parameter | Specification | Analytical Method |
| Radionuclidic Purity | > 99.9% | Gamma Spectroscopy |
| ¹⁶⁶ᵐHo/¹⁶⁶Ho Ratio | As low as reasonably achievable | Gamma Spectroscopy |
| Radiochemical Purity | > 95% | Instant Thin Layer Chromatography (ITLC), HPLC |
| Sterility | Sterile | USP <71> Sterility Tests |
| Bacterial Endotoxins | < 175 EU/V | Limulus Amebocyte Lysate (LAL) Test |
| pH | 5.0 - 7.5 | pH meter |
Experimental Protocols
Protocol 1: Production of ¹⁶⁶Ho via Neutron Activation of ¹⁶⁵Ho
-
Target Preparation:
-
Weigh a precise amount of high-purity Holmium(III) oxide (Ho₂O₃) or Holmium(III) nitrate (B79036) (Ho(NO₃)₃).
-
Encapsulate the target material in a high-purity quartz or aluminum vial suitable for irradiation.
-
-
Irradiation:
-
Place the encapsulated target in a suitable position in a nuclear reactor with a known thermal neutron flux.
-
Irradiate for a pre-determined time to achieve the desired ¹⁶⁶Ho activity. The irradiation time should be optimized to maximize ¹⁶⁶Ho yield while minimizing the ¹⁶⁶ᵐHo impurity.
-
-
Post-Irradiation Processing:
-
Allow the target to cool for a short period to allow short-lived impurities to decay.
-
Under appropriate radiation shielding, open the irradiation vial.
-
Dissolve the irradiated target in a minimal volume of appropriate acid (e.g., HCl or HNO₃).
-
The resulting ¹⁶⁶HoCl₃ or ¹⁶⁶Ho(NO₃)₃ solution is then ready for quality control and use in radiolabeling.
-
Protocol 2: Separation of Carrier-Free ¹⁶⁶Ho from Irradiated Dysprosium Target
-
Target Preparation and Irradiation:
-
Use enriched ¹⁶⁴Dy₂O₃ as the target material to minimize the production of other dysprosium radioisotopes.
-
Irradiate the target in a high-flux nuclear reactor. The irradiation and subsequent cooling times are critical for maximizing the ¹⁶⁶Dy production and allowing for its decay to ¹⁶⁶Ho.
-
-
Dissolution of Target:
-
Dissolve the irradiated ¹⁶⁴Dy₂O₃ target in a suitable acid (e.g., nitric acid).
-
-
Chromatographic Separation:
-
Prepare an HPLC system with a suitable cation exchange column (e.g., Aminex A7 or AG50W-X8)[10][17].
-
Equilibrate the column with the mobile phase, typically an aqueous solution of α-hydroxyisobutyric acid (α-HIBA) at a specific pH[10][17].
-
Load the dissolved target solution onto the column.
-
Elute the column with the α-HIBA mobile phase. Holmium will elute separately from dysprosium.
-
Collect the ¹⁶⁶Ho fraction based on the elution profile monitored by a radiation detector.
-
-
Purification of ¹⁶⁶Ho:
-
The collected ¹⁶⁶Ho fraction will contain the α-HIBA eluent, which may need to be removed for subsequent applications. This can be achieved by techniques such as evaporation or further ion exchange steps[10].
-
The final product is typically a solution of carrier-free ¹⁶⁶HoCl₃ in dilute acid.
-
Visualizations
Caption: Production workflows for this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. The various therapeutic applications of the medical isotope this compound: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of no-carrier-added Ho-166 for targeted therapy purposes [irjnm.tums.ac.ir]
- 5. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 6. Neutron activation of holmium poly(L-lactic acid) microspheres for hepatic arterial radioembolization: a validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutron activation of holmium poly(L-lactic acid) microspheres for hepatic arterial radioembolization | TU Delft Repository [repository.tudelft.nl]
- 8. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 9. kns.org [kns.org]
- 10. Production of 166Ho through 164Dy(n, gamma)165Dy(n, gamma)166Dy(beta-)166Ho and separation of 166Ho - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production and quality control of 166Ho-Chitosan for therapeutic applications [irjnm.tums.ac.ir]
- 12. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 13. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 14. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 15. info.ornl.gov [info.ornl.gov]
- 16. researchgate.net [researchgate.net]
- 17. osti.gov [osti.gov]
Minimizing radiation exposure during Holmium-166 handling
Holmium-166 Safe Handling: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing radiation exposure when handling this compound (¹⁶⁶Ho). It includes frequently asked questions and troubleshooting guides to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary radiation hazards associated with this compound?
This compound is a radioisotope that presents both beta and gamma radiation hazards. It decays to the stable isotope Erbium-166 (¹⁶⁶Er) with a physical half-life of 26.8 hours.[1][2][3][4] The primary emissions that require safety precautions are:
-
High-Energy Beta Particles: ¹⁶⁶Ho emits beta particles with a maximum energy (Eβmax) of 1.85 MeV.[1][3][4][5] These particles are the primary concern for skin and extremity radiation dose.
-
Low-Energy Gamma Photons: The decay process also produces gamma photons, most prominently at 81 keV (kilo-electron volts).[1][3][4] While less abundant, these photons are more penetrating than beta particles and contribute to the whole-body dose.
-
Bremsstrahlung X-rays: The high-energy beta particles can interact with high-atomic number (high-Z) shielding materials like lead, producing secondary X-rays known as bremsstrahlung. This is a key consideration when selecting shielding.
Q2: What is the ALARA principle and how does it apply to handling ¹⁶⁶Ho?
ALARA stands for "As Low As Reasonably Achievable." It is a fundamental radiation safety principle that mandates every reasonable effort be made to keep radiation doses to personnel as far below the regulatory limits as practical.[1] For ¹⁶⁶Ho handling, this is achieved by implementing the three core tenets of radiation protection:
-
Time: Minimize the duration of exposure. Work efficiently and do not handle radioactive materials longer than necessary.
-
Distance: Maximize the distance from the radioactive source. Radiation intensity decreases dramatically with distance (inverse square law). Use forceps, tongs, or remote handling tools whenever possible.
-
Shielding: Use appropriate shielding materials between you and the source to absorb the radiation.
Q3: What is the essential Personal Protective Equipment (PPE) for handling ¹⁶⁶Ho?
A multi-layered approach to PPE is critical. The minimum required PPE for handling any open radioactive source like ¹⁶⁶Ho includes:
-
A full-length laboratory coat, worn closed.[6]
-
Disposable nitrile gloves; it is crucial to change them frequently to prevent the spread of contamination.[6]
-
Safety glasses with side shields to protect against splashes.[6][7]
-
Closed-toe shoes.[6]
For higher-activity procedures or when there is a significant risk of contamination, additional PPE should be considered, such as double gloving, disposable sleeve protectors, and face shields.[6][8]
Q4: What type of shielding is most effective for ¹⁶⁶Ho?
Effective shielding for ¹⁶⁶Ho requires a dual approach to block both beta and gamma/bremsstrahlung radiation.
-
Beta Shielding: Low-atomic number (low-Z) materials like acrylic (Plexiglas) or clear plastic are highly effective at stopping the high-energy beta particles without generating significant bremsstrahlung X-rays.[9][10]
-
Gamma and Bremsstrahlung Shielding: High-atomic number (high-Z) materials like lead or tungsten are necessary to attenuate the 81 keV gamma photons and any secondary bremsstrahlung X-rays.[10][11]
For optimal protection, a composite shield is recommended: an inner layer of acrylic or plastic to stop the beta particles, followed by an outer layer of lead to absorb the gamma and bremsstrahlung radiation. This configuration is common in syringe and vial shields designed for beta/gamma emitters.[9]
Q5: How should I properly store ¹⁶⁶Ho sources and waste?
All ¹⁶⁶Ho sources and radioactive waste must be stored in a designated, labeled, and appropriately shielded area.
-
Storage Containers: Use lead-lined containers, often called "pigs," for storing vials.[11][12] These containers should be placed in a designated radioactive materials storage area, such as a lead-lined cabinet.[11]
-
Waste Containers: Use shielded waste bins specifically designated for radioactive materials.[10][12] Waste must be segregated by isotope and form (e.g., solid, aqueous liquid, sharps).[13]
-
Labeling: All containers must be clearly labeled with the "Caution: Radioactive Materials" symbol, the isotope (¹⁶⁶Ho), the activity level, and the date.
Q6: What are the key principles for disposing of ¹⁶⁶Ho waste?
Proper radioactive waste disposal is critical for safety and regulatory compliance.
-
Segregation: Do not mix radioactive waste with regular trash. Segregate ¹⁶⁶Ho waste based on its physical form: solid waste (gloves, paper), liquid waste, and sharps (needles, contaminated glass).[13]
-
Containers: Use only approved radioactive waste containers provided by your institution's Environmental Health and Safety (EHS) or Radiation Safety Officer (RSO).[13]
-
Decay-in-Storage: Given ¹⁶⁶Ho's short half-life (26.8 hours), a common disposal method is "decay-in-storage." This involves storing the waste in a shielded, secure location for a period of at least 10 half-lives (approximately 12 days). After this period, the material's activity will have decayed to background levels, and it can be disposed of as non-radioactive waste after being monitored with a survey meter to confirm decontamination. Always follow your institution's specific protocol for this process.
Quantitative Data Summary
The following tables provide key quantitative data for this compound and recommended shielding.
Table 1: this compound Radiological Data
| Property | Value |
|---|---|
| Half-Life (T½) | 26.824 hours[2] |
| Primary Beta Energy (Eβmax) | 1.85 MeV[1][3] |
| Primary Gamma Energy (Eγ) | 81 keV[1][3] |
| Decay Product | Stable Erbium-166 (¹⁶⁶Er)[1] |
Table 2: Recommended Shielding for this compound
| Radiation Type | Primary Shielding Material | Secondary Shielding Consideration | Examples of Equipment |
|---|---|---|---|
| Beta (β) | Acrylic / Plastic (~1 cm) | Minimizes bremsstrahlung production | Acrylic benchtop shields, plastic lining in containers.[10] |
| Gamma (γ) & Bremsstrahlung (X-ray) | Lead (Pb) / Tungsten (W) | Attenuates penetrating photon radiation | Lead bricks, L-block shields, tungsten vial pigs, lead-lined waste bins.[11] |
| Combined | Composite (Inner Plastic/Acrylic, Outer Lead/Tungsten) | Optimal protection for both radiation types | Beta/Gamma syringe shields and vial shields.[9] |
Troubleshooting Guides
Problem: My survey meter shows contamination on my gloves while working.
-
Answer: Stop what you are doing immediately. Carefully remove the contaminated gloves by turning them inside out, touching only the inside surface. Place them in the designated ¹⁶⁶Ho solid radioactive waste container. Put on a fresh pair of gloves and briefly survey them to ensure they are clean before resuming your work. Frequent glove changes are a key practice to prevent the spread of contamination.[6]
Problem: I've spilled a small amount of liquid ¹⁶⁶Ho on the lab bench.
-
Answer: For a minor spill, follow your institution's approved spill decontamination protocol. A general procedure is provided in the "Experimental Protocols" section below. The key steps are to alert others, contain the spill with absorbent paper, don appropriate PPE, clean the area from the outside in, and perform a post-cleanup survey to confirm decontamination.
Problem: My ring dosimeter reading is higher than expected. How can I reduce my extremity dose?
-
Answer: A high extremity dose indicates that your hands are receiving a significant amount of radiation. This is primarily due to the high-energy beta particles from ¹⁶⁶Ho. To reduce this dose:
-
Maximize Distance: Use tongs, forceps, or other remote handling tools to increase the distance between your hands and the radioactive source.
-
Use Shielding: Ensure you are using properly shielded vials and syringe shields. A syringe shield with both plastic and lead components is crucial for preparing and administering doses.[9]
-
Minimize Time: Work efficiently to reduce the time your hands are in close proximity to the source. Perform "dry runs" of new procedures without radioactive material to improve your speed and technique.
-
Problem: There is residual activity in the vial and delivery system after an experiment. How should this be handled?
-
Answer: Residual activity in vials, syringes, and tubing is common. Studies on clinical delivery systems show that residual activity can range from 3-4% to over 30% depending on the procedure.[14][15] All components of the delivery system (vial, tubing, syringe) must be considered radioactive waste. They should be disposed of together in a shielded, labeled radioactive sharps or solid waste container, according to your institution's waste disposal protocol.[13] Do not attempt to flush the remaining activity down the sink.
Experimental Protocols
Protocol 1: Performing a Laboratory Contamination Survey
This protocol outlines the steps for using a survey meter (e.g., a Geiger-Müller counter with a pancake probe) to check for radioactive contamination.
Methodology:
-
Instrument Check: Before use, perform a battery check and a source check on the survey meter according to your lab's procedure to ensure it is functioning correctly. Note the background radiation level.
-
Survey Procedure:
-
Hold the probe approximately 1-2 cm from the surface being surveyed.
-
Move the probe slowly (about 2-5 cm per second) over the area.
-
Listen for an increase in the audible click rate and watch for an increase in the meter reading (typically 2-3 times above background).
-
-
Areas to Survey:
-
Personnel: Hands (palms and back), lab coat (cuffs, front), and shoe bottoms. Survey yourself before leaving the work area.
-
Work Area: Survey the benchtop, equipment used (pipettes, vortexer), and the floor around the immediate work area.
-
-
Documentation: Record the survey results, including the date, background reading, and readings of the surveyed areas, in the laboratory's radiation survey log.
-
Action: If contamination is found above your lab's action level, proceed with decontamination procedures immediately.
Protocol 2: Minor ¹⁶⁶Ho Spill Decontamination
This protocol describes the steps for cleaning a minor liquid ¹⁶⁶Ho spill (typically less than 100 µCi) on a non-porous surface.
Methodology:
-
Notification: Alert all personnel in the immediate area. Notify your laboratory's Radiation Safety Officer (RSO).
-
Personnel Protection: Don appropriate PPE, including a lab coat, safety goggles, and two pairs of disposable gloves.
-
Containment: Place absorbent paper towels over the spill to prevent it from spreading.
-
Cleaning:
-
Using forceps, place the contaminated absorbent paper in a radioactive waste bag.
-
Apply a decontamination solution (e.g., Rad-Con™) to clean paper towels.
-
Wipe the spill area, starting from the outer edge and moving inward. Do not wipe outwards.
-
Place the used cleaning towels into the radioactive waste bag.
-
-
Post-Decontamination Survey: Use a survey meter to monitor the spill area, your PPE, and your hands to ensure all contamination has been removed. Repeat the cleaning process if necessary.
-
Waste Disposal: Seal the radioactive waste bag, label it with the date and isotope, and place it in the designated solid radioactive waste container.
Visualizations
Caption: ALARA principles for reducing radiation dose.
Caption: Standard workflow for handling this compound safely.
Caption: Decision workflow for a minor ¹⁶⁶Ho laboratory spill.
References
- 1. This compound Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. This compound radioembolization for the treatment of patients with liver metastases: design of the phase I HEPAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety analysis of this compound microsphere scout dose imaging during radioembolisation work-up: A cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. benchchem.com [benchchem.com]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. Beta/Gamma Syringe Shield - Sirona Complete Care [sironacc.com]
- 10. Radiation Shielding - Beta, Gamma, X-Ray, Neutron [drct.com]
- 11. marshield.com [marshield.com]
- 12. Nuclear Medicine Shielding Products - Nuclear Shields [nuclear-shields.com]
- 13. oehs.tulane.edu [oehs.tulane.edu]
- 14. researchgate.net [researchgate.net]
- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Technical Support Center: Overcoming Resistance to Holmium-166 Based Therapies
Welcome to the Technical Support Center for Holmium-166 (Ho-166) Based Therapies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to experimental challenges and resistance mechanisms encountered during the use of Ho-166 therapies, such as Selective Internal Radiation Therapy (SIRT).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding Ho-166 therapy, potential for resistance, and strategies to enhance treatment efficacy.
Q1: What is the primary mechanism of action of Ho-166 based therapies?
A1: this compound is a radioisotope that emits high-energy beta particles, which are a form of ionizing radiation. In therapies like SIRT, Ho-166 is loaded into microspheres that are delivered directly to the tumor's blood supply.[1][2][3] These microspheres become lodged in the small blood vessels within and around the tumor, delivering a localized and high dose of radiation. This radiation induces DNA damage, particularly double-strand breaks, in the tumor cells, leading to cell death and tumor shrinkage.[1]
Q2: Is it possible for tumors to develop resistance to Ho-166 therapy?
A2: While Ho-166 therapy can be highly effective, some tumors may exhibit intrinsic or develop acquired resistance. Although direct studies on resistance mechanisms specific to Ho-166 are limited, it is widely accepted in radiobiology that tumors can become resistant to radiation through various mechanisms. These are likely to be applicable to Ho-166 based therapies and include enhanced DNA damage repair, the protective effects of the tumor microenvironment, and tumor hypoxia.
Q3: What are the likely molecular mechanisms of resistance to Ho-166 therapy?
A3: Based on our understanding of radiobiology, resistance to the beta-radiation emitted by Ho-166 is likely multifactorial. The key putative mechanisms include:
-
Upregulation of DNA Damage Response (DDR) Pathways: Cancer cells can enhance their ability to repair the DNA double-strand breaks induced by Ho-166 radiation. Key pathways involved are Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). Overexpression of proteins in these pathways can lead to efficient repair of radiation damage and cell survival.
-
Tumor Hypoxia: Areas of low oxygen within a tumor, known as hypoxia, are a major cause of radioresistance. Oxygen is required to "fix" the DNA damage caused by ionizing radiation, making it permanent and lethal to the cell. In hypoxic conditions, the DNA damage is less likely to become permanent, allowing for repair and cell survival.
-
Tumor Microenvironment (TME): The TME, which includes cancer-associated fibroblasts (CAFs), immune cells, and the extracellular matrix, can protect tumor cells from radiation. For example, CAFs can secrete growth factors that promote tumor cell survival and resistance. Certain immune cells can also create an immunosuppressive environment that hinders the anti-tumor immune response that can be triggered by radiation.
-
Altered Cellular Signaling: Signaling pathways that promote cell survival and proliferation, such as the PI3K/AKT pathway, can be hyperactivated in resistant tumors, counteracting the cell-killing effects of radiation.
Q4: Are there any predictive biomarkers for response to Ho-166 therapy?
A4: Research is ongoing to identify reliable predictive biomarkers. Some preliminary studies suggest that certain clinical and radiological features may be associated with treatment response. For instance, one study has indicated that the deterioration of sarcopenia (loss of muscle mass) after Ho-166 TARE could be a predictor of disease progression.[4] Additionally, inflammatory markers in the blood, such as the neutrophil-to-lymphocyte ratio (NLR), are being investigated as potential predictors of response.[5] Personalized dosimetry, which aims to deliver a specific absorbed dose of radiation to the tumor, is also a key factor in treatment success, with higher tumor-absorbed doses correlating with better outcomes.[2][6]
Q5: How can resistance to Ho-166 therapy be overcome?
A5: Strategies to overcome resistance to Ho-166 therapy are an active area of research and are largely focused on combination therapies. Potential approaches include:
-
Combination with Radiosensitizers: Using drugs that specifically target the mechanisms of radioresistance. For example, inhibitors of DNA damage repair pathways (like PARP inhibitors) could prevent cancer cells from repairing the damage caused by Ho-166.
-
Targeting Hypoxia: Employing agents that reduce tumor hypoxia or are specifically activated in hypoxic conditions to kill resistant cells.
-
Modulating the Tumor Microenvironment: Using therapies that target components of the TME, such as cancer-associated fibroblasts or immunosuppressive immune cells, to make the tumor more susceptible to radiation.
-
Combination with Immunotherapy: Radiation can stimulate an anti-tumor immune response. Combining Ho-166 therapy with immune checkpoint inhibitors may enhance this effect and lead to better tumor control.
Section 2: Troubleshooting Guides
This section provides practical guidance for troubleshooting common issues encountered in preclinical research on Ho-166 therapy and resistance.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent tumor response to Ho-166 microspheres in animal models. | 1. Heterogeneous microsphere distribution: Uneven delivery of microspheres to the tumor. 2. Variable tumor vascularity: Differences in blood supply between tumors. 3. Pre-existing tumor hypoxia: Some tumors may be more hypoxic and thus more radioresistant from the outset. 4. Animal-to-animal variability: Inherent biological differences between animals. | 1. Optimize delivery technique: Ensure consistent and targeted delivery of microspheres. Use imaging techniques (e.g., SPECT/CT) to verify microsphere distribution post-administration. 2. Characterize tumor models: Assess tumor vascularity using techniques like dynamic contrast-enhanced MRI before treatment. 3. Assess baseline hypoxia: Use hypoxia markers (e.g., pimonidazole (B1677889) staining) to assess the level of hypoxia in tumors before treatment. 4. Increase sample size: Use a larger number of animals per group to account for biological variability. |
| Cultured cells show unexpected resistance to in vitro irradiation simulating Ho-166 therapy. | 1. Sub-optimal irradiation conditions: Incorrect dose delivery or dosimetry. 2. Cell culture conditions: High cell density can induce hypoxia and nutrient deprivation, leading to resistance. 3. Acquired resistance: Prolonged or repeated low-dose irradiation can select for a resistant cell population. 4. Intrinsic resistance of the cell line: Some cancer cell lines are inherently more radioresistant. | 1. Calibrate radiation source: Ensure the radiation source is properly calibrated and delivering the intended dose. 2. Control cell density: Plate cells at a lower density to ensure adequate oxygen and nutrient supply. 3. Develop resistant cell lines with a clear protocol: Use a stepwise dose-escalation protocol to generate radioresistant cell lines for comparison with the parental line. 4. Characterize cell lines: Perform baseline characterization of the cell line's radiosensitivity using clonogenic survival assays. |
| Difficulty in assessing the contribution of the tumor microenvironment to Ho-166 resistance. | 1. Inadequate in vitro models: Standard 2D cell cultures lack the complexity of the TME. 2. Lack of appropriate co-culture systems: Difficulty in maintaining and studying the interactions between tumor cells and stromal cells. 3. Challenges in analyzing the TME in vivo: Difficulty in isolating and analyzing different cell populations from the tumor. | 1. Utilize 3D culture models: Employ spheroids or organoids that better mimic the in vivo TME. 2. Establish co-culture systems: Develop co-culture models with cancer-associated fibroblasts, endothelial cells, and immune cells to study their impact on radiosensitivity. 3. Use advanced in vivo analysis techniques: Employ techniques like flow cytometry and immunohistochemistry to analyze the cellular composition of the TME in treated and untreated tumors. |
Section 3: Data Presentation
Table 1: Clinical Response Rates of Ho-166 Radioembolization in Liver Tumors
| Study/Tumor Type | Evaluation Criteria | Number of Patients | Disease Control Rate (DCR) | Objective Response Rate (ORR) |
| Systematic Review & Meta-Analysis | mRECIST | - | 93% (95% CI, 71–99%) | - |
| RECIST 1.1 | - | 54% (95% CI, 22–83%) | - | |
| HEPAR Primary (HCC) | mRECIST (target lesions) | 26 | - | 54% at 3 months |
| Clinical Study (HCC) | mRECIST | 22 | 81.8% at 3 months | 68.2% at 3 months |
DCR includes complete response, partial response, and stable disease. ORR includes complete and partial responses. Data synthesized from multiple clinical studies.[1][6][7]
Table 2: Dose-Response Relationship in Ho-166 Radioembolization
| Tumor Type | Finding | Reference |
| Hepatocellular Carcinoma (HCC) | Tumors with complete or partial response received 41% higher absorbed doses than non-responding tumors. | Reinders et al. (as cited in[1]) |
| A tumor-absorbed dose of 155 Gy was associated with a 90% probability of response. | Reinders et al. (as cited in[1]) | |
| Metastatic Colorectal Cancer | Significant dose-response relationship established. | [6] |
| Liver Metastases | Mean tumor-absorbed dose in tumors with complete metabolic response was 138% higher than in progressive tumors (222 Gy vs. 103 Gy). | [2] |
Section 4: Experimental Protocols
Protocol 1: Induction of a Radioresistant Cell Line
This protocol describes a method for generating a radioresistant cancer cell line through fractionated irradiation.
Objective: To develop a cell line with increased resistance to ionizing radiation for mechanistic studies.
Materials:
-
Parental cancer cell line (e.g., hepatocellular carcinoma cell line like HepG2 or Huh7)
-
Complete cell culture medium
-
Cell culture flasks and dishes
-
X-ray irradiator or other suitable radiation source
-
Trypsin-EDTA
-
Centrifuge
-
Hemocytometer or automated cell counter
Methodology:
-
Initial Seeding: Seed the parental cancer cells in a T25 flask at a density that will result in 70-80% confluency on the day of irradiation.
-
Fractionated Irradiation: Expose the cells to a dose of 2 Gy of X-ray radiation.
-
Recovery and Repopulation: After irradiation, replace the medium with fresh complete medium and allow the surviving cells to repopulate the flask. This may take several days to weeks.
-
Subsequent Irradiations: Once the cells have reached 70-80% confluency, subculture them into a new flask and repeat the 2 Gy irradiation.
-
Dose Escalation (Optional): After several rounds of 2 Gy irradiation, the dose can be gradually increased (e.g., to 4 Gy per fraction) to further select for resistant cells.
-
Generation of Resistant Line: Repeat the cycle of irradiation and repopulation for a total cumulative dose of at least 60 Gy. The resulting cell line can be considered radioresistant.
-
Validation of Resistance: Perform a clonogenic survival assay to compare the radiosensitivity of the newly generated resistant cell line with the parental cell line. The resistant line should exhibit a higher survival fraction at any given radiation dose.
Protocol 2: Assessment of DNA Double-Strand Breaks (DSBs) using γH2AX Immunofluorescence
This protocol outlines a method to quantify DNA DSBs, a key indicator of radiation-induced damage.
Objective: To visualize and quantify DNA DSBs in irradiated cells.
Materials:
-
Control and irradiated cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Mounting medium
-
Fluorescence microscope
Methodology:
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Irradiation: Irradiate the cells with the desired dose of radiation. Include a non-irradiated control.
-
Fixation: At various time points post-irradiation (e.g., 30 minutes, 4 hours, 24 hours), wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips onto microscope slides using mounting medium. Acquire images using a fluorescence microscope.
-
Quantification: Count the number of distinct γH2AX foci per nucleus. An increase in the number of foci indicates a higher level of DNA DSBs.
Protocol 3: Induction of Chemical Hypoxia for In Vitro Studies
This protocol describes the use of cobalt chloride (CoCl₂) to mimic hypoxic conditions in cell culture.
Objective: To stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α) and induce a hypoxic response in cultured cells.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
Cobalt chloride (CoCl₂)
-
Sterile PBS
Methodology:
-
Prepare CoCl₂ Stock Solution: Prepare a sterile stock solution of CoCl₂ in PBS (e.g., 100 mM).
-
Cell Seeding: Seed cells in culture plates or flasks and allow them to reach the desired confluency (typically 70-80%).
-
Treatment: Dilute the CoCl₂ stock solution in fresh, pre-warmed complete medium to the desired final concentration (typically 100-200 µM). Remove the old medium from the cells and replace it with the CoCl₂-containing medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Verification of Hypoxia: Confirm the induction of a hypoxic response by assessing the stabilization of HIF-1α protein levels via Western blotting or by measuring the upregulation of HIF-1α target genes (e.g., VEGF, GLUT1) using RT-qPCR.
Section 5: Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key mechanisms contributing to resistance to Ho-166 therapy.
Caption: Experimental workflow for developing and studying radioresistant cell lines.
Caption: Logical approach to troubleshooting inconsistent in vivo experimental outcomes.
References
- 1. This compound Radioembolization Is a Safe and Effective Locoregional Treatment for Primary and Secondary Liver Tumors: A Systematic Review and Meta-Analysis | MDPI [mdpi.com]
- 2. This compound Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Deterioration of Sarcopenia Post-Transarterial Radioembolization with this compound Serves as a Predictor for Disease Progression at 3 Months in Patients with Advanced Hepatocellular Carcinoma: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammatory markers and long term hematotoxicity of this compound-radioembolization in liver-dominant metastatic neuroendocrine tumors after initial peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Results of this compound Radioembolization with Personalized Dosimetry for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Enhancing Tumor Uptake of Holmium-166 Microspheres
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Holmium-166 (¹⁶⁶Ho) microspheres. The information is designed to address common issues encountered during experimental procedures and to offer solutions for enhancing tumor uptake and overall experimental success.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling, administration, and imaging of ¹⁶⁶Ho microspheres.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| ADM-01 | Microsphere Aggregation or Sedimentation in Suspension | - Improper suspension fluid. - High microsphere concentration. - Temperature effects increasing hydrophobic interactions. - Static suspension for extended periods. | - Use a carrier fluid with higher viscosity and/or density, such as colloidal microcrystalline cellulose, which has shown minimal sedimentation.[1][2] - Ensure continuous agitation or gentle vortexing of the microsphere suspension before and during administration. - Maintain a recommended temperature for the suspension as specified by the manufacturer. |
| ADM-02 | Catheter Clogging During Administration | - Aggregation of microspheres. - Use of incompatible catheter materials or sizes. - Stasis of flow during injection. | - Ensure a monodisperse suspension before administration. - Use Y-connectors that match the diameter of the tube lines to prevent lodging of microspheres.[3] - Administer microspheres at a steady, controlled rate (e.g., not exceeding 5 ml/min for resin microspheres) to avoid reflux and stasis.[4] |
| IMG-01 | Poor Image Quality or Artifacts in SPECT/CT | - High administered activity causing detector dead time. - Improper energy window settings. - Patient motion during acquisition. | - For high activities (>0.7 GBq), it is advisable to perform SPECT/CT imaging 2 to 5 days post-treatment to allow for radioactive decay and reduce dead time effects.[5][6] - Use appropriate energy windows for the ¹⁶⁶Ho photopeak (80.6 keV) and scatter correction (e.g., 118 keV).[7][8] - Ensure proper patient immobilization during the scan. |
| IMG-02 | Inaccurate Quantification of Microsphere Uptake | - Partial volume effects, especially in small tumors. - Inaccurate background correction. - Discrepancies between scout dose (e.g., ⁹⁹ᵐTc-MAA) and therapeutic dose distribution. | - Utilize self-calibration techniques for SPECT quantification for higher accuracy over a large activity range.[9] - Whenever possible, use a scout dose of ¹⁶⁶Ho microspheres, as it has a superior predictive value for intrahepatic distribution compared to ⁹⁹ᵐTc-MAA.[5] - For MRI-based dosimetry, use a nonrigid image registration for voxelwise ΔR₂ to account for regional differences in baseline R₂ values.[10] |
| BIO-01 | Significant Extrahepatic Deposition (e.g., Lungs, Gastrointestinal Tract) | - Arteriovenous shunting within the tumor. - Reflux of microspheres during administration. - Catheter misplacement. | - Perform a pre-treatment angiography to identify and potentially coil-embolize vessels that could lead to extrahepatic deposition.[11][12] - Administer a scout dose to assess the lung shunt fraction; a lung shunt delivering more than 30 Gy is a contraindication for the therapeutic dose.[12] - Administer the microspheres slowly and monitor for any reflux under fluoroscopy.[13] |
| BIO-02 | Low Tumor-to-Non-Tumor (T/N) Ratio | - Poor tumor vascularity. - Homogeneous distribution of microspheres throughout the liver rather than preferential uptake in the tumor. - Suboptimal catheter positioning. | - Evaluate tumor vascularity prior to treatment. - Employ superselective catheterization to target the tumor-feeding arteries more directly. - Consider combination therapies; for instance, combining ¹⁶⁶Ho-radioembolization with systemic therapies like PRRT has been shown to improve response rates in bulky liver disease. |
Frequently Asked Questions (FAQs)
Preparation and Handling
-
Q: What is the best way to prepare a stable suspension of ¹⁶⁶Ho microspheres to prevent aggregation?
-
A: To minimize aggregation and sedimentation, it is crucial to use a suitable suspension vehicle. Studies have shown that carrier fluids with higher viscosity, such as colloidal microcrystalline cellulose, can significantly reduce the sedimentation rate compared to aqueous Pluronic-based fluids.[1][2] It is also important to ensure the microspheres are well-dispersed through gentle but thorough mixing immediately prior to administration.
-
-
Q: Can ¹⁶⁶Ho microspheres be affected by the radiation they emit?
-
A: Yes, the ionizing radiation from ¹⁶⁶Ho can interact with the suspending media, potentially forming reactive oxygen species that can lead to the degradation of the microspheres over time.[14] Therefore, it is important to adhere to the recommended storage conditions and use the microspheres within the specified timeframe after activation.
-
Administration
-
Q: How can I avoid catheter blockage during the administration of ¹⁶⁶Ho microspheres?
-
A: To prevent catheter blockage, ensure that the microsphere suspension is homogeneous and free of aggregates before injection. Use catheters and delivery systems that are confirmed to be compatible with the microsphere size and material. Administering the microspheres at a controlled and steady rate can also help prevent clogging.[3]
-
-
Q: What is the importance of a scout dose before the therapeutic administration?
-
A: A scout dose is critical for predicting the biodistribution of the therapeutic dose of ¹⁶⁶Ho microspheres. It helps to identify any potential for significant extrahepatic deposition, particularly in the lungs, which could lead to toxicity.[5][12] Using a scout dose of ¹⁶⁶Ho microspheres is advantageous as it has been shown to be a better predictor of the therapeutic dose distribution than the traditionally used Technetium-99m macroaggregated albumin (⁹⁹ᵐTc-MAA).[5]
-
Imaging and Dosimetry
-
Q: What are the recommended imaging parameters for SPECT/CT of ¹⁶⁶Ho microspheres?
-
A: For SPECT imaging of ¹⁶⁶Ho, it is recommended to use medium energy collimators with an energy window set for the 80.6 keV photopeak (e.g., 15% window width) and a second window for scatter correction (e.g., 118 keV with a 12% window width).[8] To avoid issues with detector dead time at high activities, it is often recommended to perform imaging 2-5 days after administration.[5]
-
-
Q: Can MRI be used for quantitative assessment of ¹⁶⁶Ho microsphere distribution?
-
A: Yes, due to the paramagnetic properties of holmium, MRI can be used to visualize and quantify the distribution of ¹⁶⁶Ho microspheres.[15][16] Multi-echo gradient-echo MRI sequences can be used to create R₂* maps, which correlate with the concentration of microspheres. This allows for detailed dosimetry and assessment of tumor uptake.[8][16]
-
Biological Response and Efficacy
-
Q: What factors influence the tumor uptake of ¹⁶⁶Ho microspheres?
-
A: The primary factor is the vascularity of the tumor. Since the microspheres are delivered via the hepatic artery, hypervascular tumors tend to receive a higher concentration of microspheres.[17] The administration technique, including the position of the catheter, also plays a crucial role in maximizing tumor targeting while minimizing exposure to healthy tissue.
-
-
Q: How can the therapeutic efficacy of ¹⁶⁶Ho microspheres be enhanced?
-
A: Enhancing efficacy often involves optimizing the radiation dose delivered to the tumor. This can be achieved through personalized dosimetry, where the administered activity is calculated based on the individual patient's tumor and liver volumes, as determined from imaging.[11] Additionally, superselective administration, where the microspheres are delivered to the arteries directly supplying the tumor, can increase the tumor dose and improve outcomes.
-
Experimental Protocols
Protocol 1: Preclinical Administration of ¹⁶⁶Ho Microspheres in a Rat Liver Tumor Model
-
Animal Model: Use rats with implanted liver tumors.
-
Microsphere Preparation: Suspend the desired amount of neutron-activated ¹⁶⁶Ho-PLLA microspheres (average diameter of ~40 µm) in a suitable carrier fluid (e.g., 0.5 ml Gelofusine®).[1]
-
Surgical Procedure:
-
Perform a laparotomy to expose the hepatic artery.
-
Ligate the gastroduodenal and coeliac arteries to direct blood flow to the liver.
-
Cannulate the gastroduodenal artery with a needle or catheter, advancing the tip into the hepatic artery.[1]
-
-
Administration:
-
Measure the activity of the syringe containing the microsphere suspension before and after injection using a dose calibrator to determine the administered dose.
-
Slowly infuse the microsphere suspension into the hepatic artery.
-
Flush the catheter with saline to ensure all microspheres have been delivered.
-
-
Post-Administration:
-
Close the surgical site.
-
Monitor the animal for any adverse effects.
-
Proceed with imaging at predetermined time points.
-
Protocol 2: SPECT/CT Imaging for Biodistribution Analysis
-
Imaging System: Use a dual-headed SPECT/CT scanner equipped with medium energy collimators.
-
Energy Windows:
-
Acquisition Parameters:
-
Acquire 120 projections of 30 seconds each over a 360° orbit.[8]
-
Follow with a low-dose CT scan for anatomical localization and attenuation correction.
-
-
Image Reconstruction:
-
Reconstruct the SPECT data using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM), incorporating corrections for attenuation and scatter.
-
-
Data Analysis:
-
Co-register the SPECT and CT images.
-
Draw regions of interest (ROIs) over the tumor, healthy liver, lungs, and other organs of interest.
-
Quantify the activity in each ROI to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Protocol 3: MRI for Visualization and Quantification
-
Imaging System: Use a clinical MRI scanner (e.g., 1.5T or 3T).
-
Sequence: Acquire a multi-echo gradient-echo (mGRE) sequence.
-
Image Processing:
-
Generate R₂* (1/T₂*) maps from the mGRE data.
-
The change in R₂* (ΔR₂*) before and after microsphere administration is proportional to the concentration of holmium.
-
-
Quantification:
Quantitative Data Summary
| Parameter | Value | Reference |
| ¹⁶⁶Ho Half-life | 26.83 hours | [2] |
| ¹⁶⁶Ho Beta Emission (E_max) | 1.77 MeV (48.7%), 1.854 MeV (50%) | [2] |
| ¹⁶⁶Ho Gamma Emission (E_γ) | 80.6 keV | [2] |
| Microsphere Size (typical) | 20-50 µm | |
| Tumor to Liver Uptake Ratio (Rat Model) | 6.1 ± 2.9 | [1] |
| SPECT Quantification Accuracy (Self-Calibration) | Activity recovery is inherently 100% | [9] |
| MRI-based Microsphere Detection in Liver (% of delivered amount) | 89 ± 19% | [2] |
Visualizations
Caption: Experimental workflow for ¹⁶⁶Ho radioembolization.
Caption: Troubleshooting logic for ¹⁶⁶Ho microsphere experiments.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. This compound poly(L-lactic acid) microsphere radioembolisation of the liver: technical aspects studied in a large animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of yttrium-90 microspheres radioembolization in primary and metastatic liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gamma camera characterization at high this compound activity in liver radioembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. MRI-based biodistribution assessment of this compound poly(L-lactic acid) microspheres after radioembolisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accuracy of this compound SPECT/CT quantification over a large range of activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. Clinical Results of this compound Radioembolization with Personalized Dosimetry for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose finding study for unilobar radioembolization using this compound microspheres to improve resectability in patients with HCC: the RALLY protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound radioembolization for the treatment of patients with liver metastases: design of the phase I HEPAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 15. Development of an MRI-Guided Approach to Selective Internal Radiation Therapy Using this compound Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound Radioembolization Is a Safe and Effective Locoregional Treatment for Primary and Secondary Liver Tumors: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Quality control procedures for Holmium-166 radiopharmaceuticals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the quality control of Holmium-166 (Ho-166) radiopharmaceuticals. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the quality control of Ho-166 radiopharmaceuticals.
Issue 1: Low Radiochemical Purity (RCP) Detected by Instant Thin Layer Chromatography (ITLC)
-
Question: My ITLC analysis of a Ho-166 labeled compound shows a radiochemical purity below the acceptance criterion (e.g., <95%). What are the potential causes and how can I troubleshoot this?
-
Answer: Low radiochemical purity is a critical issue that can compromise the quality and safety of the radiopharmaceutical. The following steps can help identify and resolve the problem:
Potential Causes and Corrective Actions:
Potential Cause Corrective Action Incorrect pH of the reaction mixture: The optimal pH for radiolabeling is crucial. Deviations can lead to the formation of impurities. Verify the pH of all reagents and the final reaction mixture. Adjust as necessary according to the validated protocol. Presence of competing metal ions (e.g., Fe³⁺): Impurities in the reagents or radionuclide solution can compete with Ho-166 for the chelator.[1] Use high-purity reagents and radionuclide solutions. Consider pre-purification of the Ho-166 solution if contamination is suspected. Suboptimal reaction conditions (temperature, incubation time): Inadequate temperature or incubation time can result in incomplete labeling. Ensure that the reaction is carried out at the specified temperature and for the recommended duration. Optimize these parameters if developing a new labeling method. Oxidation or reduction of components: The presence of oxidizing or reducing agents can affect the stability of the chelator or the radionuclide. Use fresh solutions and de-aerated buffers where specified. Consider the addition of antioxidants like ascorbic acid if appropriate for the formulation.[2] Incorrect preparation of ITLC strips or mobile phase: Improperly prepared chromatographic materials can lead to inaccurate results. Ensure ITLC strips are handled correctly and the mobile phase is prepared according to the standard operating procedure (SOP). Degradation of the chelating agent or labeled compound: The compound itself may be unstable under the labeling or storage conditions. Assess the stability of the starting materials and the final product. Analyze for degradation products. Troubleshooting Workflow:
Caption: Workflow for investigating an out-of-specification (OOS) radiochemical purity result.
Issue 2: Positive Sterility Test
-
Question: A sterility test for a batch of Ho-166 radiopharmaceutical has returned a positive result. What are the immediate actions and investigation steps?
-
Answer: A positive sterility test indicates microbial contamination and requires immediate action to prevent patient administration.
Immediate Actions:
-
Quarantine the entire batch. Do not release for clinical use.
-
Notify the Quality Assurance department and management immediately.
-
Initiate a formal investigation.
Investigation Steps:
Area of Investigation Key Aspects to Review Laboratory Environment: Review environmental monitoring data for the cleanroom or isolator where the product was prepared and tested. Check for any deviations in air quality, pressure differentials, or surface microbial counts.[3][4] Personnel: Review the training records and aseptic technique qualifications (e.g., media fill tests) of the personnel involved in the preparation and testing.[2][5] Interview personnel to identify any potential breaches in aseptic procedure. Materials: Inspect all sterile components used in the batch, including vials, syringes, and filters, for any defects. Review the certificates of analysis and sterility for all starting materials. Process: Review the batch manufacturing record to ensure all steps were performed according to the validated procedure. Verify the correct functioning and sterilization of all equipment used. Test Procedure: Investigate the sterility testing procedure itself for potential sources of contamination. This includes the testing environment, the technique of the analyst, and the sterility of the growth media.[6] Microorganism Identification: Identify the contaminating microorganism to the species level. The identity of the organism can provide clues to its source (e.g., skin flora vs. environmental).[6] -
Issue 3: Failed Bacterial Endotoxin (B1171834) (LAL) Test
-
Question: The bacterial endotoxin level in our Ho-166 preparation exceeds the established limit. What could be the cause, and how do we address it?
-
Answer: A failed Limulus Amebocyte Lysate (LAL) test indicates the presence of pyrogens, which can cause a fever response in patients.
Potential Causes and Corrective Actions:
Potential Cause Corrective Action Contaminated Water or Reagents: Water for Injection (WFI) or other reagents may be a source of endotoxins. Use only certified pyrogen-free water and reagents. Test incoming raw materials for endotoxin levels. Improperly Depyrogenated Glassware and Equipment: Any materials that come into contact with the product must be properly depyrogenated. Validate the depyrogenation process (e.g., dry heat oven cycle). Ensure all glassware and equipment are handled aseptically after depyrogenation. Contamination During Preparation: Introduction of endotoxins from the environment or personnel during compounding. Review and reinforce aseptic techniques. Ensure proper gowning and gloving procedures are followed. Inhibition or Enhancement of the LAL Test: Components in the radiopharmaceutical formulation can interfere with the LAL test, leading to false results.[7][8] Perform a test for interfering factors as part of the method validation. Diluting the sample or adding specific reagents (e.g., calcium chloride for chelating agents) may be necessary to overcome interference.[7][8]
Frequently Asked Questions (FAQs)
1. Radionuclide and Radiochemical Purity
-
Q1: What is the difference between radionuclide purity and radiochemical purity?
-
A1: Radionuclide purity is the proportion of the total radioactivity present as the desired radionuclide (Ho-166).[9] Impurities could include other radioactive isotopes. Radiochemical purity is the proportion of the desired radionuclide (Ho-166) that is in the desired chemical form (e.g., bound to the chelator).[4][9] Impurities are different chemical forms of Ho-166, such as free Ho-166.
-
-
Q2: What are the acceptance criteria for the quality control of Ho-166 radiopharmaceuticals?
-
A2: Acceptance criteria are product-specific and should be defined in the product specifications. The table below provides typical values.
Quality Control Test Typical Acceptance Criteria Radionuclide Purity > 99.9% Ho-166 Radiochemical Purity > 95% Sterility No microbial growth Bacterial Endotoxins < 175 EU / administered volume pH 5.0 - 7.5 Particle Size (for microspheres) Mean diameter 20-60 µm[5][10][11]
-
2. Sterility and Pyrogenicity
-
Q3: How long does sterility testing take, and can a short-lived radiopharmaceutical like Ho-166 be released before results are available?
-
A3: Traditional sterility testing requires a 14-day incubation period.[12] Due to the short half-life of Ho-166 (26.8 hours), products are often released before the completion of the sterility test.[3][4] This "at-risk" release is permissible provided that the manufacturing process is robustly validated and performed under strict aseptic conditions. Rapid microbial detection methods can significantly reduce the time to obtain results.[3]
-
-
Q4: What is the principle of the LAL test for bacterial endotoxins?
-
A4: The LAL test utilizes a lysate from the amebocytes (blood cells) of the horseshoe crab (Limulus polyphemus). In the presence of bacterial endotoxins, a clotting cascade is initiated, which can be detected as a gel clot, an increase in turbidity, or a color change, depending on the specific method used.[7][12]
-
3. Ho-166 Microspheres
-
Q5: What are the key quality control tests specific to Ho-166 microspheres?
-
A5: In addition to the standard tests for radiopharmaceuticals, Ho-166 microspheres require specific quality control for:
-
Particle Size Distribution: To ensure the microspheres are of the correct size to be trapped in the target vasculature. This is often measured by light microscopy or laser diffraction.[13]
-
Microsphere Integrity: Visual inspection to ensure the microspheres are spherical and not fractured, which could alter their in-vivo distribution.
-
Holmium Content: To determine the amount of holmium per microsphere, which is important for dosimetry calculations.
-
In-vitro Stability: To ensure that Ho-166 does not leach from the microspheres after administration. This is typically tested by incubating the microspheres in a relevant biological fluid (e.g., saline or serum) and measuring the amount of radioactivity released over time.[14]
-
-
Experimental Protocols
1. Radiochemical Purity of Ho-166 Radiopharmaceuticals by ITLC
-
Principle: This method separates the labeled radiopharmaceutical from radiochemical impurities based on their differential migration on a stationary phase with a specific mobile phase.
-
Materials:
-
Instant Thin Layer Chromatography-Silica Gel (ITLC-SG) strips
-
Developing tank
-
Mobile phase (e.g., 0.9% saline, methanol, or other validated solvent)
-
Dose calibrator or radio-TLC scanner
-
-
Procedure:
-
Prepare the developing tank by adding the mobile phase to a depth of approximately 0.5 cm. Cover the tank and allow it to equilibrate.
-
Using a pencil, gently draw a starting line approximately 1-2 cm from the bottom of the ITLC-SG strip.
-
Carefully spot a small drop (1-2 µL) of the Ho-166 radiopharmaceutical onto the starting line.
-
Place the strip in the developing tank, ensuring the starting spot is above the level of the mobile phase.
-
Allow the solvent to migrate up the strip until it reaches a pre-determined solvent front (usually about 1 cm from the top).
-
Remove the strip from the tank and allow it to dry completely.
-
Cut the strip into two or more sections (e.g., origin and solvent front) and measure the radioactivity of each section in a dose calibrator.
-
Calculate the radiochemical purity as follows: RCP (%) = (Counts in the spot of the labeled compound / Total counts on the strip) x 100
-
2. Bacterial Endotoxin Testing by LAL Gel-Clot Method
-
Principle: This method detects the presence of bacterial endotoxins by the formation of a gel clot in the presence of Limulus Amebocyte Lysate.
-
Materials:
-
LAL reagent (lyophilized)
-
LAL Reagent Water (LRW)
-
Control Standard Endotoxin (CSE)
-
Depyrogenated glass test tubes and pipettes
-
Heating block or water bath at 37°C ± 1°C
-
-
Procedure:
-
Reconstitute the LAL reagent and CSE according to the manufacturer's instructions using LRW.
-
Prepare a series of endotoxin standards by diluting the CSE.
-
For each sample, prepare four tubes:
-
A (Negative Control): 0.1 mL of LRW.
-
B (Positive Product Control): 0.1 mL of the sample spiked with a known amount of CSE.
-
C (Positive Water Control): 0.1 mL of LRW spiked with a known amount of CSE.
-
D (Sample): 0.1 mL of the sample.
-
-
Add 0.1 mL of the reconstituted LAL reagent to each tube.
-
Gently mix and incubate the tubes undisturbed at 37°C for 60 minutes.
-
After incubation, carefully invert each tube 180°.
-
A positive result is indicated by the formation of a solid gel that remains intact upon inversion. A negative result is indicated by the absence of a solid clot.
-
The test is valid if the negative control is negative and the positive controls are positive. The sample passes the test if the result is negative.
-
3. Sterility Testing by Direct Inoculation
-
Principle: The radiopharmaceutical is directly added to two types of growth media to support the growth of a wide range of aerobic and anaerobic bacteria and fungi.
-
Materials:
-
Fluid Thioglycollate Medium (FTM)
-
Soybean-Casein Digest Medium (SCDM)
-
Sterile syringes and needles
-
-
Procedure:
-
Aseptically withdraw a specified volume of the Ho-166 radiopharmaceutical.
-
Inoculate the specified volume into a container of FTM and a container of SCDM. The volume of the product should not exceed 10% of the volume of the medium.
-
Incubate the FTM tubes at 30-35°C and the SCDM tubes at 20-25°C for 14 days.
-
Observe the media for evidence of microbial growth (turbidity) at regular intervals during the incubation period.
-
If no growth is observed after 14 days, the product is considered sterile.
-
Visualizations
Caption: General quality control workflow for this compound radiopharmaceuticals.
References
- 1. mdpi.com [mdpi.com]
- 2. doh.wa.gov [doh.wa.gov]
- 3. youthfilter.com [youthfilter.com]
- 4. nucleusrad.com [nucleusrad.com]
- 5. uspnf.com [uspnf.com]
- 6. Overcoming the Common Issues in Sterility Testing Failures with the Quality Systems Approach [complianceonline.com]
- 7. Need for Rapid Endotoxin Detection Methods for Manufacturers of Radiopharmaceuticals | FUJIFILM Wako [wakopyrostar.com]
- 8. Limulus amebocyte lysate testing: adapting it for determination of bacterial endotoxin in 99mTc-labeled radiopharmaceuticals at a hospital radiopharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 10. inis.iaea.org [inis.iaea.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 13. researchgate.net [researchgate.net]
- 14. research-portal.uu.nl [research-portal.uu.nl]
Troubleshooting poor radiolabeling efficiency with Holmium-166
Technical Support Center: Holmium-166 Radiolabeling
Welcome to the technical support center for this compound (¹⁶⁶Ho) radiolabeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their radiolabeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is a typical radiolabeling efficiency I should expect for ¹⁶⁶Ho? A1: The expected radiolabeling efficiency can vary significantly depending on the ligand, chelator, and reaction conditions. However, for well-optimized protocols, efficiencies should ideally be greater than 95%. For example, the radiolabeling of CHX-B-DTPA conjugated antibodies has been achieved with approximately 80% efficiency.[1] It is crucial to perform quality control tests to determine the radiochemical purity and identify the sources of inefficiency.[2]
Q2: Which chelators are commonly used for this compound? A2: Holmium is a lanthanide and is typically chelated by macrocyclic ligands containing carboxylate or phosphonate (B1237965) donor groups. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are common, but require heating, which can be unsuitable for sensitive biomolecules.[3] Phosphonate-based chelators like DOTMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid) are also effective and are used in applications for bone metastases.[4][5] The choice of chelator is critical and depends on the specific metal ion, the desired in vivo behavior, and the conjugation chemistry.[6]
Q3: What are the most critical parameters affecting ¹⁶⁶Ho radiolabeling? A3: The most critical parameters include:
-
pH: The pH of the reaction mixture must be optimized to ensure stable complex formation and prevent the hydrolysis of Ho³⁺ ions, which can lead to the formation of colloidal ¹⁶⁶Ho.[7]
-
Molar Ratio: The ratio of the chelator-conjugated molecule to this compound is crucial for driving the reaction towards the desired radiolabeled product.
-
Purity of Reagents: Both the ¹⁶⁶Ho solution and the compound to be labeled must be free from competing metal ion impurities (e.g., Fe³⁺) that can interfere with the labeling process.[1]
-
Temperature and Incubation Time: These parameters must be optimized to achieve high labeling efficiency without degrading the molecule being labeled.
Q4: How do I assess the radiochemical purity of my ¹⁶⁶Ho-labeled product? A4: Radiochemical purity is typically assessed using chromatographic techniques.[2] Instant Thin-Layer Chromatography (ITLC) or Radio-HPLC are the most common methods. These techniques separate the desired radiolabeled compound from impurities like free (unbound) ¹⁶⁶Ho and colloidal ¹⁶⁶Ho. The distribution of radioactivity on the chromatogram is then analyzed to calculate the percentage of each species.[7]
Troubleshooting Guide for Poor Radiolabeling Efficiency
This guide addresses specific issues identified through quality control analysis.
References
- 1. Radiolabeling antibodies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 3. Emerging chelators for nuclear imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The various therapeutic applications of the medical isotope this compound: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of human absorbed dose for 166Ho-PAM: comparison with 166Ho-DOTMP and 166Ho-TTHMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelating agents and their use in radiopharmaceutical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
Navigating the Nuances of Holmium-166 Treatment: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the side effects associated with Holmium-166 (¹⁶⁶Ho) treatment. This guide offers troubleshooting advice and frequently asked questions in a user-friendly format to address specific issues that may arise during preclinical and clinical experiments.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section provides practical, question-and-answer guidance for the common and less frequent side effects observed during ¹⁶⁶Ho radioembolization.
Post-Embolization Syndrome (PES)
Q1: What is Post-Embolization Syndrome (PES) and what are its typical manifestations?
A1: Post-Embolization Syndrome is a common, self-limiting condition that can occur after radioembolization.[1][2] It is characterized by a constellation of symptoms including fatigue, abdominal pain, nausea, vomiting, and low-grade fever.[1][2] These symptoms are generally mild to moderate in severity and typically resolve within one to two weeks.[1]
Q2: What is the recommended prophylactic and therapeutic protocol for managing nausea and vomiting associated with ¹⁶⁶Ho treatment?
A2: While there is no universal consensus on prophylactic antiemetics, a common approach involves the administration of a 5-HT3 receptor antagonist, such as ondansetron, prior to the procedure.[3] For active nausea and vomiting, standard antiemetics can be effective.[3] If symptoms persist, a combination of antiemetics with different mechanisms of action may be considered. Non-pharmacological strategies like consuming small, frequent meals and avoiding strong odors can also provide relief.
Q3: What are the best practices for managing abdominal pain following ¹⁶⁶Ho radioembolization?
A3: Abdominal pain is a frequent component of PES.[1] For mild to moderate pain, over-the-counter analgesics are often sufficient.[3] In cases of more severe pain, opioid analgesics may be required.[4] It is crucial to differentiate PES-related pain from more severe complications like gastrointestinal ulceration or cholecystitis, which may present with persistent or worsening abdominal pain.[5]
Q4: How should fever be managed in the context of Post-Embolization Syndrome?
A4: A low-grade fever is a common symptom of PES.[1] Antipyretics such as acetaminophen (B1664979) can be used for symptomatic relief. It is important to monitor the patient for signs of infection, as fever can also be an indicator of more serious complications like a liver abscess. If the fever is high-grade, persistent, or accompanied by other signs of infection, further investigation is warranted.
Serious Adverse Events
Q5: What is Radioembolization-Induced Liver Disease (REILD) and how can it be prevented and managed?
A5: REILD is a rare but serious complication characterized by jaundice, ascites, and elevated bilirubin (B190676) in the absence of tumor progression, typically occurring 4 to 8 weeks after treatment.[6] Prevention is key and involves careful patient selection, appropriate dosimetry to limit the radiation dose to the non-tumorous liver, and considering a sequential lobar approach for bilobar disease.[7] Management is primarily supportive and may include diuretics for ascites and corticosteroids, although their efficacy is not definitively established.
Q6: What are the signs and management strategies for gastrointestinal ulceration after ¹⁶⁶Ho treatment?
A6: Gastrointestinal ulceration is an uncommon complication that can arise from the non-target delivery of microspheres to the stomach or duodenum.[5][8] Symptoms can include persistent abdominal pain, nausea, vomiting, and gastrointestinal bleeding.[5][8] Prevention involves meticulous pre-treatment angiography to identify and potentially embolize vessels that could lead to non-target deposition.[9] Management typically involves high-dose proton pump inhibitors.[10] In severe, refractory cases, surgical intervention may be necessary.[5]
Q7: How is radiation pneumonitis diagnosed and managed?
A7: Radiation pneumonitis is a rare complication resulting from shunting of microspheres to the lungs.[6] Symptoms include dry cough, dyspnea, and fever.[6] Diagnosis is made based on clinical symptoms and characteristic findings on chest imaging.[6] Management is primarily supportive, and corticosteroids are often used, although their effectiveness is not well-established in this context.[1] Current guidelines recommend limiting the lung radiation dose to less than 30 Gy in a single treatment.[2]
Quantitative Data Summary
The following tables summarize the incidence of common side effects and provide an overview of prophylactic and therapeutic agents.
Table 1: Incidence of Common Adverse Events Following this compound Radioembolization
| Adverse Event | Incidence Rate (%) | Severity |
| Fatigue | 71% | Mostly Grade 1[11] |
| Abdominal Pain | 23% - 55% | Mostly Grade 1[11] |
| Nausea | 23% | Mostly Grade 1[11] |
| Fever | 2% - 12% | Mild and self-limiting[6] |
| Vomiting | 17% - 32% | Mild and self-limiting[6] |
Table 2: Prophylactic and Therapeutic Medications for Side Effect Management
| Symptom/Condition | Medication Class | Examples | Administration Route | Notes |
| Nausea & Vomiting | 5-HT3 Receptor Antagonists | Ondansetron | IV, Oral | Often used prophylactically.[3] |
| Dopamine Antagonists | Metoclopramide | IV, Oral | Effective for delayed nausea. | |
| Pain | Non-opioid Analgesics | Acetaminophen, NSAIDs | Oral | For mild to moderate pain. |
| Opioid Analgesics | Fentanyl, Hydromorphone | IV, Oral, Transdermal | For moderate to severe pain.[4] | |
| Fever | Antipyretics | Acetaminophen | Oral | For symptomatic relief. |
| GI Ulceration | Proton Pump Inhibitors | Esomeprazole, Pantoprazole | IV, Oral | High-dose therapy is recommended.[10] |
| REILD | Corticosteroids | Prednisolone | Oral | Efficacy not fully established. |
| Diuretics | Spironolactone, Furosemide | Oral | For management of ascites. |
Experimental Protocols & Methodologies
A critical aspect of managing side effects is a structured approach to prevention and early detection. The following outlines a general workflow.
Pre-Treatment Protocol
-
Patient Selection: Rigorous evaluation of liver function (Child-Pugh score ≤ B7), performance status (ECOG ≤ 2), and life expectancy (> 3 months) is crucial.[12]
-
Angiographic Mapping: A detailed hepatic angiogram is performed to map the vascular anatomy and identify any arteries that could supply the gastrointestinal tract.
-
Scout Dose Administration: A low-activity "scout dose" of ¹⁶⁶Ho microspheres (or a surrogate like ⁹⁹ᵐTc-MAA) is administered to predict the biodistribution of the therapeutic dose and to quantify the lung shunt fraction.[12]
-
Prophylactic Embolization: If aberrant vessels supplying the gastrointestinal tract are identified, prophylactic coil embolization may be performed to prevent non-target microsphere deposition.[9]
Post-Treatment Monitoring Protocol
-
Immediate Post-Procedure: Monitor for signs of PES, including pain, nausea, and vomiting. Administer prophylactic and therapeutic medications as per institutional protocols.
-
Short-Term Follow-up (1-4 weeks): Clinical assessment and laboratory tests (complete blood count, liver function tests) should be performed to monitor for early signs of toxicity.[13][14]
-
Long-Term Follow-up (1-3 months and beyond): Continue to monitor liver function tests for signs of REILD.[15] Imaging studies (CT or MRI) are performed to assess tumor response and rule out complications.[15]
Visualizing Management Strategies
The following diagrams illustrate the logical workflow for managing common side effects of this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Complications of Radioembolization: Prevention and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncologic Interventions: Periprocedural Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Gastrectomy for the treatment of refractory gastric ulceration after radioembolization with 90Y microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recognizing and Managing Adverse Events in Y-90 Radioembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Woman with Black Beads in Her Stomach: Severe Gastric Ulceration Caused by Yttrium-90 Radioembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioembolization: Is Prophylactic Embolization of Hepaticoenteric Arteries Necessary? A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radioembolization Patient Education | Northwestern Medicine [nm.org]
- 14. Frontiers | Side Effects of Yttrium-90 Radioembolization [frontiersin.org]
- 15. Recommendations for the management of yttrium-90 radioembolization in the treatment of patients with colorectal cancer liver metastases: a multidisciplinary review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Holmium-166 and Yttrium-90 for Liver Cancer Radioembolization
For Researchers, Scientists, and Drug Development Professionals
Transarterial radioembolization (TARE) has emerged as a cornerstone in the locoregional treatment of primary and secondary liver tumors. This minimally invasive procedure involves the targeted delivery of radioactive microspheres to the hepatic arterial supply of the tumor, maximizing radiation dose to the malignant tissue while sparing healthy parenchyma. For years, Yttrium-90 (Y-90) has been the standard radionuclide for this therapy. However, the advent of Holmium-166 (Ho-166) microspheres presents a promising alternative with distinct physical and imaging properties that may offer significant clinical advantages. This guide provides an objective comparison of Ho-166 and Y-90 for liver cancer radioembolization, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Physical and Dosimetric Properties: A Head-to-Head Comparison
The therapeutic efficacy of radioembolization is fundamentally linked to the physical characteristics of the radionuclide. Ho-166 and Y-90 are both high-energy beta emitters, inducing tumor cell death through DNA damage.[1] However, their decay properties, energy spectra, and the physical characteristics of their corresponding microspheres differ significantly, impacting dosimetry, imaging, and clinical application.
| Property | This compound (QuiremSpheres®) | Yttrium-90 (SIR-Spheres®, TheraSphere®) |
| Half-life | 26.8 hours[2] | 64.2 hours[3] |
| Beta Energy (Max) | 1.85 MeV[4] | 2.28 MeV[4] |
| Beta Energy (Mean) | 0.67 MeV | 0.94 MeV[3] |
| Gamma Emissions | Yes (81 keV)[2] | No (Bremsstrahlung only)[3] |
| Microsphere Type | Poly(L-lactic acid) (PLLA)[1] | Resin or Glass[5] |
| Microsphere Density | 1.4 g/cm³[4] | Resin: ~1.6 g/cm³, Glass: ~3.0 g/cm³ |
| Microsphere Diameter | 30 µm (range 15-60 µm)[4] | Resin: 32 µm (range 20-60 µm), Glass: 25 µm (range 20-30 µm) |
| Imaging Modalities | SPECT/CT, MRI[2] | Bremsstrahlung SPECT/CT, PET/CT[3][6] |
A Monte Carlo simulation study comparing the dosimetry of Y-90 and Ho-166 in a liver phantom provides further quantitative insights. For the same initial activity, Y-90 delivers a higher absorbed dose to the tumor.[7][8] However, Ho-166 is considered a good alternative from a dosimetric evaluation standpoint.[7][9] Another study highlighted that for a given tumor dose, the normal liver dose from Ho-166 can be lower than that from Y-90, suggesting a benefit for normal tissue sparing.[7]
| Absorbed Dose (Gy) - Monte Carlo Simulation[7][8] | Yttrium-90 | This compound |
| Max. Absorbed Dose in Tumor | 2.334E+03 ± 1.576E+01 | 7.006E+02 ± 6.013E-01 |
| Mean Absorbed Dose in Tumor | 1.50E+03 ± 1.36E+00 | 4.58E+02 ± 4.75E-01 |
| Mean Absorbed Dose in Normal Parenchyma | 2.07E+01 ± 9.58E-02 | 3.79E+00 ± 2.63E-02 |
The Imaging Advantage of this compound
A key differentiator of Ho-166 is its intrinsic imaging capabilities. Unlike the pure beta emitter Y-90, Ho-166 also emits gamma photons, enabling direct visualization and quantification of microsphere distribution using Single-Photon Emission Computed Tomography (SPECT).[2] Furthermore, the paramagnetic nature of holmium allows for its detection by Magnetic Resonance Imaging (MRI), offering superior spatial resolution for assessing microsphere distribution within the liver.[1][10]
This dual-modality imaging potential of Ho-166 provides a significant advantage in treatment planning and verification. The ability to use the same microspheres for both a low-activity "scout" dose and the therapeutic dose allows for a more accurate prediction of the actual treatment distribution.[2] Studies have shown that a Ho-166 scout dose has superior predictive accuracy for intrahepatic distribution compared to the traditional Technetium-99m macroaggregated albumin (99mTc-MAA) used for Y-90 treatment planning.[1][2] This enhanced predictability can lead to more personalized dosimetry and potentially improved clinical outcomes.[11]
Clinical Efficacy and Safety
Clinical studies have demonstrated that Ho-166 TARE is a safe and effective locoregional treatment for both primary and secondary liver tumors.[1] Meta-analyses of Ho-166 radioembolization show high rates of tumor control and favorable survival outcomes with minimal severe adverse events.[1] For instance, a systematic review reported a 3-month disease control rate of 93% according to mRECIST criteria.[1] The overall survival rates at 3, 6, 12, and 30 months were 98%, 89%, 74%, and 39%, respectively.[1]
While direct comparative trials are limited, studies suggest that the clinical outcomes of Ho-166 TARE are comparable to those of Y-90 TARE.[1] A study on hepatocellular carcinoma (HCC) patients treated with Ho-166 radioembolization showed a median overall survival of 14.9 months.[12] Another study reported a median overall survival of 17.2 months for HCC patients undergoing Ho-166 TARE with personalized dosimetry.[11] For comparison, the LEGACY study, which investigated Y-90 glass microspheres for solitary, unresectable HCC, reported a three-year overall survival of 86.6%.[13]
The safety profiles of both treatments are generally manageable, with the most common side effects being fatigue, abdominal pain, and nausea. A key concern in radioembolization is radiation-induced liver disease (REILD). The ability to perform accurate dosimetry with Ho-166 may help in minimizing the radiation dose to healthy liver tissue, potentially reducing the risk of REILD.[1] In a study of Ho-166 radioembolization for HCC, unacceptable toxicity was observed in less than 10% of patients.[4]
| Clinical Outcome | This compound | Yttrium-90 |
| Disease Control Rate (3 months, mRECIST) | 93%[1] | Not directly comparable, but high response rates reported[13] |
| Median Overall Survival (HCC) | 14.9 - 17.2 months[11][12] | Varies by study and patient population (e.g., 3-year OS of 86.6% in a specific cohort)[13] |
| Objective Response Rate (HCC) | 54% of tumor lesions showed response at 3 months[4] | 88.3% (best response) in the LEGACY study[13] |
Experimental Protocols
The methodologies for radioembolization with Ho-166 and Y-90 share fundamental steps, but differ in the specifics of treatment planning and dose delivery, primarily due to the different imaging surrogates and dosimetric approaches.
This compound Radioembolization Protocol (Exemplar)
-
Patient Selection: Patients with unresectable primary or secondary liver tumors, adequate liver function (Child-Pugh score ≤B7), and good performance status (ECOG 0-1) are typically considered.[12]
-
Pre-treatment Angiography and Scout Dose: A diagnostic hepatic angiography is performed to map the vascular anatomy. A scout dose of Ho-166 microspheres (e.g., QuiremScout™) is administered into the target hepatic artery.[2][14]
-
SPECT/CT and/or MRI Imaging: Following the scout dose, SPECT/CT and/or MRI is performed to assess the microsphere distribution, quantify the lung shunt fraction, and perform personalized dosimetry to calculate the required therapeutic activity.[14][15]
-
Therapeutic Dose Administration: The therapeutic dose of Ho-166 microspheres (e.g., QuiremSpheres®) is administered via the same catheter position as the scout dose.[14] The activity is calculated based on the desired absorbed dose to the tumor and tolerance of the healthy liver.[15]
-
Post-treatment Imaging and Dosimetry: Post-treatment SPECT/CT and/or MRI is performed to confirm the distribution of the therapeutic dose and perform final dosimetric calculations.[16]
-
Follow-up: Patients are monitored for adverse events and tumor response is assessed at regular intervals (e.g., 3 and 6 months) using imaging modalities like CT or MRI and tumor markers.[12]
Yttrium-90 Radioembolization Protocol (Exemplar)
-
Patient Selection: Similar criteria as for Ho-166 TARE are applied.
-
Pre-treatment Angiography and 99mTc-MAA Scan: A hepatic angiography is performed, followed by the administration of 99mTc-MAA as a surrogate for the Y-90 microspheres.[3][17]
-
Planar Scintigraphy and SPECT/CT: Imaging is performed to assess the distribution of 99mTc-MAA, estimate the lung shunt fraction, and plan the therapeutic dose.[17]
-
Therapeutic Dose Calculation and Administration: The Y-90 microsphere activity is calculated using either the body surface area method or the partition model for dosimetry.[18] The therapeutic dose is then administered into the target hepatic artery.
-
Post-treatment Imaging: Post-treatment imaging with Bremsstrahlung SPECT/CT or PET/CT can be performed to qualitatively assess the distribution of Y-90 microspheres.[6]
-
Follow-up: Similar follow-up protocols as for Ho-166 TARE are implemented.
Conclusion and Future Directions
This compound radioembolization presents a compelling alternative to the established Yttrium-90 therapy for liver cancer. Its unique imaging properties, which allow for more accurate and personalized dosimetry, are a significant advantage that may lead to improved therapeutic outcomes and enhanced safety. While current clinical data suggest comparable efficacy and safety to Y-90, further large-scale, prospective, and randomized controlled trials are needed to definitively establish the superiority of one radionuclide over the other for specific patient populations and tumor types.
The ability to visualize and quantify the distribution of Ho-166 microspheres with both SPECT and MRI opens up new avenues for research. Future studies should focus on leveraging these imaging capabilities to optimize treatment planning, establish clear dose-response relationships, and explore novel treatment strategies, such as adaptive radioembolization. For drug development professionals, the well-characterized nature of Ho-166 microspheres and their theranostic potential make them an attractive platform for combination therapies with systemic agents, potentially unlocking synergistic effects and improving outcomes for patients with advanced liver cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yttrium-90 hepatic radioembolization: clinical review and current techniques in interventional radiology and personalized dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Y-90 and Ho-166 Dosimetry Using Liver Phantom: A Monte Carlo Study7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Y-90 and Ho-166 Dosimetry Using Liver Phantom: A Monte Carlo Study7 | Bentham Science [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Results of this compound Radioembolization with Personalized Dosimetry for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. bostonscientific.com [bostonscientific.com]
- 14. Study Protocol: Adjuvant this compound Radioembolization After Radiofrequency Ablation in Early-Stage Hepatocellular Carcinoma Patients—A Dose-Finding Study (HORA EST HCC Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study Protocol: Adjuvant this compound Radioembolization After Radiofrequency Ablation in Early-Stage Hepatocellular Carcinoma Patients—A Dose-Finding Study (HORA EST HCC Trial) | springermedizin.de [springermedizin.de]
- 16. thieme-connect.com [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. assets.bmctoday.net [assets.bmctoday.net]
Comparative efficacy of Holmium-166 and Lutetium-177 in radionuclide therapy
Holmium-166 Radioembolization Workflow
The administration of ¹⁶⁶Ho microspheres for radioembolization is a multi-step process designed to ensure accurate delivery and dosimetry. A key feature of ¹⁶⁶Ho radioembolization is the use of a scout dose of ¹⁶⁶Ho microspheres, which has been shown to be more predictive of the therapeutic dose distribution than the traditionally used ⁹⁹mTc-MAA.
1. Pre-treatment Planning:
-
Angiography: A visceral angiogram is performed to map the hepatic arterial anatomy.
-
Scout Dose Administration: A low-activity scout dose (approximately 250 MBq) of ¹⁶⁶Ho microspheres is administered into the hepatic artery.
-
SPECT/CT Imaging: Post-scout dose SPECT/CT is performed to assess the biodistribution of the microspheres, quantify the lung shunt fraction, and perform preliminary dosimetry.
2. Therapeutic Dose Administration:
-
Based on the scout dose findings, the therapeutic activity of ¹⁶⁶Ho microspheres is calculated and administered through a catheter positioned in the hepatic artery.
3. Post-treatment Dosimetry:
-
SPECT/CT and/or MRI are performed post-therapy to confirm the distribution of the microspheres and calculate the absorbed radiation dose to the tumor and normal liver tissue.
A Comparative Guide to Holmium-166 Dosimetry Validation with Phantom Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Holmium-166 (Ho-166) dosimetry validation using phantom studies, with a focus on its performance against the commonly used alternative, Yttrium-90 (Y-90). The information presented is supported by experimental data from phantom-based studies, offering insights into the methodologies and quantitative outcomes of such validations.
Comparative Dosimetry Data: Ho-166 vs. Y-90
Phantom studies are crucial for validating the accuracy of dosimetry calculations in radionuclide therapy. The following tables summarize quantitative data from Monte Carlo simulations in a liver phantom, comparing the absorbed doses from Ho-166 and Y-90.
Table 1: Comparison of Absorbed Doses in a Liver Phantom with a Simulated Tumor [1][2]
| Parameter | Yttrium-90 (Y-90) | This compound (Ho-166) |
| Maximum Absorbed Dose (Tumor Center) | 2.334E+03 ± 1.576E+01 Gy | 7.006E+02 ± 6.013E-01 Gy |
| Mean Absorbed Dose (Tumor) | 1.50E+03 ± 1.36E+00 Gy | 4.58E+02 ± 4.75E-01 Gy |
| Mean Absorbed Dose (Normal Parenchymal Tissue) | 2.07E+01 ± 9.58E-02 Gy | 3.79E+00 ± 2.63E-02 Gy |
| Minimum Absorbed Dose (Farthest Location from Source) | 2.133E-03 ± 1.883E-01 Gy | 1.152E-02 ± 1.036E-03 Gy |
Table 2: Activity Equivalence for a Target Tumor Dose of 262.9 Gy [1]
| Radionuclide | Required Activity (GBq) |
| Yttrium-90 (Y-90) | 1.82 |
| This compound (Ho-166) | 5.83 |
| Samarium-153 (Sm-153) | 8.32 |
| Lutetium-177 (Lu-177) | 4.44 |
Experimental Protocols for Dosimetry Validation
The validation of Ho-166 dosimetry typically involves a series of steps, from phantom preparation to data analysis. Below are detailed methodologies for key experiments.
Monte Carlo Simulation of a Liver Phantom
This protocol outlines the steps for a computational validation of Ho-166 dosimetry using the Geant4 Application for Tomographic Emission (GATE) Monte Carlo simulation package.
-
Phantom Definition: A digital liver model phantom is created within the GATE environment. This phantom includes a spherical "tumor" imitation, for example, with a 1.5 cm radius, embedded within the liver parenchyma.[1][2]
-
Source Definition: A total activity of 40 mCi of Ho-166 is prescribed and defined as the source, distributed uniformly within the tumor volume.[1][2] For comparison, a separate simulation is run with 40 mCi of Y-90.[1][2]
-
Voxel-based Dosimetry: The phantom is divided into cubic voxels (e.g., 2x2x2 mm³) to act as "Dose-Actors" for recording the absorbed dose at 30 specific locations within and around the tumor.[1][2]
-
Simulation Execution: The simulation is run to track the transport and energy deposition of particles emitted from the Ho-166 or Y-90 source. The simulation duration is set to be equivalent to a real-world scenario, for instance, 11 days for Ho-166 and 10 days for Y-90, to calculate the total absorbed dose.[1][2]
-
Data Analysis: The absorbed dose in each voxel is calculated. The total dose is determined by referencing the dose occurring in the first second of the simulation.[1][2]
SPECT/CT Imaging of an Anthropomorphic Phantom
This protocol describes the experimental workflow for validating Ho-166 dosimetry using a physical phantom and SPECT/CT imaging.
-
Phantom Preparation: An anthropomorphic phantom, which mimics the human torso, is used. The liver compartment of the phantom is filled with a solution containing a known activity of Ho-166 chloride.[3] To simulate tumors, spheres with a higher concentration of Ho-166 are placed within the liver compartment.[3] For certain studies, a dual-isotope approach is used, where Technetium-99m (99mTc) stannous phytate is also added to the healthy liver compartment to aid in its delineation.[3][4]
-
SPECT/CT Acquisition: The phantom is imaged using a SPECT/CT scanner. Data is acquired using a photopeak window centered at 81 keV for Ho-166.[5] Scatter correction is crucial and can be performed using methods like the dual-energy window (DEW) or the triple-energy window (TEW) technique.[5]
-
Image Reconstruction: The acquired SPECT data is reconstructed using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM).[6] The reconstruction includes corrections for attenuation (using the CT data), scatter, and collimator-detector response.[7]
-
Image Quantification and Dosimetry: The reconstructed SPECT images, now representing the activity distribution in Becquerels per milliliter (Bq/mL), are used for dosimetry calculations. This can be done using various methods, including voxel-based convolution with dose kernels or Monte Carlo-based calculations. The resulting absorbed dose maps are then analyzed to determine the dose to the simulated tumors and healthy tissues.
Visualizing the Workflow
The following diagrams illustrate the key workflows in Ho-166 dosimetry validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Y-90 and Ho-166 Dosimetry Using Liver Phantom: A Monte Carlo Study7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 166Holmium–99mTechnetium dual-isotope imaging: scatter compensation and automatic healthy-liver segmentation for 166Holmium radioembolization dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous 166Ho/99mTc dual-isotope SPECT with Monte Carlo-based downscatter correction for automatic liver dosimetry in radioembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards harmonized this compound SPECT image quality for dosimetry: a multi-center, multi-vendor study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Toward the standardization of radiopharmaceutical therapies: a technical note evaluating a clinical dosimetry workflow for single-time-point 177Lu SPECT/CT-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
The Theranostic Bridge: Translating Holmium-166 Therapies from Preclinical Promise to Clinical Practice
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of radionuclide therapy is continually evolving, with a pressing need for theranostic agents that offer both therapeutic efficacy and real-time imaging capabilities. Holmium-166 (¹⁶⁶Ho), a high-energy beta- and gamma-emitting radionuclide, has emerged as a powerful contender in this arena. Its unique physical properties not only allow for potent tumoricidal effects but also enable visualization through single-photon emission computed tomography (SPECT) and magnetic resonance imaging (MRI), a significant advantage over other commonly used isotopes. This guide provides a comprehensive comparison of the preclinical to clinical translation of various ¹⁶⁶Ho-based therapies, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Formulations of this compound
This compound has been incorporated into several delivery systems, each tailored for specific therapeutic applications. The most extensively studied of these include:
-
¹⁶⁶Ho-microspheres: Primarily poly(L-lactic acid) (PLLA) or resin microspheres for the treatment of liver malignancies via transarterial radioembolization (TARE).
-
¹⁶⁶Ho-chitosan: A complex that forms a gel-like substance at physiological pH, enabling localized intratumoral retention for various solid tumors.
-
¹⁶⁶Ho-DOTMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonate): A bone-seeking agent for the treatment of bone metastases.
This guide will delve into the preclinical evidence and clinical outcomes for each of these formulations, offering a comparative perspective against alternative treatments where applicable.
Preclinical to Clinical Translation Workflow
The journey of a ¹⁶⁶Ho-based therapeutic from the laboratory to the clinic follows a structured path, ensuring safety and efficacy at each stage.
The Theranostic Advantage of this compound
The dual beta and gamma emissions of ¹⁶⁶Ho, coupled with its paramagnetic properties, provide a unique "see and treat" capability. This theranostic approach allows for personalized treatment planning and verification.
Preclinical Data Summary
This compound Microspheres (PLLA)
Preclinical studies in animal models, particularly pigs, have been crucial in establishing the safety and feasibility of ¹⁶⁶Ho-PLLA microspheres for radioembolization.
Table 1: Preclinical Biodistribution of ¹⁶⁶Ho-PLLA Microspheres in Pigs
| Organ | Percentage of Injected Dose (%ID) | Reference |
| Liver | >95% | [1] |
| Lungs | Variable, dependent on shunt | [2] |
| Stomach | Incidental, due to catheter misplacement | [3] |
Experimental Protocol: Biodistribution Studies in a Porcine Model [4]
-
Animal Model: Healthy domestic pigs.
-
Microsphere Administration: A scout dose (e.g., 60 mg) of ¹⁶⁶Ho-PLLA microspheres is injected into the hepatic artery via a catheter under fluoroscopic guidance. This is followed by a 'treatment dose' (e.g., 540 mg).
-
Imaging: SPECT imaging is performed after administration of the scout and treatment doses to assess microsphere distribution.
-
Analysis: Qualitative and quantitative comparison of the SPECT images from the scout and treatment doses to determine the predictive accuracy of the scout dose. Ex vivo analysis of the liver may also be performed to validate in vivo imaging.
This compound Chitosan (B1678972)
Preclinical studies using ¹⁶⁶Ho-chitosan have demonstrated significant tumor growth inhibition in various cancer models.
Table 2: Preclinical Efficacy of ¹⁶⁶Ho-Chitosan in a Rat Brain Tumor Model [5][6]
| Treatment Group | Average Tumor Volume (mm³) | Tumor Volume Reduction (%) | Mean Survival (days) |
| Control (PBS) | 1.385 | - | 22.8 |
| 10 µCi ¹⁶⁶Ho-chitosan | 0.111 | 91.9 | 59 |
| 50 µCi ¹⁶⁶Ho-chitosan | 0.104 | 92.5 | 60 |
| 100 µCi ¹⁶⁶Ho-chitosan | 0.036 | 97.4 | 44.6 |
Experimental Protocol: Efficacy Study of ¹⁶⁶Ho-Chitosan in a Rat Glioma Model [5][6]
-
Animal Model: Wistar rats with induced C6 glioma tumors in the brain.
-
Tumor Induction: Cultured C6 glioma cells are injected into the caudate/putamen of the rats.
-
Treatment Administration: Five days after tumor induction, ¹⁶⁶Ho-chitosan complex is injected directly into the tumor site.
-
Efficacy Assessment: Tumor volumes are measured and compared between treated and control groups. Survival is monitored, and histological analysis of the tumor tissue is performed to assess for necrosis and apoptosis.
This compound DOTMP
Preclinical studies in rats have shown high and selective uptake of ¹⁶⁶Ho-DOTMP in the skeleton.
Table 3: Preclinical Biodistribution of ¹⁶⁶Ho-DOTMP in Rats (48 hours post-injection) [7]
| Organ | Percentage of Injected Dose (%ID) |
| Bone | >70% |
| Blood | <1% |
| Kidneys | <1% |
| Liver | <1% |
Experimental Protocol: Biodistribution of ¹⁶⁶Ho-DOTMP in Rats [7]
-
Animal Model: Wild-type rats.
-
Administration: ¹⁶⁶Ho-DOTMP is administered intravenously.
-
Biodistribution Analysis: At various time points post-injection, animals are sacrificed, and organs are harvested. The radioactivity in each organ is measured using a gamma counter to determine the percentage of the injected dose.
-
Imaging: Scintigraphic imaging can be performed to visualize the in vivo distribution of the radiopharmaceutical.
Clinical Data Summary
This compound Radioembolization in Liver Cancer
Clinical trials have demonstrated the safety and efficacy of ¹⁶⁶Ho radioembolization for the treatment of both primary and metastatic liver tumors.
Table 4: Clinical Outcomes of ¹⁶⁶Ho Radioembolization in Liver Cancer (Systematic Review and Meta-Analysis) [8]
| Outcome | Result |
| Disease Control Rate (3 months) | |
| Overall | 72% |
| by mRECIST | 93% |
| by RECIST 1.1 | 54% |
| Overall Survival | |
| 3 months | 98% |
| 6 months | 89% |
| 12 months | 74% |
| 30 months | 39% |
| Mean Absorbed Dose | |
| Tumor | 108.07 Gy |
| Healthy Liver | 35.39 Gy |
Table 5: Clinical Outcomes from the HEPAR Primary Study (Hepatocellular Carcinoma) [9]
| Outcome (3 months, mRECIST) | Percentage of Patients |
| Complete Response | 19% |
| Partial Response | 35% |
| Stable Disease | 42% |
| Progressive Disease | 4% |
Experimental Protocol: Phase I/II Clinical Trial of ¹⁶⁶Ho Radioembolization (HEPAR Trial) [10][11]
-
Patient Population: Patients with unresectable liver metastases refractory to chemotherapy.
-
Treatment Planning: Patients undergo angiography to map the hepatic vasculature. A scout dose of Technetium-99m macroaggregated albumin (⁹⁹mTc-MAA) and a low-activity safety dose of ¹⁶⁶Ho-microspheres are administered to predict the distribution of the therapeutic dose and to calculate the lung shunt fraction.
-
Treatment Administration: A therapeutic dose of ¹⁶⁶Ho-microspheres is administered via a catheter in the hepatic artery. Dose escalation cohorts are often used in Phase I trials to determine the maximum tolerated dose.
-
Post-treatment Imaging: SPECT/CT and/or MRI is performed to confirm the biodistribution of the microspheres and to perform dosimetry.
-
Follow-up: Patients are monitored for toxicity and tumor response using standard imaging criteria (e.g., RECIST or mRECIST).
Comparison with Yttrium-90 Radioembolization
Yttrium-90 (⁹⁰Y) is the current standard of care for radioembolization. While both isotopes are effective, ¹⁶⁶Ho offers distinct advantages in terms of imaging and dosimetry.
Table 6: Comparison of this compound and Yttrium-90 for Radioembolization
| Feature | This compound | Yttrium-90 |
| Physical Properties | ||
| Half-life | 26.8 hours | 64.1 hours |
| Beta Energy (max) | 1.85 MeV | 2.28 MeV |
| Gamma Emission | Yes (81 keV) | No (Bremsstrahlung only) |
| Imaging | ||
| SPECT | Yes (quantitative) | No (Bremsstrahlung imaging is qualitative) |
| MRI | Yes (paramagnetic) | No |
| Dosimetry | ||
| Pre-treatment | Accurate prediction with ¹⁶⁶Ho scout dose | Less accurate prediction with ⁹⁹mTc-MAA |
| Post-treatment | Accurate, personalized dosimetry | Estimates based on pre-treatment planning |
| Clinical Outcomes | ||
| Efficacy | Comparable to ⁹⁰Y[8] | Established efficacy |
| Safety | Favorable safety profile[9] | Well-established safety profile |
Table 7: Clinical Outcomes of Yttrium-90 Radioembolization in Hepatocellular Carcinoma [12][13][14]
| Study | Number of Patients | Median Overall Survival (months) | Objective Response Rate |
| LEGACY Study | 162 | Not reached at 3 years (86.6% 3-year OS) | 88.3% (mRECIST) |
| Retrospective Study | 134 | 17 (Child-Pugh A) | Not Reported |
Conclusion
The translation of this compound therapies from preclinical models to clinical application demonstrates a significant advancement in the field of radionuclide therapy. The theranostic nature of ¹⁶⁶Ho allows for a personalized approach to treatment, with the potential to improve patient outcomes. Preclinical studies have established the proof-of-concept for various ¹⁶⁶Ho formulations, demonstrating favorable biodistribution and efficacy. Clinical trials, particularly in the context of radioembolization for liver cancer, have confirmed its safety and efficacy, with outcomes comparable to the current standard of care, Yttrium-90. The ability to accurately visualize the administered radiopharmaceutical and perform patient-specific dosimetry is a key advantage that may lead to more optimized and effective treatments in the future. Further research, including large-scale comparative clinical trials, will continue to define the role of this compound in the evolving landscape of cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. This compound poly(L-lactic acid) microsphere radioembolisation of the liver: technical aspects studied in a large animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Effects of this compound Chitosan Complex in Rat Brain Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of this compound chitosan complex in rat brain tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production, Quality Control and Pharmacokinetic Studies of 166Ho-EDTMP for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. [PDF] Therapeutic Effects of this compound Chitosan Complex in Rat Brain Tumor Model | Semantic Scholar [semanticscholar.org]
- 11. This compound radioembolization for the treatment of patients with liver metastases: design of the phase I HEPAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yttrium-90 hepatic radioembolization: clinical review and current techniques in interventional radiology and personalized dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yttrium‐90 Radioembolization for the Treatment of Solitary, Unresectable HCC: The LEGACY Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-term outcome analysis of Y90 radioembolization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Holmium-166 in Radiotherapy: A Comparative Guide to Long-Term Patient Outcomes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of long-term follow-up data for patients treated with Holmium-166 (¹⁶⁶Ho) versus alternative radiotherapeutics. The focus is on two primary applications: transarterial radioembolization (TARE) for liver malignancies and radiosynovectomy for inflammatory joint diseases.
This compound has emerged as a versatile therapeutic radionuclide due to its unique physical properties. It is a potent beta-emitter, which provides the therapeutic effect, and also emits gamma radiation and possesses paramagnetic properties.[1][2] This allows for quantitative imaging via SPECT and MRI, respectively, enabling precise dosimetry and post-treatment verification—a distinct advantage over some alternatives.[1] This guide synthesizes long-term clinical data to compare its performance against established treatments like Yttrium-90 (B1217062) (⁹⁰Y) for TARE and other isotopes for radiosynovectomy.
This compound Radioembolization for Liver Tumors
Transarterial radioembolization (TARE), also known as selective internal radiotherapy (SIRT), is a minimally invasive procedure that delivers radioactive microspheres to treat primary and secondary liver cancers.[3][4] While Yttrium-90 has traditionally been the standard isotope, this compound offers unique imaging advantages that may enhance treatment planning and dosimetry.[3][4]
Comparative Long-Term Efficacy
Long-term follow-up studies suggest that ¹⁶⁶Ho-TARE provides efficacy outcomes comparable to those of ⁹⁰Y-TARE for various liver tumors, including hepatocellular carcinoma (HCC).
| Outcome Metric | This compound (¹⁶⁶Ho) TARE | Yttrium-90 (⁹⁰Y) TARE |
| Median Overall Survival (OS) - HCC | 17.2 months[5][6] | 12.8 - 17.2 months (Child-Pugh A)[5][7] |
| Median OS - mCRC | 8.9 months[3] | 9.6 - 15.0 months[3] |
| Overall Survival (OS) Rate (Mixed Tumors) | 12 months: 74%24 months: 39%30 months: 33-39%[1][8] | Varies significantly by tumor type and disease stage. |
| Progression-Free Survival (PFS) - HCC | 11 months (in treated liver)[7] | 3.45 - 7.9 months[5][9] |
| Disease Control Rate (DCR) at 3 Months | 72% (Overall)93% (mRECIST criteria)[1][8] | Not consistently reported in the same format. |
| Complete Response (CR) Rate - HCC | 31% - 36.4%[5][10] | Varies; response rates are a key predictor of survival.[10] |
Data compiled from multiple long-term follow-up studies.[1][3][5][6][7][8][9][10] Note that direct head-to-head long-term comparative trials are limited, and patient populations may vary between studies.
Long-Term Safety and Adverse Events
The long-term safety profile of ¹⁶⁶Ho-TARE is comparable to that of ⁹⁰Y-TARE. The most common toxicities include fatigue, pain, and nausea/vomiting.[5] Severe adverse events are infrequent but can include radiation-induced liver disease (REILD), which has been reported in a small percentage of patients for both isotopes.[3] One multicenter registry of ¹⁶⁶Ho-TARE reported nine grade ≥3 adverse events in 146 patients, including one fatal case of REILD (0.7%).[3]
Experimental Protocol: this compound TARE for HCC
The following provides a generalized experimental protocol based on clinical trial designs.[3][6][8]
-
Patient Selection: Patients with unresectable hepatocellular carcinoma, adequate liver function (Child-Pugh A or B), and performance status are included. Exclusion criteria often include significant extrahepatic disease and prior radioembolization.[6]
-
Pre-treatment Planning (Work-up):
-
Angiography: A detailed assessment of the hepatic arterial anatomy is performed.
-
Scout Dose Administration: A low activity "scout" dose of Technetium-99m macroaggregated albumin (⁹⁹mTc-MAA) or ¹⁶⁶Ho-microspheres is administered into the hepatic artery.[1]
-
SPECT/CT Imaging: Imaging is performed to quantify the lung shunt fraction (LSF) and assess for any extrahepatic deposition of the scout particles. An LSF of >20% is a common contraindication.[3]
-
Dosimetry: The absorbed dose to the tumor and normal liver is calculated based on the scout dose distribution to personalize the therapeutic activity.
-
-
Therapeutic Procedure:
-
The prescribed therapeutic activity of ¹⁶⁶Ho-microspheres (e.g., QuiremSpheres®) is administered via a microcatheter positioned in the target hepatic artery.
-
The administration is typically performed over several minutes.
-
-
Post-treatment Evaluation:
-
Imaging: SPECT/CT and/or MRI is performed within hours of administration to confirm the microsphere distribution and perform post-treatment dosimetry.[1][3]
-
Follow-up: Patients are monitored for toxicity at regular intervals (e.g., 1, 3, 6, 12, and 24 months).[9]
-
Response Assessment: Tumor response is evaluated using imaging (CT or MRI) at intervals (e.g., 3 and 6 months) according to criteria such as mRECIST.[10]
-
This compound Radiosynovectomy for Inflammatory Joint Disease
Radiosynovectomy (or radiosynoviorthesis) is a local, intra-articular therapy for persistent synovitis, often used in rheumatoid arthritis or hemophilic arthropathy when conventional treatments fail.[11][12] The procedure involves injecting a beta-emitting radionuclide to ablate the inflamed synovial membrane, reducing pain, swelling, and effusion.[11][12]
Comparative Long-Term Efficacy
This compound serves as an alternative to other isotopes like Yttrium-90 and Phosphorus-32 (B80044) (³²P) for this application. Long-term studies show sustained clinical benefits.
| Outcome Metric | This compound (¹⁶⁶Ho) | Yttrium-90 (⁹⁰Y) | Phosphorus-32 (³²P) |
| Follow-up Period | Up to 10 years[13] | 3 to 6 years, up to 10 years[4][13] | Up to 12 months[12][14] |
| "Good" or "Excellent" Response | 71% at 5 years, 65% at 10 years (for knee synovitis)[13] | 51% (Excellent/Good) long-term response in knee replacement synovitis.[15] 76% improvement at 12 months for RA.[16] | 56.5% (Excellent/Good) response at 12 months for RA of the knee.[14] |
| Sustained Reduction in Bleeding (Hemophilia) | Significant reduction in mean monthly bleeding frequency (e.g., knee: 5.87 to 1.12)[17] | 94% reduction in first year, maintained in 63% at 3-6 year follow-up.[4] | High efficacy reported, with a response rate of 90% in hemophilic arthritis.[18] |
| Key Findings | Effective long-term method for chronic synovitis, with efficacy influenced by underlying disease and joint degeneration stage.[13] | Effective and safe, especially in joints with minor radiological damage.[4] | An effective treatment for patients with RA of the knee unresponsive to conventional therapy.[14] |
Data compiled from multiple long-term follow-up studies.[4][13][14][15][16][17][18] Response criteria and patient populations can differ, affecting direct comparability.
Experimental Protocol: Radiosynovectomy
-
Patient Selection: Patients with chronic inflammatory synovitis (e.g., rheumatoid arthritis) refractory to at least three months of conventional therapy (e.g., DMARDs, intra-articular steroids).[19]
-
Pre-treatment Evaluation: Clinical assessment of the affected joint, including pain scores (Visual Analog Scale), range of motion, and swelling. Imaging such as MRI may be used to assess synovitis and effusion.[19]
-
Procedure: Under aseptic conditions, the chosen radionuclide (e.g., ¹⁶⁶Ho-chitosan complex) is injected intra-articularly into the joint space.[12][19] The joint may be immobilized for a short period (e.g., 48-72 hours) to minimize leakage of the radiopharmaceutical.
-
Follow-up: Clinical evaluation is performed at regular intervals (e.g., 1, 3, 6, and 12 months) to assess changes in pain, swelling, and joint function.[14] Imaging may be repeated to objectively measure changes in synovial volume and joint effusion.[19]
Conclusion
Long-term follow-up studies demonstrate that this compound is a safe and effective treatment for both liver malignancies and inflammatory joint diseases, with outcomes that are broadly comparable to established alternatives like Yttrium-90. The key advantage of ¹⁶⁶Ho lies in its favorable imaging characteristics, which permit accurate, personalized dosimetry and post-treatment verification using both SPECT and MRI. This "see-and-treat" capability reinforces its potential as a valuable option in the expanding field of interventional oncology and nuclear medicine. Further large-scale, prospective, randomized trials will be beneficial to more definitively establish its position relative to other radiotherapeutics.
References
- 1. This compound radioembolization for the treatment of patients with liver metastases: design of the phase I HEPAR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Study Protocol: Adjuvant this compound Radioembolization After Radiofrequency Ablation in Early-Stage Hepatocellular Carcinoma Patients—A Dose-Finding Study (HORA EST HCC Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long term follow up of radiosynovectomy with yttrium-90 silicate in haemophilic haemarthrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioembolization for hepatocellular carcinoma using Yttrium-90 microspheres: a comprehensive report of long-term outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Yttrium-90 Radioembolization of Hepatocellular Carcinoma–Performance, Technical Advances, and Future Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Long-term outcomes of Yttrium-90 transarterial radioembolization for patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of radiosynovectomy in the treatment of rheumatoid arthritis and hemophilic arthropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of radiation synovectomy with phosphorus-32 on the pain and swelling in 31 RA patients with resistant monoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term clinical results from 10 years follow-up after radiosynoviorthesis: a prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prospective evaluation of phosphorus-32 radiation synovectomy in patients with severe and chronic rheumatoid arthritis unresponsive to conventional medical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 90Y Radiosynovectomy in Persistent Synovitis Caused by Knee Replacement: Long-Term Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment Response Evaluation using Yttrium-90 in Patients with Rheumatoid Arthritis of Knee Joint - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-term outcome analysis of Y90 radioembolization in hepatocellular carcinoma - Lee - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 18. researchgate.net [researchgate.net]
- 19. MR evaluation of radiation synovectomy of the knee by means of intra-articular injection of this compound-chitosan complex in patients with rheumatoid arthritis: results at 4-month follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Holmium-166 Formulations for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Holmium-166 (¹⁶⁶Ho), a high-energy beta- and gamma-emitting radionuclide, has emerged as a promising candidate for targeted radiotherapy. Its unique physical properties, including a short half-life of 26.8 hours and the emission of both therapeutic beta particles and imageable gamma photons, make it suitable for a variety of clinical applications.[1][2][3][4] This guide provides a head-to-head comparison of different ¹⁶⁶Ho formulations, focusing on their performance, supporting experimental data, and methodologies to aid researchers and drug development professionals in their evaluation.
Overview of this compound Formulations
The primary formulations of this compound investigated for therapeutic use include microspheres for radioembolization, chitosan-based complexes, and radiolabeled molecules such as antibodies and peptides. Each formulation leverages different delivery mechanisms to target and irradiate tumor tissues.
-
¹⁶⁶Ho-Poly(L-Lactic Acid) Microspheres (¹⁶⁶Ho-PLLA-MS): These are biodegradable microspheres used for transarterial radioembolization (TARE) of liver tumors.[2][5][6] Commercially known as QuiremSpheres®, they are administered directly into the hepatic artery to lodge in the tumor vasculature.[5][7]
-
¹⁶⁶Ho-Chitosan Complex: This formulation utilizes chitosan (B1678972), a biocompatible polymer that forms a gel-like substance, to deliver ¹⁶⁶Ho directly to the tumor site.[8][9] It has been investigated for the treatment of hepatocellular carcinoma (HCC).[8][9]
-
¹⁶⁶Ho-Labeled Antibodies and Peptides: This approach involves attaching ¹⁶⁶Ho to monoclonal antibodies (mAbs) or peptides (e.g., DOTATATE) that specifically target tumor-associated antigens or receptors.[10][11][12][13]
Performance Comparison: Quantitative Data
The following tables summarize the key performance characteristics of different ¹⁶⁶Ho formulations based on available experimental and clinical data.
Table 1: Physicochemical and Radiolabeling Characteristics
| Formulation | Carrier Material | Size | Radiolabeling Efficiency | In Vitro Stability |
| ¹⁶⁶Ho-PLLA-MS | Poly(L-Lactic Acid) | 20-50 µm | N/A (Neutron Activation) | >99.3% retention after 192h in PBS, plasma, and leucocytes.[14] 97.3% retention after 240h in plasma.[6] |
| ¹⁶⁶Ho-Chitosan | Chitosan | N/A (Injectable gel) | N/A (Complex formation) | High retention at the administration site.[15] |
| ¹⁶⁶Ho-Antibody | CHX-B-DTPA conjugated mAb | N/A | ~80% | Stable for 50 hours against transferrin challenge.[10] |
Table 2: Biodistribution and Dosimetry
| Formulation | Application | Biodistribution | Key Findings |
| ¹⁶⁶Ho-PLLA-MS | Liver Tumors | >95% retention in the liver and its resident tumor after intra-arterial injection.[16][17] | Allows for personalized dosimetry using SPECT/CT imaging.[18] A scout dose can predict the therapeutic dose distribution.[1][2] |
| ¹⁶⁶Ho-Chitosan | Liver Tumors, Brain Tumors | Localized at the administration site with minimal systemic exposure.[15] | Effective retention in the tumor microenvironment due to chitosan's properties.[8][15] |
| ¹⁶⁶Ho-Antibody | Melanoma | Targeted tumor uptake, but also distribution to other organs. | Matching the radionuclide half-life with the antibody's biological half-life is crucial for therapeutic efficacy.[12][19] |
Table 3: Clinical Efficacy and Safety
| Formulation | Indication | Efficacy | Safety Profile |
| ¹⁶⁶Ho-PLLA-MS | Primary and Secondary Liver Tumors | Disease control rate of 72-93% at 3-month follow-up.[5] Median overall survival of 14.5 months in a phase II study.[2] | Minimal severe adverse events.[5] Some patients show elevated GGT levels and lymphocytopenia.[5] |
| ¹⁶⁶Ho-Chitosan | Hepatocellular Carcinoma (HCC) | Highly effective for single, large HCCs (3-5 cm).[9] | Acceptable toxicities observed in clinical trials.[9] |
| ¹⁶⁶Ho-DOTATATE | Neuroendocrine Tumors (NETs) | Used as an adjuvant treatment after ¹⁷⁷Lu-DOTATATE to improve response in liver metastases.[13][20][21] | Phase II studies are evaluating the safety and toxicity profile.[13][20][21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols.
Preparation and Neutron Activation of ¹⁶⁶Ho-PLLA-MS
Objective: To prepare radioactive ¹⁶⁶Ho-PLLA microspheres for therapeutic use.
Methodology:
-
Microsphere Formulation: Non-radioactive Holmium-165 (¹⁶⁵Ho) is incorporated into a poly(L-lactic acid) matrix to form microspheres with a mean diameter of approximately 30-40 µm using a solvent evaporation technique.[4][14]
-
Packaging: A specific weight of the ¹⁶⁵Ho-PLLA microspheres (e.g., 600 mg) is packed into high-density polyethylene (B3416737) vials.[22]
-
Neutron Activation: The vials containing the microspheres are sent to a nuclear reactor for neutron activation, where ¹⁶⁵Ho is converted to ¹⁶⁶Ho.[4][14][22] This must be done just prior to administration due to the short half-life of ¹⁶⁶Ho.[6]
-
Activity Calculation: The required amount of radioactivity is calculated based on the target liver absorbed dose (e.g., 20, 40, 60, or 80 Gy).[22]
Radiolabeling of Monoclonal Antibodies with ¹⁶⁶Ho
Objective: To conjugate ¹⁶⁶Ho to a monoclonal antibody for targeted radioimmunotherapy.
Methodology:
-
¹⁶⁶Ho Purification: ¹⁶⁶Ho is separated from its parent isotope, Dysprosium-166 (¹⁶⁶Dy), using reverse-phase ion-exchange chromatography.[10]
-
Chelator Conjugation: A bifunctional chelating agent, such as CHX-B-DTPA, is conjugated to the monoclonal antibody (e.g., 135-14 mAb).[10]
-
Radiolabeling: The purified ¹⁶⁶Ho is solubilized in an acidic solution (e.g., 0.1 M HCl) and then incubated with the chelate-conjugated antibody to achieve radiolabeling.[10]
-
Quality Control: The radiolabeling efficiency and stability of the ¹⁶⁶Ho-antibody conjugate are assessed using techniques like ITLC (Instant Thin Layer Chromatography) and challenges with competing chelators (e.g., transferrin).[10]
In Vivo Biodistribution Study of ¹⁶⁶Ho Formulations
Objective: To determine the distribution and retention of ¹⁶⁶Ho formulations in a preclinical animal model.
Methodology:
-
Animal Model: An appropriate animal model is selected (e.g., rats with implanted liver tumors for ¹⁶⁶Ho-PLLA-MS, or nude mice with tumor xenografts for ¹⁶⁶Ho-chitosan).[15][16][17]
-
Administration: The ¹⁶⁶Ho formulation is administered via the intended clinical route (e.g., intra-arterial injection into the hepatic artery for microspheres, or intratumoral injection for chitosan complex).[15][16][17]
-
Imaging and Tissue Collection: At various time points post-administration, animals are imaged using SPECT to visualize the biodistribution. Subsequently, animals are euthanized, and organs and tissues of interest are collected.[22]
-
Radioactivity Measurement: The radioactivity in each collected tissue is measured using a gamma counter to quantify the percentage of injected dose per gram (%ID/g).[17]
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate key processes in the development and application of ¹⁶⁶Ho formulations.
Caption: Production and administration workflow for ¹⁶⁶Ho-PLLA microspheres.
Caption: Workflow for radiolabeling antibodies with this compound.
Conclusion
This compound offers a versatile platform for the development of radiopharmaceuticals. ¹⁶⁶Ho-PLLA microspheres are a well-established and commercially available option for the locoregional treatment of liver tumors, with a strong evidence base supporting their safety and efficacy.[5][7][23] ¹⁶⁶Ho-chitosan complexes represent an innovative approach for localized therapy, demonstrating high retention at the injection site.[8][15] The development of ¹⁶⁶Ho-labeled antibodies and peptides is a promising area of research for systemic targeted radiotherapy, although careful consideration must be given to matching the radionuclide's half-life with the targeting molecule's pharmacokinetics.[12][19]
The choice of a specific ¹⁶⁶Ho formulation will depend on the therapeutic indication, the desired biodistribution, and the logistical considerations for production and administration. The data and protocols presented in this guide provide a foundation for researchers and drug developers to make informed decisions in the advancement of this compound based therapies.
References
- 1. This compound poly(L-lactic acid) microsphere radioembolisation of the liver: technical aspects studied in a large animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound radioembolization for the treatment of patients with liver metastases: design of the phase I HEPAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neutron-activated this compound-poly (L-lactic acid) microspheres: a potential agent for the internal radiation therapy of hepatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openmedscience.com [openmedscience.com]
- 8. openmedscience.com [openmedscience.com]
- 9. Phase II study of transarterial this compound-chitosan complex treatment in patients with a single, large hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiolabeling antibodies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of this compound labeled anti-VEGF-A(Bevacizumab) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 166Ho and 90Y labeled 6D2 monoclonal antibody for targeted radiotherapy of melanoma: comparison with 188Re radiolabel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. This compound poly lactic acid microspheres applicable for intra-arterial radionuclide therapy of hepatic malignancies: effects of preparation and neutron activation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biodistribution and kinetics of this compound-chitosan complex (DW-166HC) in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeting of liver tumour in rats by selective delivery of this compound loaded microspheres: a biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical Results of this compound Radioembolization with Personalized Dosimetry for the Treatment of Hepatocellular Carcinoma [mdpi.com]
- 19. 166Ho and 90Y labeled 6D2 monoclonal antibody for targeted radiotherapy of melanoma: comparison with 188Re radiolabel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Additional hepatic 166Ho-radioembolization in patients with neuroendocrine tumours treated with 177Lu-DOTATATE; a single center, interventional, non-randomized, non-comparative, open label, phase II study (HEPAR PLUS trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Additional hepatic 166Ho-radioembolization in patients with neuroendocrine tumours treated with 177Lu-DOTATATE; a single center, interventional, non-randomized, non-comparative, open label, phase II study (HEPAR PLUS trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MRI-based biodistribution assessment of this compound poly(L-lactic acid) microspheres after radioembolisation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Holmium-166 vs. Yttrium-90 Radioembolization: A Cost-Effectiveness Comparison
A detailed analysis for researchers and drug development professionals of the economic and clinical data surrounding two leading radiotherapies for liver tumors.
The landscape of locoregional therapies for unresectable liver tumors is continually evolving, with radionuclide-based treatments like transarterial radioembolization (TARE) offering a promising therapeutic avenue. Among the available isotopes, Yttrium-90 (⁹⁰Y) has been the established standard, while Holmium-166 (¹⁶⁶Ho) has emerged as a newer alternative with distinct imaging capabilities. This guide provides a comparative analysis of the cost-effectiveness, clinical efficacy, and procedural protocols of ¹⁶⁶Ho versus ⁹⁰Y radioembolization to inform research, clinical trial design, and drug development.
While direct head-to-head cost-effectiveness studies comparing this compound and Yttrium-90 are limited, this analysis synthesizes available clinical and economic data to provide a comprehensive overview. A systematic review of economic evaluations of ⁹⁰Y for hepatocellular carcinoma (HCC) noted a lack of economic studies focused on ¹⁶⁶Ho.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the cost-effectiveness and clinical efficacy of Yttrium-90 radioembolization compared to other treatments, as direct comparative economic data for this compound is not yet widely published. Clinical outcomes for this compound are presented from recent studies to allow for an indirect comparison.
Table 1: Cost-Effectiveness of Yttrium-90 (⁹⁰Y) Radioembolization vs. Other Therapies
| Comparison | Indication | Incremental Cost-Effectiveness Ratio (ICER) | Key Findings |
| ⁹⁰Y + Chemotherapy vs. Chemotherapy alone | Intrahepatic Cholangiocarcinoma (ICC) | $50,058.65 per year of life gained | Combination therapy was associated with higher median survival (1043 days vs. 811 days) and was deemed cost-effective.[2] |
| ⁹⁰Y vs. Sorafenib (B1663141) | Hepatocellular Carcinoma (HCC) | Sorafenib ICER: $1,280,224/QALY | ⁹⁰Y was less costly ($58,397 vs. $78,859 for sorafenib) with a minimal difference in QALYs, making sorafenib not cost-effective in comparison.[3] |
| ⁹⁰Y vs. TACE (BCLC-C) | Hepatocellular Carcinoma (HCC) | $360 per month | For advanced (BCLC-C) stage HCC, ⁹⁰Y showed a survival benefit over TACE (17 months vs. 13 months), justifying the higher cost.[4][5] |
| ⁹⁰Y vs. Best Supportive Care | Colorectal Cancer Liver Metastases | €28,216 per QALY gained | ⁹⁰Y provided a gain of 0.81 QALYs and was considered cost-effective in 57% of cases at a willingness-to-pay of €30,000/QALY.[3] |
Note: TACE = Transarterial Chemoembolization; BCLC = Barcelona Clinic Liver Cancer staging; QALY = Quality-Adjusted Life Year.
Table 2: Clinical Efficacy of this compound (¹⁶⁶Ho) and Yttrium-90 (⁹⁰Y) Radioembolization
| Isotope | Indication | Disease Control Rate (DCR) | Overall Survival (OS) |
| ¹⁶⁶Ho | Primary and Secondary Liver Tumors | 72% (overall); 93% (mRECIST) | 3-month: 98%, 6-month: 89%, 12-month: 74%, 30-month: 39%[6][7] |
| ¹⁶⁶Ho | Hepatocellular Carcinoma (HCC) | 54% (mRECIST) at 3 months | Median OS: 14.9 months[8] |
| ⁹⁰Y | Hepatocellular Carcinoma (HCC) | - | Median OS with personalized dosimetry in one study showed 16.6 months, with a 12-month survival rate of 60.5%.[9] |
| ⁹⁰Y | Intrahepatic Cholangiocarcinoma (ICC) | - | Median OS of 1043 days (with chemotherapy) vs. 811 days for chemotherapy alone.[2] |
Note: mRECIST = modified Response Evaluation Criteria in Solid Tumors.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical trial data. The following sections outline the typical experimental protocols for radioembolization procedures with this compound and Yttrium-90.
This compound (QuiremSpheres®) Radioembolization Protocol
The administration of ¹⁶⁶Ho-microspheres involves a comprehensive planning and treatment procedure that leverages the isotope's unique imaging properties.
-
Patient Selection: Patients are typically selected based on unresectable liver-dominant tumors, adequate liver function (Child-Pugh class A or B7), and a life expectancy of at least 12 weeks.[10][11]
-
Pre-treatment Assessment (Work-up):
-
Angiography: A diagnostic angiography is performed to map the hepatic arterial anatomy.
-
Scout Dose: A low-activity "scout" dose of ¹⁶⁶Ho-microspheres (QuiremScout®) is administered into the hepatic artery.[12][13] This allows for the assessment of extrahepatic shunting, particularly to the lungs, and provides a more accurate prediction of the therapeutic dose distribution compared to the traditional Technetium-99m macroaggregated albumin (⁹⁹mTc-MAA) used in ⁹⁰Y procedures.[6][13]
-
Imaging: SPECT/CT imaging is performed after the scout dose to quantify the lung shunt fraction and visualize the microsphere distribution.[10][14] MRI can also be used due to the paramagnetic properties of Holmium.[6][15]
-
-
Dosimetry Planning:
-
Personalized, voxel-based dosimetry is often employed to calculate the required activity to deliver a target absorbed dose to the tumor while sparing healthy liver tissue.[9] The goal is often to deliver a tumor dose of >150 Gy while keeping the normal liver dose below 45-60 Gy.[12]
-
The activity of ¹⁶⁶Ho to be administered is calculated based on the desired dose to the perfused liver volume.[14]
-
-
Therapeutic Administration:
-
The therapeutic dose of ¹⁶⁶Ho-microspheres (QuiremSpheres®) is administered via a catheter selectively placed in the hepatic artery supplying the tumor(s).
-
The administration can be performed in fractions, with intra-procedural MRI to verify microsphere distribution and adjust the treatment plan if necessary.[11][15]
-
-
Post-treatment Evaluation:
Yttrium-90 (TheraSphere®/SIR-Spheres®) Radioembolization Protocol
The protocol for ⁹⁰Y radioembolization is well-established and shares similarities with the ¹⁶⁶Ho procedure, with key differences in the scout agent and dosimetry models.
-
Patient Selection: Similar criteria to ¹⁶⁶Ho are used, focusing on patients with unresectable primary or metastatic liver tumors and adequate organ function.
-
Pre-treatment Assessment (Work-up):
-
Angiography: Mapping of the hepatic vasculature is performed.
-
⁹⁹mTc-MAA Scan: A scout dose of Technetium-99m macroaggregated albumin (⁹⁹mTc-MAA) is injected to simulate the distribution of the therapeutic microspheres and to calculate the lung shunt fraction.
-
-
Dosimetry Planning:
-
Several dosimetry models are used for ⁹⁰Y, including the Medical Internal Radiation Dose (MIRD) single-compartment model and the partition model.[16]
-
For TheraSphere® (glass microspheres) , a mean absorbed dose of 80-150 Gy to the target area is often recommended when using the MIRD model.[16] More recent recommendations advocate for personalized dosimetry with a target absorbed dose of ≥ 205 Gy to the tumor where possible.[17]
-
For SIR-Spheres® (resin microspheres) , the Body Surface Area (BSA) method is a commonly used dosimetry model.[18]
-
-
Therapeutic Administration:
-
The prescribed activity of ⁹⁰Y-microspheres is administered through a catheter placed in the hepatic artery.
-
-
Post-treatment Evaluation:
-
Post-treatment imaging, typically Bremsstrahlung SPECT/CT or PET/CT, is performed to visualize the microsphere distribution.
-
Tumor response is monitored with follow-up imaging at regular intervals.
-
Visualizations
Logical Flow of a Cost-Effectiveness Analysis in Radioembolization
Caption: Workflow of a cost-effectiveness analysis for radiotherapy.
Simplified Cellular Response to Radionuclide Therapy
Caption: Simplified signaling pathway of cellular response to beta radiation.
References
- 1. Economic evaluations of radioembolization with Itrium-90 microspheres in hepatocellular carcinoma: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yttrium-90 Radioembolization Is Cost Effective in Intrahepatic Cholangiocarcinoma: A SEER Medicare Population Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quality of Life and Cost Considerations: Y-90 Radioembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cost effectiveness of radioembolization compared with conventional transarterial chemoembolization for treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Radioembolization Is a Safe and Effective Locoregional Treatment for Primary and Secondary Liver Tumors: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. Individualised dosimetry for this compound RE in patients with unresectable hepatocellular carcinoma; a multi-centre, interventional, non-randomised, non-comparative, open label, phase II study: RHEPaiR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study Protocol: Adjuvant this compound Radioembolization After Radiofrequency Ablation in Early-Stage Hepatocellular Carcinoma Patients—A Dose-Finding Study (HORA EST HCC Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of an innovative administration system to facilitate controlled this compound microsphere administration during TARE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yttrium-90 Radioembolization Dosimetry: What Trainees Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dosage and Administration with TheraSphere™ - Boston Scientific [bostonscientific.com]
- 18. cris.unibo.it [cris.unibo.it]
A Comparative Guide to Holmium-166 and Yttrium-90 Radioembolization in Liver Malignancies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of clinical trials involving Holmium-166 radioembolization, offering a direct comparison with the widely used Yttrium-90. The following sections detail the performance, experimental protocols, and key characteristics of these two leading radioisotopes in the targeted treatment of primary and secondary liver tumors.
Introduction to Radioembolization
Transarterial radioembolization (TARE), also known as selective internal radiation therapy (SIRT), is a minimally invasive procedure that delivers targeted radiation to liver tumors. This is achieved by administering microspheres loaded with a radioactive isotope into the hepatic artery. The microspheres preferentially lodge in the small blood vessels supplying the tumor, delivering a high dose of radiation directly to the malignant tissue while minimizing exposure to the surrounding healthy liver parenchyma. The most established and commonly used isotope for this procedure is Yttrium-90 (Y-90). However, this compound (Ho-166) has emerged as a promising alternative with distinct physical properties that offer potential advantages in imaging and dosimetry.
Comparative Analysis of this compound and Yttrium-90
This guide synthesizes data from meta-analyses and comparative studies to provide an objective overview of this compound and Yttrium-90 radioembolization. While direct meta-analyses comparing the clinical outcomes of Ho-166 and Y-90 are not yet prevalent, existing literature allows for a robust comparison of their physical characteristics, dosimetric properties, and clinical performance based on pooled data from numerous studies.
Physical and Dosimetric Properties
A key differentiator between this compound and Yttrium-90 lies in their physical properties, which directly impact their imaging capabilities and dosimetric accuracy. Y-90 is a pure beta emitter, making it difficult to visualize directly. In contrast, Ho-166 emits both beta and gamma radiation, and its paramagnetic nature allows for imaging via SPECT/CT and MRI, respectively.[1][2][3] This enables more precise pre-treatment planning and post-treatment verification of microsphere distribution.
A Monte Carlo study comparing the two isotopes in a liver phantom provides valuable insights into their dosimetric profiles. The study found that for the same prescribed activity, Y-90 delivers a higher maximum and mean absorbed dose to the tumor compared to Ho-166.[4] However, Ho-166 resulted in a lower mean absorbed dose to the normal liver parenchyma, suggesting a potential for greater sparing of healthy tissue.[4]
| Feature | This compound (QuiremSpheres®) | Yttrium-90 (TheraSphere®, SIR-Spheres®) |
| Microsphere Type | Poly(L-lactic acid) | Glass (TheraSphere®), Resin (SIR-Spheres®) |
| Radiation Emission | Beta & Gamma | Beta |
| Imaging Modalities | SPECT/CT, MRI | Bremsstrahlung SPECT/CT, PET/CT |
| Scout Dose | 166Ho microspheres | 99mTc-MAA |
| Mean Tumor Absorbed Dose (Gy) | 458 ± 0.475 | 1500 ± 1.36 |
| Mean Normal Parenchyma Absorbed Dose (Gy) | 3.79 ± 0.0263 | 20.7 ± 0.0958 |
Table 1: Comparison of Physical and Dosimetric Properties of this compound and Yttrium-90 Microspheres. Data from a Monte Carlo phantom study.[4]
Clinical Efficacy
A recent systematic review and meta-analysis of 16 studies on this compound radioembolization for primary and secondary liver tumors provides robust data on its clinical efficacy.[5] The pooled overall disease control rate (DCR) was 72%.[6] When evaluated by modified RECIST (mRECIST) criteria, the DCR was notably high at 93%.[6] The overall survival rates at 3, 6, and 12 months were 98%, 89%, and 74%, respectively.[5] The authors of the meta-analysis concluded that the survival outcomes for Ho-166-TARE are comparable to those reported in meta-analyses of Y-90-TARE.[5]
| Outcome | This compound (Pooled Data) |
| Overall Disease Control Rate (DCR) | 72% (95% CI: 46-89%) |
| DCR (mRECIST) | 93% (95% CI: 71-99%) |
| Overall Survival (3 months) | 98% |
| Overall Survival (6 months) | 89% |
| Overall Survival (12 months) | 74% |
Table 2: Clinical Efficacy of this compound Radioembolization based on a meta-analysis.[5][6]
Safety and Adverse Events
The meta-analysis of this compound radioembolization also assessed its safety profile.[5] Severe clinical adverse events were reported to be minimal.[5] The most common laboratory abnormalities observed were elevated gamma-glutamyl transferase (GGT) and lymphocytopenia.[5] The study design of the phase I HEPAR trial for Ho-166 was based on the expectation that its safety and toxicity profile would be comparable to that of Y-90 radioembolization.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of clinical trial results. The following sections outline the typical experimental protocols for both this compound and Yttrium-90 radioembolization.
This compound Radioembolization Protocol
The treatment protocol for this compound radioembolization involves a "scout" dose followed by the therapeutic dose, with imaging at each stage to ensure accurate delivery and to perform dosimetry.
-
Patient Selection: Patients with unresectable liver malignancies, adequate liver function, and performance status are considered.
-
Pre-treatment Angiography and Scout Dose: A hepatic angiogram is performed to map the arterial anatomy. A low-activity "scout" dose of 166Ho-microspheres is administered into the arteries supplying the tumor.[1][2]
-
SPECT/CT Imaging: Following the scout dose, SPECT/CT imaging is performed to visualize the distribution of the microspheres and to quantify the lung shunt fraction.[7] This allows for personalized dosimetry planning.
-
Therapeutic Dose Administration: Based on the dosimetry calculations from the scout dose, the full therapeutic dose of 166Ho-microspheres is administered.
-
Post-treatment Imaging and Dosimetry: Post-treatment SPECT/CT and/or MRI is performed to confirm the final distribution of the microspheres and to calculate the actual absorbed doses in the tumor and healthy liver tissue.[1][2]
Yttrium-90 Radioembolization Protocol
The protocol for Yttrium-90 radioembolization is similar but relies on a surrogate for the scout dose due to the imaging limitations of Y-90.
-
Patient Selection: Similar criteria as for Ho-166 are applied.
-
Pre-treatment Angiography and Scout Dose: A hepatic angiogram is performed. Technetium-99m macroaggregated albumin (99mTc-MAA) is administered as a surrogate for the Y-90 microspheres to simulate their distribution.[7]
-
SPECT/CT Imaging: SPECT/CT imaging of the 99mTc-MAA distribution is used to assess for extrahepatic deposition and to calculate the lung shunt fraction.
-
Therapeutic Dose Administration: The therapeutic dose of Y-90 microspheres (either glass or resin) is administered.
-
Post-treatment Imaging: Post-treatment imaging is typically performed using Bremsstrahlung SPECT/CT or PET/CT to visualize the distribution of the Y-90 microspheres.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for this compound and Yttrium-90 radioembolization.
This compound Radioembolization Workflow
Yttrium-90 Radioembolization Workflow
Conclusion
This compound radioembolization is a safe and effective locoregional treatment for primary and secondary liver tumors, with clinical outcomes that are comparable to the established Yttrium-90 radioembolization. The primary advantage of this compound lies in its superior imaging and dosimetric capabilities, which allow for more personalized and precise treatment planning and verification. The ability to use the same microspheres for both the scout and therapeutic doses reduces the uncertainty inherent in using a surrogate like 99mTc-MAA.[7] While Y-90 remains the more widely used radioisotope, the unique properties of this compound position it as a strong alternative that may offer significant benefits in the era of personalized medicine. Further head-to-head clinical trials are warranted to definitively establish the comparative effectiveness of these two important therapeutic options.
References
- 1. This compound radioembolization for the treatment of patients with liver metastases: design of the phase I HEPAR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound radioembolization for the treatment of patients with liver metastases: design of the phase I HEPAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interventionalnews.com [interventionalnews.com]
- 4. Comparison of Y-90 and Ho-166 Dosimetry Using Liver Phantom: A Monte Carlo Study7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Radioembolization Is a Safe and Effective Locoregional Treatment for Primary and Secondary Liver Tumors: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interventionalnews.com [interventionalnews.com]
Assessing the Predictive Value of Holmium-166 Scout Dose Imaging in Radioembolization: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to accurately predict the biodistribution and dosimetry of therapeutic agents is paramount for optimizing treatment efficacy and ensuring patient safety. In the realm of transarterial radioembolization (TARE) for liver tumors, Holmium-166 (¹⁶⁶Ho) scout dose imaging has emerged as a promising tool. This guide provides an objective comparison of ¹⁶⁶Ho scout dose imaging with the conventional Technetium-99m macroaggregated albumin (⁹⁹mTc-MAA) SPECT/CT, supported by experimental data and detailed protocols.
Executive Summary
This compound (¹⁶⁶Ho) microspheres offer a unique theranostic capability, allowing for both pre-treatment planning and subsequent therapy using the same radiopharmaceutical.[1] Experimental evidence strongly suggests that a low-activity ¹⁶⁶Ho scout dose provides a superior prediction of the actual therapeutic dose distribution to both tumors and healthy liver tissue compared to the traditional ⁹⁹mTc-MAA SPECT/CT.[2][3][4][5] This enhanced predictive accuracy stems from the identical physical and chemical properties of the scout and therapeutic microspheres, reducing the variability inherent in using a surrogate particle like ⁹⁹mTc-MAA.[1][6] Studies have demonstrated that ¹⁶⁶Ho scout imaging leads to more accurate dosimetry, potentially enabling more personalized and effective treatment strategies.[7][8]
Comparative Data on Predictive Accuracy
Quantitative analysis from clinical studies consistently demonstrates the superior predictive value of ¹⁶⁶Ho scout dose imaging over ⁹⁹mTc-MAA. The following tables summarize key findings from a pivotal study comparing the two methods.
| Qualitative Assessment of Agreement with Therapeutic Dose | |
| Imaging Modality | Median Agreement Score (5-point scale) |
| ¹⁶⁶Ho Scout Dose SPECT/CT | 4.0 |
| ⁹⁹mTc-MAA SPECT/CT | 2.5 |
| p-value | < 0.001 |
| A higher score indicates better agreement between the scout dose and the final therapeutic dose distribution.[2][3][4][5] |
| Quantitative Agreement of Predicted vs. Actual Absorbed Dose in Lesions | |
| Imaging Modality | 95% Limits of Agreement (Gy) |
| ¹⁶⁶Ho Scout Dose SPECT/CT | -90.3 to 105.3 |
| ⁹⁹mTc-MAA SPECT/CT | -164.1 to 197.0 |
| Narrower limits of agreement indicate a better correlation between the predicted and actual absorbed dose in tumor lesions.[2][3][4][5] |
| Quantitative Agreement of Predicted vs. Actual Absorbed Dose in Normal Liver | |
| Imaging Modality | 95% Limits of Agreement (Gy) |
| ¹⁶⁶Ho Scout Dose SPECT/CT | -3.6 to 4.1 |
| ⁹⁹mTc-MAA SPECT/CT | -2.9 to 5.5 |
| Both methods show comparable and good agreement for the absorbed dose in normal liver tissue.[2][5] |
Furthermore, studies have shown that ⁹⁹mTc-MAA tends to overestimate the lung shunt fraction compared to the ¹⁶⁶Ho scout dose, which can lead to unnecessary dose reductions or exclusion of patients from treatment.[3][9]
Experimental Protocols
The following provides a detailed methodology for the key experiments cited in the comparative data, primarily based on the study by Smits et al.[2][4][5]
Patient Population and Study Design
-
Patients with unresectable liver metastases scheduled for ¹⁶⁶Ho radioembolization were included in the studies.
-
Each patient underwent two separate scout dose procedures: one with ⁹⁹mTc-MAA and another with a ¹⁶⁶Ho scout dose, prior to the therapeutic ¹⁶⁶Ho radioembolization.
-
Written informed consent was obtained from all patients.[10]
Scout Dose Administration
-
⁹⁹mTc-MAA: A standard activity of 150 MBq of ⁹⁹mTc-MAA was administered intra-arterially via a microcatheter positioned in the hepatic artery.[9]
-
¹⁶⁶Ho Scout Dose: A low-activity dose of approximately 250 MBq of ¹⁶⁶Ho microspheres (QuiremScout™) was administered through the same microcatheter position.[10][11][12]
Imaging Acquisition
-
SPECT/CT: Following each scout dose administration and after the therapeutic dose, SPECT/CT imaging of the liver was performed.
-
Scanner: A Symbia T16 SPECT/CT scanner (Siemens Healthcare) was typically used.[10]
-
Acquisition Parameters:
-
Image Reconstruction: Iterative reconstruction algorithms with attenuation and scatter correction were used.[14]
Data Analysis
-
Qualitative Analysis: Two blinded nuclear medicine physicians visually scored the agreement between the scout dose images (both ⁹⁹mTc-MAA and ¹⁶⁶Ho-scout) and the post-treatment ¹⁶⁶Ho SPECT/CT images on a 5-point scale (1=very poor, 5=excellent).[2][4][5]
-
Quantitative Analysis:
-
Volumes of interest (VOIs) for liver lesions and normal liver parenchyma were delineated, often using co-registered FDG-PET/CT or contrast-enhanced CT/MRI scans.[2][4]
-
These VOIs were then applied to the SPECT/CT datasets of the scout doses and the therapeutic dose.
-
The predicted absorbed doses from the scout images and the actual absorbed dose from the therapeutic image were calculated for each VOI.
-
Bland-Altman analysis was used to assess the agreement between the predicted and actual absorbed doses.[2][5]
-
Safety Profile of ¹⁶⁶Ho Scout Dose
A key consideration for using a beta-emitting radionuclide as a scout dose is safety, particularly in cases of unintended extrahepatic deposition. Studies have shown that a ¹⁶⁶Ho scout dose of approximately 250 MBq is safe in a clinical setting.[10][11][12] In a study of 82 patients, while extrahepatic deposition occurred in a small number of cases, the resulting absorbed doses to these tissues were low (median 3.6 Gy, max 13.8 Gy) and did not lead to any related adverse events.[10][11]
Visualizing the Workflow and Predictive Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship between scout dose imaging and therapeutic outcomes.
Caption: Experimental workflow for ¹⁶⁶Ho radioembolization.
Caption: Logical relationship of predictive value.
Conclusion
The use of a ¹⁶⁶Ho scout dose in radioembolization planning represents a significant advancement over the traditional ⁹⁹mTc-MAA approach. The ability to use the exact same microsphere for both planning and therapy leads to a demonstrably superior prediction of the actual absorbed dose in liver tumors. This enhanced predictive power, coupled with a favorable safety profile, paves the way for more accurate, personalized dosimetry, which is critical for maximizing therapeutic efficacy while minimizing toxicity. For researchers and professionals in drug development, the theranostic capabilities of ¹⁶⁶Ho offer a robust platform for developing and evaluating novel locoregional cancer therapies.
References
- 1. This compound Radioembolization Is a Safe and Effective Locoregional Treatment for Primary and Secondary Liver Tumors: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The superior predictive value of 166Ho-scout compared with 99mTc-macroaggregated albumin prior to 166Ho-microspheres radioembolization in patients with liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The superior predictive value of 166Ho-scout compared with 99mTc-macroaggregated albumin prior to 166Ho-microspheres radioembolization in patients with liver metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of Radioembolization with 166Ho-Microspheres in Salvage Patients with Liver Metastases: A Phase 2 Study | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Safety analysis of this compound microsphere scout dose imaging during radioembolisation work-up: A cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety analysis of this compound microsphere scout dose imaging during radioembolisation work-up: A cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. terumo-europe.com [terumo-europe.com]
- 13. Towards harmonized this compound SPECT image quality for dosimetry: a multi-center, multi-vendor study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accuracy of SPECT/CT‐based lung dose calculation for Holmium‐166 hepatic radioembolization before OSEM convergence - PMC [pmc.ncbi.nlm.nih.gov]
Correlating Holmium-166 Biodistribution with Therapeutic Response: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the relationship between the in vivo distribution of a radiopharmaceutical and its therapeutic effect is paramount. Holmium-166 (¹⁶⁶Ho), a high-energy beta and gamma-emitting radionuclide, has emerged as a potent theranostic agent, particularly in the form of ¹⁶⁶Ho-loaded microspheres for radioembolization of liver tumors. This guide provides a comparative analysis of ¹⁶⁶Ho biodistribution and its correlation with therapeutic response, benchmarked against other established alternatives like Yttrium-90 (⁹⁰Y) microspheres and Lutetium-177 (¹⁷⁷Lu)-labeled targeting molecules.
The unique imaging capabilities of ¹⁶⁶Ho, stemming from its gamma emission (for SPECT imaging) and paramagnetic properties (for MRI), allow for precise quantification of its distribution in vivo.[1][2] This enables robust dosimetry and the establishment of a clear link between the absorbed radiation dose in the tumor and the resulting therapeutic outcome.[3][4]
Comparative Biodistribution of Theranostic Radionuclides
The biodistribution of a radiopharmaceutical dictates both its efficacy and toxicity. For liver-directed therapies like radioembolization, the goal is to maximize tumor uptake while minimizing exposure to healthy liver parenchyma and other organs. For systemically administered agents, the tumor-to-organ uptake ratio is a critical determinant of the therapeutic window.
A preclinical study in rats with implanted liver tumors demonstrated excellent retention of ¹⁶⁶Ho-microspheres within the liver.[5][6] Radioactivity measurements showed that over 95% of the injected activity was retained in the liver and its tumor.[5] The average activity in other tissues was minimal (≤0.1% of injected dose per gram (%ID/g)), with very little activity detected in the kidneys, indicating high in vivo stability of the microspheres.[5][6]
Table 1: Preclinical Biodistribution of ¹⁶⁶Ho-Microspheres in Tumor-Bearing Rats
| Tissue | Mean Uptake (%ID/g) |
| Liver (Tumor-bearing lobe) | High (not specified as %ID/g) |
| Tumor | High (Tumor-to-liver ratio: 6.1 ± 2.9)[5] |
| Lungs | ≤0.1 (with incidental exceptions)[5] |
| Kidneys | <0.1[5] |
| Stomach | ≤0.1 (with incidental exceptions)[5] |
Data sourced from a study involving intra-arterial administration into the hepatic artery of rats with implanted liver tumors.[5]
In comparison, systemically administered agents like ¹⁷⁷Lu-PSMA-617, used for prostate cancer, show a different biodistribution profile, with high uptake in PSMA-expressing tumors and clearance through the kidneys.
Table 2: Comparative Preclinical Biodistribution of ¹⁷⁷Lu-PSMA Tracers in PCa Xenograft-Bearing Mice
| Organ | [¹⁷⁷Lu]Lu-PSMA-617 (%ID/g at 4h) | [¹⁷⁷Lu]Lu-PSMA-I&T (%ID/g at 4h) |
| Tumor | High (Specific value not tabled) | High (Specific value not tabled) |
| Blood | Low | Low |
| Kidneys | Moderate | ~40x higher than [¹⁷⁷Lu]Lu-PSMA-617[7] |
| Salivary Glands | Low | Higher than [¹⁷⁷Lu]Lu-PSMA-617[7] |
This table illustrates the different biodistribution profiles of systemically targeted agents and highlights the importance of specific molecular design in achieving favorable tumor-to-organ ratios.
Correlation of Absorbed Dose with Therapeutic Response
A significant advantage of ¹⁶⁶Ho is the ability to perform accurate patient-specific dosimetry, which has led to the establishment of clear dose-response relationships. Multiple studies have demonstrated that higher absorbed doses in the tumor correlate with better treatment outcomes.
In a prospective study of patients with liver metastases treated with ¹⁶⁶Ho radioembolization, a robust absorbed dose-response relationship was identified.[3] Tumors with a complete metabolic response (evaluated by PERCIST criteria) received a significantly higher mean absorbed dose than tumors with stable or progressive disease.[3]
Table 3: Correlation of Tumor Absorbed Dose with Metabolic Response for ¹⁶⁶Ho Radioembolization
| Tumor Response Category (PERCIST) | Geometric Mean Absorbed Dose (Gy) | 95% Confidence Interval (CI) |
| Complete Response (CR) | 232 | 178-303[3] |
| Stable Disease (SD) | 147 | 113-191[3] |
| Progressive Disease (PD) | 117 | 87-159[3] |
Similarly, for Yttrium-90, the most established alternative for radioembolization, numerous studies have confirmed a positive correlation between the absorbed dose and tumor response.
Table 4: Dose-Response Relationship in ⁹⁰Y-Resin Microsphere Radioembolization for HCC
| Response Outcome | Mean Absorbed Dose in Responding Lesions (Gy) | Mean Absorbed Dose in Non-Responding Lesions (Gy) | P-value |
| Objective Response | 138.8 | 74.5 | 0.003[8][9] |
Objective response was assessed based on radiological criteria. Data from a retrospective study of 58 target lesions in 27 patients.[8][9]
For systemically administered ¹⁷⁷Lu-PSMA therapies, a dose-response effect is also evident, with higher administered activities leading to greater tumor growth inhibition in preclinical models.[10]
Table 5: Therapeutic Efficacy of ¹⁷⁷Lu-rhPSMA-10.1 in LNCaP Xenografts
| Treatment Group | Outcome |
| 15 MBq ¹⁷⁷Lu-rhPSMA-10.1 | Significant tumor growth suppression vs. control[10] |
| 30 MBq ¹⁷⁷Lu-rhPSMA-10.1 | Significantly greater tumor reduction than 15 MBq group[10] |
| 45 MBq ¹⁷⁷Lu-rhPSMA-10.1 | Significantly greater tumor reduction than 15 MBq group[10] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for comparing experimental data across different studies and platforms.
Protocol 1: Preclinical Ex Vivo Biodistribution Study
This protocol outlines the general procedure for assessing the biodistribution of a radiopharmaceutical in a rodent model.[11][12][13]
-
Animal Model: Use a relevant tumor-bearing rodent model (e.g., xenograft or orthotopic). House animals under controlled conditions.
-
Radiopharmaceutical Administration: Administer a precisely calibrated activity of the radiopharmaceutical (e.g., ¹⁶⁶Ho-microspheres, ¹⁷⁷Lu-PSMA) via the relevant route (e.g., intra-arterial for liver-directed therapy, intravenous for systemic therapy).
-
Time Points: Euthanize groups of animals (n=3-5 per group) at predefined time points post-injection (e.g., 1h, 4h, 24h, 48h, etc.) to assess the pharmacokinetics.
-
Tissue Collection: Immediately following euthanasia, dissect, weigh, and collect organs and tissues of interest (tumor, blood, liver, kidneys, spleen, lungs, muscle, bone, etc.).
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample and in standards of the injected dose using a calibrated gamma counter.
-
Data Analysis: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
Protocol 2: Quantitative SPECT/CT Imaging for ¹⁶⁶Ho Dosimetry
This protocol describes the acquisition and reconstruction of SPECT/CT images for quantifying ¹⁶⁶Ho distribution.[14][15][16][17]
-
Image Acquisition:
-
Scanner: Use a dual-head SPECT/CT scanner.
-
Energy Window: Set the primary photopeak energy window at 81 keV for ¹⁶⁶Ho. Use adjacent scatter windows for correction (e.g., a 14 keV window centered at 118 keV for down-scatter).[18]
-
Acquisition Parameters: Acquire 60-120 projections over 360°, with an acquisition time of 20-30 seconds per projection, using a 128x128 matrix size.
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
-
Image Reconstruction:
-
Algorithm: Use an iterative reconstruction algorithm such as 3D Ordered Subset Expectation Maximization (OSEM).[16]
-
Corrections: Apply corrections for attenuation (using the CT map), scatter (using dual-energy window or Monte Carlo-based methods), and detector dead-time, especially at high activities.[14][18]
-
-
Quantification and Dosimetry:
-
Calibration: Convert the reconstructed counts per voxel to activity (MBq) per voxel using a pre-determined scanner-specific calibration factor or a self-calibration method.[14][15]
-
Volume Delineation: Delineate volumes of interest (VOIs) for the tumor and relevant organs on the co-registered CT images.
-
Dose Calculation: Calculate the absorbed dose in each VOI by convolving the activity map with a ¹⁶⁶Ho dose-point kernel using a validated dosimetry software package.[19]
-
Protocol 3: Quantitative MRI for ¹⁶⁶Ho Biodistribution
This protocol details the use of MRI to visualize and quantify paramagnetic ¹⁶⁶Ho-microspheres.[2][19][20][21]
-
Image Acquisition:
-
Scanner: Use a 1.5T or 3T clinical MRI scanner.
-
Sequence: Acquire a multi-echo 3D gradient-echo (GRE) sequence. For example, T2*-weighted images with multiple echoes (e.g., 16 echoes) with a short starting echo time (TE).[21]
-
Parameters: Typical parameters might include a repetition time (TR) of ~175 ms (B15284909) and a flip angle of ~35 degrees.[21]
-
-
Image Processing:
-
R2* Mapping: Generate R2* (or R2) maps from the multi-echo GRE data. The presence of paramagnetic holmium causes a local increase in the R2* relaxation rate, which appears as signal loss.
-
Concentration Mapping: Convert the R2* map into a quantitative map of ¹⁶⁶Ho-microsphere concentration. This is achieved using the relaxivity (r2) of the microspheres, which is a measure of how much the R2 increases per unit of holmium concentration.
-
-
Dosimetry:
-
Activity Conversion: Convert the microsphere concentration map into an activity map (MBq/voxel) using the specific activity of the administered microspheres (MBq/mg).[19]
-
Dose Calculation: As with SPECT, calculate the absorbed dose by convolving the MRI-derived activity map with a ¹⁶⁶Ho dose-point kernel.[19]
-
Mandatory Visualizations
Radiation-Induced DNA Damage Pathway
The therapeutic effect of radionuclides like ¹⁶⁶Ho is primarily mediated through the induction of DNA damage in cancer cells, with double-strand breaks (DSBs) being the most lethal form. This triggers a complex signaling network known as the DNA Damage Response (DDR).
Figure 1. Simplified signaling pathway of the DNA Damage Response (DDR) initiated by radiation.
Experimental Workflow for Biodistribution and Response Correlation
The process of correlating biodistribution with therapeutic response involves a multi-step experimental workflow, from radiopharmaceutical administration to data analysis.
Figure 2. Workflow for correlating biodistribution with therapeutic response.
References
- 1. This compound Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an MRI-Guided Approach to Selective Internal Radiation Therapy Using this compound Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First Evidence for a Dose-Response Relationship in Patients Treated with 166Ho Radioembolization: A Prospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting of liver tumour in rats by selective delivery of this compound loaded microspheres: a biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.einstein.br [journal.einstein.br]
- 9. Dose-response relationships in Y90 resin microsphere radioembolization for patients with hepatocellular carcinoma: insights from a Brazilian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. MIB Guides: Preclinical radiopharmaceutical dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedicine.com [springermedicine.com]
- 13. researchgate.net [researchgate.net]
- 14. Accuracy of this compound SPECT/CT quantification over a large range of activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative 166Ho-microspheres SPECT derived from a dual-isotope acquisition with 99mTc-colloid is clinically feasible - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Hybrid scatter correction applied to quantitative this compound SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MRI-based biodistribution assessment of this compound poly(L-lactic acid) microspheres after radioembolisation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. thieme-connect.com [thieme-connect.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Holmium-166
For researchers, scientists, and drug development professionals, the safe handling and disposal of radioactive materials is paramount. This document provides essential safety and logistical information for the proper disposal of Holmium-166 (Ho-166), a beta- and gamma-emitting radionuclide with a relatively short half-life. Adherence to these procedures is critical for ensuring a safe laboratory environment and regulatory compliance.
This compound is primarily used in medical applications, particularly in radiotherapy for cancer treatment. Its radioactive properties necessitate specific disposal protocols to mitigate radiation exposure risks.
Key Physical and Radiological Data for this compound
Understanding the fundamental properties of this compound is the first step in its safe management. The following table summarizes key quantitative data for this radionuclide.
| Property | Value |
| Half-life | 26.8 hours[1] |
| Primary Emissions | Beta (β⁻) particles, Gamma (γ) photons[1] |
| Maximum Beta Energy | 1.85 MeV[1] |
| Primary Gamma Energy | 81 keV[1] |
| Decay Product | Erbium-166 (¹⁶⁶Er) (Stable)[2] |
Experimental Protocol: Decay-in-Storage (DIS) for this compound Waste
The primary method for the disposal of short-lived radioactive waste like this compound is "Decay-in-Storage" (DIS). This procedure involves storing the waste in a safe, shielded location until it has decayed to background radiation levels, at which point it can be disposed of as non-radioactive waste.
A crucial aspect of this protocol is the calculation of the required storage time. A general rule of thumb for short-lived isotopes is to store the waste for at least 10 half-lives. After 10 half-lives, the radioactivity of the isotope will have decayed to less than 0.1% of its original activity.
Calculation of Decay Time:
The time required for a radioactive isotope to decay to a specific activity can be calculated using the following formula:
t = - (T½ / 0.693) * ln(A / A₀)
Where:
-
t = time elapsed
-
T½ = half-life of the isotope (26.8 hours for Ho-166)
-
A = final activity
-
A₀ = initial activity
-
ln = natural logarithm
For practical purposes of DIS, storing this compound waste for 10 half-lives is a widely accepted practice.
Required Storage Time for this compound:
10 half-lives = 10 * 26.8 hours = 268 hours ≈ 11.2 days.
Therefore, this compound waste should be stored securely for a minimum of 12 days before being surveyed for disposal.
Step-by-Step Disposal Procedures for this compound
The following procedures provide a step-by-step guide for the safe disposal of this compound waste generated in a laboratory setting.
1. Waste Segregation at the Point of Generation:
-
Solid Waste:
-
Use designated, clearly labeled, and shielded containers for all solid waste contaminated with this compound. This includes items such as gloves, absorbent paper, pipette tips, and empty vials.
-
The container should be lined with a durable plastic bag.
-
Do not mix this compound waste with other radioactive isotopes, hazardous chemicals, or regular trash.
-
-
Liquid Waste:
-
Collect aqueous liquid waste in a designated, shatter-resistant, and sealed container.
-
Do not dispose of liquid this compound waste down the drain.
-
If the liquid waste contains other hazardous materials (e.g., flammable solvents), it must be treated as mixed waste and handled according to your institution's specific guidelines for mixed waste.
-
-
Sharps Waste:
-
All sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a puncture-proof sharps container that is clearly labeled as radioactive.
-
2. Shielding and Labeling:
-
Shielding: Due to the emission of high-energy beta particles and low-energy gamma photons, appropriate shielding is crucial.
-
For the high-energy beta particles (1.85 MeV), a low-Z material like thick plastic (e.g., acrylic or Plexiglas, at least 1 cm thick) should be used as the primary shield to minimize the production of bremsstrahlung X-rays.
-
For the 81 keV gamma photons and any potential bremsstrahlung, a secondary shield of a high-Z material like lead may be necessary, especially for higher activity waste. The lead should be placed outside the primary plastic shield.
-
-
Labeling: All this compound waste containers must be clearly labeled with:
-
The radioactive symbol.
-
The words "Caution, Radioactive Material."
-
The isotope: "this compound" or "¹⁶⁶Ho."
-
The initial date the waste was placed in the container.
-
The estimated initial activity.
-
The name of the principal investigator or laboratory.
-
3. Decay-in-Storage (DIS):
-
Storage Location: Store the labeled and shielded waste containers in a designated and secure radioactive waste storage area. This area should be locked and have controlled access.
-
Storage Duration: As calculated, store the this compound waste for a minimum of 12 days to allow for sufficient decay.
4. Final Survey and Disposal:
-
Radiation Survey: After the 12-day decay period, the waste must be surveyed with a calibrated radiation survey meter (e.g., a Geiger-Müller counter) to ensure that the radioactivity has decayed to background levels.
-
The survey should be performed on the surface of the waste container and on the contents themselves after removal from the shielded storage area.
-
-
Disposal as Non-Radioactive Waste:
-
If the survey confirms that the radiation levels are indistinguishable from background, the waste can be disposed of as non-radioactive waste.
-
Before disposal, all radioactive labels and symbols must be removed or defaced from the container and any inner packaging.
-
The waste can then be placed in the appropriate non-radioactive waste stream (e.g., regular trash, biohazardous waste if applicable, but without the radioactive designation).
-
-
Record Keeping: Maintain a detailed log of all this compound waste disposal. The log should include:
-
The date the waste was generated and placed in storage.
-
The initial estimated activity.
-
The date the waste was surveyed and disposed of.
-
The survey meter readings (including background).
-
The signature of the individual who performed the disposal.
-
Mandatory Visualizations
To further clarify the procedural flow, the following diagrams illustrate the key decision-making processes in this compound waste management.
Caption: A flowchart illustrating the step-by-step workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Holmium-166
For researchers, scientists, and drug development professionals, the safe and compliant handling of radioactive materials is paramount. This guide provides essential, immediate safety and logistical information for working with Holmium-166 (Ho-166), a beta- and gamma-emitting radionuclide. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and the integrity of your research.
This compound is a valuable tool in various research and clinical applications, particularly in the development of radiopharmaceuticals. However, its radioactive nature necessitates strict adherence to safety protocols to minimize exposure and prevent contamination. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive approach to PPE is crucial when working with this compound. The required level of protection depends on the nature and scale of the experimental work.
Essential PPE for Handling this compound:
-
Body Protection: A full-length laboratory coat, worn closed with sleeves rolled down, is mandatory to prevent skin contamination.[1] For procedures with a higher risk of splashes, a disposable, fluid-resistant gown should be worn over the lab coat.
-
Hand Protection: Double gloving with nitrile or latex gloves is required at all times when handling radioactive materials.[1] Change gloves frequently, especially if contamination is suspected. Avoid using petroleum-based hand creams, as they may increase glove permeability.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, chemical safety goggles and a full-face shield must be worn.[2]
-
Footwear: Closed-toe shoes are mandatory in any laboratory where radioactive materials are handled.[1]
-
Dosimetry: Personnel handling this compound must wear whole-body and extremity (ring) dosimeters to monitor their radiation exposure.
Quantitative Data for Radiation Protection
Understanding the radiation characteristics of this compound is essential for implementing appropriate safety measures. The following table summarizes key quantitative data for radiation protection.
| Parameter | Value | Source |
| Primary Emissions | Beta (β⁻), Gamma (γ) | [3][4] |
| Max Beta Energy (Eβmax) | 1.85 MeV | [3] |
| Primary Gamma Energy (Eγ) | 81 keV | [3] |
| Half-life (T½) | 26.8 hours | [4] |
| Mean Beta Penetration in Tissue | 2.5 mm | [3] |
| External Exposure Rate at 1 meter | 8 to 60 µSv/h per GBq | [5] |
Shielding Requirements
Proper shielding is critical to minimize external radiation exposure from this compound. Due to its emission of both high-energy beta particles and gamma rays, a dual-shielding approach is recommended.
-
Primary Shielding (Beta): Use low atomic number (low-Z) materials like acrylic (Perspex) or aluminum to effectively shield the high-energy beta particles and minimize the production of bremsstrahlung (braking radiation). A thickness of 5-10 mm of acrylic is generally recommended.
-
Secondary Shielding (Bremsstrahlung/Gamma): A thin outer layer of a high atomic number (high-Z) material, such as lead, can be used to attenuate the bremsstrahlung and gamma photons.
Operational Workflow for Handling this compound
A standardized workflow is essential to ensure safety and consistency when working with this compound. The following diagram illustrates a typical experimental workflow.
Experimental workflow for handling this compound.
Disposal Plan for this compound Waste
Proper management and disposal of radioactive waste are critical for regulatory compliance and environmental safety. All waste contaminated with this compound must be segregated at the point of generation.
Waste Segregation and Disposal Procedures:
-
Solid Waste:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof radioactive sharps container.
-
Non-Sharps: Contaminated gloves, absorbent paper, and other solid materials should be placed in a clearly labeled radioactive waste bag within a designated waste container.
-
-
Liquid Waste:
-
Aqueous radioactive liquid waste must be collected in a designated, shatter-resistant container.
-
Do not mix aqueous radioactive waste with organic solvents.
-
Maintain a log of the isotopes and their estimated activities added to the liquid waste container.
-
-
Waste Storage and Disposal:
-
All radioactive waste containers must be clearly labeled with the radiation symbol, the isotope (this compound), the date, and the estimated activity.
-
Store radioactive waste in a designated and shielded area away from general laboratory traffic.
-
Disposal of radioactive waste must be handled by the institution's authorized radioactive waste management service.
-
The following diagram illustrates the logical relationship for the disposal of this compound waste.
This compound waste disposal pathway.
Emergency Procedures: Spill Management
In the event of a this compound spill, immediate and proper response is crucial to prevent the spread of contamination and minimize exposure.
Minor Spill (contained on absorbent paper):
-
Notify: Inform your supervisor and the Radiation Safety Officer (RSO) immediately.
-
Isolate: Cordon off the affected area.
-
Clean: Wearing appropriate PPE, carefully fold the absorbent paper inwards and place it in a radioactive waste bag.
-
Survey: Survey the area with a radiation survey meter to ensure it is decontaminated.
-
Document: Record the incident and the actions taken.
Major Spill (liquid spill outside of containment):
-
Evacuate: Evacuate all personnel from the immediate area.
-
Notify: Alert your supervisor and the RSO immediately.
-
Isolate: Secure the area to prevent entry.
-
Decontaminate: Follow the instructions of the RSO for decontamination procedures. This may involve the use of decontamination solutions and specialized equipment.
-
Monitor: All personnel involved in the cleanup must be monitored for contamination.
By adhering to these safety and logistical guidelines, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment and the advancement of scientific discovery. Always consult your institution's specific Radiation Safety Manual and your RSO for detailed protocols and in case of any uncertainty.
References
- 1. radiology.wisc.edu [radiology.wisc.edu]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Safety analysis of this compound microsphere scout dose imaging during radioembolisation work-up: A cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
